molecular formula C7H3Cl2NO4 B1293580 2,5-Dichloro-3-nitrobenzoic acid CAS No. 88-86-8

2,5-Dichloro-3-nitrobenzoic acid

Cat. No.: B1293580
CAS No.: 88-86-8
M. Wt: 236.01 g/mol
InChI Key: AUAXYMOBWXOEQD-UHFFFAOYSA-N
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Description

Effect of 2,5-dichloro-3-nitrobenzoic acid on growth and on polar auxin transport has been studied.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dichloro-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H3Cl2NO4/c8-3-1-4(7(11)12)6(9)5(2-3)10(13)14/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUAXYMOBWXOEQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3041372
Record name 2,5-Dichloro-3-nitrobenzoic acid
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Molecular Weight

236.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

88-86-8
Record name 2,5-Dichloro-3-nitrobenzoic acid
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Record name 2,5-Dichloro-3-nitrobenzoic acid
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Record name 2,5-Dichloro-3-nitrobenzoic acid
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Record name 2,5-dichloro-3-nitrobenzoic acid
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Record name 2,5-DICHLORO-3-NITROBENZOIC ACID
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,5-Dichloro-3-nitrobenzoic Acid (CAS 88-86-8)

This technical guide provides a comprehensive overview of this compound (CAS 88-86-8), a key chemical intermediate in various synthetic processes. This document outlines its physicochemical properties, spectroscopic data, safety and handling protocols, and detailed experimental procedures.

Chemical Identity and Physicochemical Properties

This compound is an aromatic compound characterized by a benzoic acid structure with two chlorine atoms and a nitro group as substituents.[1] These electron-withdrawing groups significantly influence the molecule's reactivity and acidity, making it a versatile reagent in organic synthesis.[1] It is typically a solid at room temperature.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 88-86-8
Molecular Formula C₇H₃Cl₂NO₄[1]
Molecular Weight 236.01 g/mol
Appearance Colorless crystals or yellow powder[1][2]
Melting Point 216-220 °C (with decomposition)[2][3][4]
Boiling Point 366.5 °C at 760 mmHg[3]
Density 1.713 g/cm³[3]
Flash Point 175.5 °C[3]
Vapor Pressure 5.11E-06 mmHg at 25°C[3]
Refractive Index 1.638[3]
pKa 1.56 ± 0.20 (Predicted)[3]
LogP 2.42[5]
EINECS Number 201-862-2[3]
BRN 1976119[3][5]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Identifiers

IdentifierValueSource
InChI InChI=1S/C7H3Cl2NO4/c8-3-1-4(7(11)12)6(9)5(2-3)10(13)14/h1-2H,(H,11,12)[1]
InChIKey AUAXYMOBWXOEQD-UHFFFAOYSA-N[1]
SMILES C(O)(=O)C1=C(Cl)C(N(=O)=O)=CC(Cl)=C1[1]

Spectroscopic data for this compound, including NMR, FTIR, and Raman spectra, are available in various databases.[6][7][8]

Safety and Hazard Information

Proper handling of this compound is essential to ensure laboratory safety.

Table 3: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin irritation2H315: Causes skin irritation[9]
Serious eye irritation2AH319: Causes serious eye irritation[9]
Specific target organ toxicity, single exposure3H335: May cause respiratory irritation[9]

Pictogram:

  • GHS07 (Exclamation Mark)[9]

Signal Word: Warning[9]

Precautionary Statements: [9]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE):

  • Dust mask type N95 (US)

  • Eyeshields

  • Gloves

Experimental Protocols

Synthesis of this compound[3]

A common method for the synthesis of this compound involves the nitration of 2,5-dichlorobenzoic acid.

Materials:

  • 2,5-dichlorobenzoic acid (950 g, 5 moles)

  • Concentrated sulfuric acid (6.5 L)

  • Nitric acid (D = 1.5, 400 g)

  • Ice (40 kg)

  • Acetonitrile/water (9:1) for recrystallization

Procedure:

  • Suspend 950 g of 2,5-dichloro-benzoic acid in 6 L of concentrated sulfuric acid.

  • Prepare a nitrating mixture by adding 400 g of nitric acid to 500 g of concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the suspension while maintaining the temperature between 5 °C and 10 °C.

  • Stir the reaction mixture for 15 hours at 20-25 °C.

  • Pour the reaction mixture onto 40 kg of ice.

  • Filter the resulting precipitate.

  • Wash the precipitate with 20 L of water and then dry it.

  • Purify the crude product by recrystallization from 1.7 L of acetonitrile/water (9:1).

  • This procedure yields approximately 990 g (84% of theory) of colorless crystals.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 2_5_dichlorobenzoic_acid 2,5-Dichlorobenzoic Acid Suspension Suspend in H₂SO₄ 2_5_dichlorobenzoic_acid->Suspension H2SO4 Conc. H₂SO₄ H2SO4->Suspension HNO3 Conc. HNO₃ Nitration Add HNO₃/H₂SO₄ (5-10°C) HNO3->Nitration Suspension->Nitration Stirring Stir for 15h (20-25°C) Nitration->Stirring Quenching Pour onto Ice Stirring->Quenching Filtration Filter Precipitate Quenching->Filtration Washing Wash with Water Filtration->Washing Drying Dry Washing->Drying Recrystallization Recrystallize from Acetonitrile/Water Drying->Recrystallization Final_Product This compound Recrystallization->Final_Product

Caption: Synthesis workflow for this compound.

Alternative Synthesis Method[11]

An alternative patented process involves the reaction of 1,4-dimethyl-2,5-dichloro-3-nitrobenzene with aqueous nitric acid at a temperature of at least 150°C. This method is reported to produce the desired compound in high purity and good yields.

Analytical Method: High-Performance Liquid Chromatography (HPLC)[6]

This compound can be analyzed using reverse-phase HPLC.

Typical Conditions:

  • Column: Newcrom R1 or C18

  • Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid (e.g., phosphoric acid).

  • Note: For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid. This method is scalable and can be adapted for preparative separation to isolate impurities.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of more complex molecules.[1][3]

  • Pharmaceutical and Agrochemical Synthesis: It serves as a building block in the production of various pharmaceuticals and agrochemicals.[1] The presence of multiple reactive sites on the molecule allows for diverse chemical modifications.

  • Organic Halide Preparation: It is utilized in the preparation of other organic halides.[3][10]

  • Herbicides: The compound and its derivatives have shown herbicidal activity.[11] Specifically, it is a precursor for the synthesis of 2,5-dichloro-3-aminobenzoic acid, which also has herbicidal properties.[11]

  • Dyes and Pigments: Its functional groups make it a useful precursor in the development of dyes and pigments.[12]

Applications Start This compound Pharma Pharmaceuticals Start->Pharma Agro Agrochemicals Start->Agro Dyes Dyes & Pigments Start->Dyes Research Research Chemical Start->Research Herbicides Herbicides Agro->Herbicides

Caption: Key application areas of this compound.

References

physical and chemical properties of 2,5-Dichloro-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,5-Dichloro-3-nitrobenzoic Acid

Abstract

This compound is a halogenated aromatic carboxylic acid with the chemical formula C₇H₃Cl₂NO₄.[1][2] This compound serves as a crucial intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and dyes.[1][3] Its chemical structure, featuring two chlorine atoms and a nitro group on the benzoic acid backbone, imparts specific reactivity and physical properties that are of significant interest to researchers and drug development professionals.[1] The presence of electron-withdrawing groups (chlorine and nitro) increases its acidity compared to benzoic acid.[1] This guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and potential applications of this compound.

Physical and Chemical Properties

This compound is typically a solid at room temperature.[1] It is soluble in organic solvents but has limited solubility in water.[1] The key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₃Cl₂NO₄[1][4]
Molecular Weight 236.01 g/mol [4]
CAS Number 88-86-8[4]
Melting Point 216-220 °C (with decomposition)[4][5]
Boiling Point 366.5 °C at 760 mmHg[4][6]
Density 1.713 g/cm³[4]
pKa 1.56 ± 0.20 (Predicted)[4][6]
Flash Point 175.5 °C[4][6]
Vapor Pressure 5.11E-06 mmHg at 25°C[4][6]
Refractive Index 1.638[4]
Appearance Colorless crystals or yellow powder[1][5]
Solubility Soluble in organic solvents, limited solubility in water[1]

Structural Information

The molecular structure of this compound is fundamental to its reactivity. The positions of the chloro and nitro substituents on the aromatic ring influence its electronic properties and steric hindrance.

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the nitration of 2,5-dichlorobenzoic acid.[5]

Materials:

  • 2,5-dichlorobenzoic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃, D = 1.5)

  • Ice

  • Acetonitrile/water (9:1)

Procedure:

  • Suspend 950 g (5 moles) of 2,5-dichlorobenzoic acid in 6 L of concentrated sulfuric acid.[5]

  • Prepare a nitrating mixture by combining 500 g of concentrated sulfuric acid and 400 g of concentrated nitric acid.[5]

  • Add the nitrating mixture dropwise to the suspension of 2,5-dichlorobenzoic acid while maintaining the temperature between 5°C and 10°C.[5]

  • Stir the reaction mixture for 15 hours at a temperature of 20°-25°C.[5]

  • Pour the reaction mixture onto 40 kg of ice to precipitate the product.[5]

  • Filter the precipitate, wash it with 20 L of water, and then dry it.[5]

  • For final purification, recrystallize the crude product from 1.7 L of a 9:1 acetonitrile/water mixture.[5]

  • This process yields approximately 990 g (84% of theoretical yield) of colorless crystals of this compound.[5]

Synthesis_Workflow start Start: 2,5-dichlorobenzoic acid step1 Suspend in concentrated H₂SO₄ start->step1 step2 Add nitrating mixture (H₂SO₄/HNO₃) (5-10°C) step1->step2 step3 Stir for 15 hours (20-25°C) step2->step3 step4 Pour onto ice step3->step4 step5 Filter and wash with water step4->step5 step6 Recrystallize from acetonitrile/water step5->step6 end End: Pure this compound step6->end

Caption: Workflow for the synthesis of this compound.

Another patented process involves the reaction of 5-chloro-3-nitro-salicylic acid with an excess of a chlorinating agent in the presence of a catalyst.[7]

Analytical Methods

High-performance liquid chromatography (HPLC) is a suitable method for the analysis of this compound. A reverse-phase (RP) HPLC method can be employed with a mobile phase consisting of acetonitrile (MeCN), water, and an acid such as phosphoric acid or formic acid for mass spectrometry compatibility.[8] This method can be scaled for preparative separation to isolate impurities.[8]

Reactivity and Potential Applications

This compound is a versatile intermediate in the synthesis of more complex organic molecules.[4] It is used in the preparation of other organic halides.[9] Its functional groups—carboxylic acid, nitro group, and chlorine atoms—can undergo various chemical transformations.

  • Carboxylic Acid Group: Can be converted to esters, amides, or acid chlorides.

  • Nitro Group: Can be reduced to an amino group, which is a key step in the synthesis of many biologically active compounds.

  • Chlorine Atoms: Can be substituted via nucleophilic aromatic substitution, although the reaction conditions can be harsh.

Due to its versatile reactivity, this compound is a valuable building block in the following areas:

  • Pharmaceuticals: As a precursor for the synthesis of active pharmaceutical ingredients (APIs).[1]

  • Agrochemicals: Used in the synthesis of herbicides and other crop protection agents.[1][3]

  • Dyes and Pigments: The aromatic nitro and chloro groups make it a useful precursor for developing colorants.[3]

Applications cluster_pharma Pharmaceutical Synthesis cluster_agro Agrochemical Synthesis cluster_dye Dye Synthesis start This compound pharma_step1 Reduction of Nitro Group start->pharma_step1 agro_step1 Esterification start->agro_step1 dye_step1 Diazotization start->dye_step1 pharma_step2 Amide Coupling pharma_step1->pharma_step2 pharma_end Active Pharmaceutical Ingredient pharma_step2->pharma_end agro_step2 Further Functionalization agro_step1->agro_step2 agro_end Herbicide/Pesticide agro_step2->agro_end dye_step2 Azo Coupling dye_step1->dye_step2 dye_end Azo Dye dye_step2->dye_end

Caption: Potential synthetic pathways using this compound.

Safety and Handling

This compound is classified as an irritant.[10] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[10]

Hazard Statements:

  • H315: Causes skin irritation.[10]

  • H319: Causes serious eye irritation.[10]

  • H335: May cause respiratory irritation.[10]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[10]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

Handling and Storage:

  • Handle with gloves, and ensure proper glove removal technique.[10]

  • Use a dust mask (type N95 or P1) and eye shields.[10]

  • Store in a dry, well-ventilated place with the container tightly sealed.[4][11]

  • The product is chemically stable under standard ambient conditions.

Fire-fighting Measures:

  • Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[10]

Conclusion

This compound is a key chemical intermediate with a well-defined set of physical and chemical properties. The established synthesis protocols allow for its efficient production, and its versatile reactivity makes it a valuable starting material for the development of a wide range of products in the pharmaceutical, agrochemical, and materials science industries. Proper safety precautions are necessary when handling this compound due to its irritant nature. This guide provides foundational knowledge for researchers and professionals working with this important chemical.

References

Technical Guide: Physicochemical Properties of 2,5-Dichloro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 2,5-dichloro-3-nitrobenzoic acid, a key intermediate in various synthetic pathways. The document outlines its fundamental physicochemical properties and provides detailed experimental protocols for their determination, ensuring accurate and reproducible results in a laboratory setting.

Core Physicochemical Data

The essential thermal properties of this compound are summarized in the table below. These values are critical for its handling, purification, and application in further chemical synthesis.

PropertyValueConditions
Melting Point216-220 °C[1][2][3]
Boiling Point366.5 °C[1]at 760 mmHg

Experimental Protocols

Accurate determination of melting and boiling points is fundamental to verifying the purity and identity of a chemical substance. The following sections detail the standard methodologies for these measurements.

Melting Point Determination: Capillary Method

The capillary method is a widely accepted and accurate technique for determining the melting point of a crystalline solid.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube with heating oil or a digital melting point device)

  • Capillary tubes (sealed at one end)

  • Thermometer (calibrated)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

  • Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the solid. Tap the sealed end of the tube gently on a hard surface to compact the powder into a column of 2-3 mm in height at the bottom of the tube.

  • Apparatus Setup (Thiele Tube):

    • Attach the capillary tube to a thermometer using a rubber band or a small piece of tubing. The sample in the capillary should be level with the thermometer bulb.

    • Immerse the thermometer and the attached capillary tube in the oil bath of the Thiele tube, ensuring the top of the oil is above the side arm.

  • Heating and Observation:

    • Gently heat the side arm of the Thiele tube with a small flame, promoting oil circulation and uniform heating.

    • Increase the temperature rapidly to about 15-20 °C below the expected melting point.

    • Then, reduce the heating rate to approximately 1-2 °C per minute to ensure thermal equilibrium between the sample and the bath.

  • Data Recording:

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Record the temperature at which the last crystal of the solid melts completely.

    • The recorded range is the melting point of the sample. For a pure substance, this range is typically narrow (0.5-2 °C).

Using a Digital Melting Point Apparatus: Modern digital instruments provide a more automated and precise method. The general principle remains the same, involving loading the sample into a capillary tube and placing it in a heated block. The apparatus then automatically ramps the temperature and often uses a camera to detect and record the melting range.

Boiling Point Determination: Siwoloboff Method

For determining the boiling point of small quantities of a substance, the Siwoloboff method is a convenient and reliable micro-method.

Apparatus:

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., Thiele tube or oil bath)

  • Rubber band or wire for attachment

Procedure:

  • Sample Preparation: Place a small amount (a few drops) of the liquid sample (if this compound were in a liquid state or dissolved in a high-boiling solvent for purification purposes) into the fusion tube.

  • Capillary Inversion: Place the sealed capillary tube, with its open end facing down, into the fusion tube containing the sample.

  • Apparatus Assembly: Attach the fusion tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Heating: Immerse the assembly in a heating bath (e.g., Thiele tube). Begin heating the bath gently.

  • Observation and Measurement:

    • As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

    • When the boiling point of the sample is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.

    • Turn off the heat and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the stream of bubbles ceases, and the liquid is drawn back into the capillary tube. Record this temperature.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedures for determining the melting and boiling points of this compound.

experimental_workflow cluster_melting_point Melting Point Determination cluster_boiling_point Boiling Point Determination (Siwoloboff Method) mp_start Start: Obtain Dry, Powdered Sample mp_load Load Sample into Capillary Tube mp_start->mp_load mp_setup Set up Apparatus (Thiele Tube or Digital) mp_load->mp_setup mp_heat_initial Rapidly Heat to ~20°C Below Expected MP mp_setup->mp_heat_initial mp_heat_slow Heat Slowly (1-2°C/min) mp_heat_initial->mp_heat_slow mp_observe Observe and Record Melting Range mp_heat_slow->mp_observe mp_end End: Melting Point Determined mp_observe->mp_end bp_start Start: Place Sample in Fusion Tube bp_invert_capillary Invert Sealed Capillary in Sample bp_start->bp_invert_capillary bp_setup Assemble with Thermometer and Heating Bath bp_invert_capillary->bp_setup bp_heat Heat Gently bp_setup->bp_heat bp_observe_bubbles Observe Rapid, Continuous Bubbling bp_heat->bp_observe_bubbles bp_cool Cool Slowly bp_observe_bubbles->bp_cool bp_observe_suck_back Record Temperature at Liquid Suck-back bp_cool->bp_observe_suck_back bp_end End: Boiling Point Determined bp_observe_suck_back->bp_end

Caption: Workflow for Melting and Boiling Point Determination.

References

Spectroscopic and Spectrometric Analysis of 2,5-Dichloro-3-nitrobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Compound Information

PropertyValue
Chemical Name 2,5-Dichloro-3-nitrobenzoic acid
CAS Number 88-86-8
Molecular Formula C₇H₃Cl₂NO₄
Molecular Weight 236.01 g/mol
Appearance Colorless crystals or white to off-white powder
Melting Point 216-220 °C
Chemical Structure Chemical structure of this compound

Predicted Spectral Data

The following tables summarize the expected spectral data for this compound based on its chemical structure and known spectral data of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~11.0 - 13.0Singlet1H-COOH
~8.0 - 8.2Doublet1HAromatic H (H-6)
~7.8 - 8.0Doublet1HAromatic H (H-4)

Note: The exact chemical shifts will be dependent on the solvent used.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
~165 - 170-COOH
~148 - 152C-NO₂
~135 - 140C-Cl (C-2 or C-5)
~132 - 136C-Cl (C-5 or C-2)
~130 - 134C-COOH
~125 - 130C-H (C-4 or C-6)
~122 - 127C-H (C-6 or C-4)

Note: The exact chemical shifts will be dependent on the solvent used.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2500 - 3300BroadO-H stretch (Carboxylic acid)
1680 - 1710StrongC=O stretch (Carboxylic acid)
1520 - 1560StrongAsymmetric NO₂ stretch
1340 - 1380StrongSymmetric NO₂ stretch
1400 - 1600MediumC=C stretch (Aromatic)
1000 - 1200MediumC-Cl stretch
800 - 900MediumC-H bend (Aromatic)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
235/237/239[M-H]⁻ (Negative ion mode, isotopic pattern)
236/238/240[M]⁺ (Molecular ion, isotopic pattern)
190/192/194[M-NO₂]⁺
162/164/166[M-NO₂ - CO]⁺

Note: The fragmentation pattern will depend on the ionization technique used.

Experimental Protocols

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be used to aid dissolution.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard if required by the instrument's referencing protocol.

  • Instrument Parameters (General for a 400 MHz spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single pulse (zg30)

      • Number of Scans: 16-64

      • Acquisition Time: ~3-4 seconds

      • Relaxation Delay: 1-2 seconds

      • Spectral Width: -2 to 16 ppm

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled single pulse (zgpg30)

      • Number of Scans: 1024 or more, depending on sample concentration

      • Acquisition Time: ~1-2 seconds

      • Relaxation Delay: 2 seconds

      • Spectral Width: 0 to 200 ppm

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Perform baseline correction.

    • Calibrate the chemical shift axis using the residual solvent peak or TMS (0.00 ppm).

    • Integrate the signals in the ¹H spectrum and pick peaks in both ¹H and ¹³C spectra.

IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Method):

  • Sample Preparation:

    • Place approximately 1-2 mg of this compound and 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar.

    • Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.

    • Transfer a portion of the powder to a pellet press die.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Instrument Parameters:

    • Spectrometer: Fourier Transform Infrared (FT-IR) Spectrometer

    • Scan Range: 4000 - 400 cm⁻¹

    • Number of Scans: 16-32

    • Resolution: 4 cm⁻¹

    • A background spectrum of the empty sample compartment should be collected prior to sample analysis.

  • Data Analysis:

    • Identify the characteristic absorption bands and compare them with known functional group frequencies.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Liquid Chromatography-Mass Spectrometry - LC-MS):

  • Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

    • Prepare a dilute working solution (e.g., 1-10 µg/mL) from the stock solution using the mobile phase as the diluent.

  • LC-MS Parameters:

    • Liquid Chromatography:

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

      • Flow Rate: 0.2-0.4 mL/min.

      • Injection Volume: 1-5 µL.

    • Mass Spectrometry:

      • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), in both positive and negative ion modes.

      • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

      • Scan Range: m/z 50 - 500.

      • Source Parameters (e.g., capillary voltage, gas flow, temperature) should be optimized for the analyte.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and confirm the isotopic pattern characteristic of a molecule containing two chlorine atoms.

    • Analyze the fragmentation pattern to elucidate the structure.

Experimental Workflow and Logic

The following diagram illustrates the general workflow for the comprehensive spectral analysis of this compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic & Spectrometric Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Dissolve in deuterated solvent IR IR Spectroscopy Sample->IR Prepare KBr pellet or thin film MS Mass Spectrometry (LC-MS) Sample->MS Prepare dilute solution NMR_Data Acquire FID Process Spectrum NMR->NMR_Data IR_Data Acquire Interferogram Process Spectrum IR->IR_Data MS_Data Acquire Mass Spectrum Analyze Fragmentation MS->MS_Data Structure Confirm Chemical Structure NMR_Data->Structure Chemical Shifts, Coupling Constants IR_Data->Structure Functional Group Identification MS_Data->Structure Molecular Weight, Fragmentation Pattern

Workflow for the spectral analysis of this compound.

An In-depth Technical Guide on 2,5-Dichloro-3-nitrobenzoic Acid: IUPAC Name and Synonyms

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a focused overview of the chemical compound 2,5-dichloro-3-nitrobenzoic acid, detailing its IUPAC name and a comprehensive list of its synonyms for researchers, scientists, and professionals in drug development.

IUPAC Nomenclature

The systematic name for a chemical compound, established by the International Union of Pure and Applied Chemistry (IUPAC), provides an unambiguous description of its molecular structure. For the compound , the IUPAC name is This compound . This name is derived from the parent molecule, benzoic acid, with substituents identified by their name and position on the benzene ring.

Chemical Identification

To facilitate unambiguous identification in research and chemical databases, a variety of identifiers are used. The most common of these for this compound are its CAS Number and molecular formula.

  • CAS Number: 88-86-8[1][2][3][4][5]

  • Molecular Formula: C₇H₃Cl₂NO₄[1][2][4][5]

  • Molecular Weight: 236.01 g/mol [2][4][5]

Synonyms and Trade Names

In addition to its formal IUPAC name, this compound is known by several synonyms and trade names in scientific literature and commercial catalogs.[1][2][4][6] A comprehensive list of these is provided in the table below for easy reference and comparison.

Synonym/Trade Name Source/Reference
3-Nitro-2,5-dichlorobenzoic acidChemical Supplier Catalog[1][2][4][6]
Benzoic acid, 2,5-dichloro-3-nitro-Chemical Database[1][4]
DINOBENCommon Name[2][4]
Kyselina 2,5-dichlor-3-nitrobenzoovaCzech Language Name[1][4]
2,5-Dichlor-3-nitro-benzoesaeureGerman Language Name[6]
TIMTEC-BB SBB003246Supplier Product Code[2]

Logical Relationship of Nomenclature

The relationship between the parent compound and its substituted form can be visualized to clarify the basis of its IUPAC name.

G cluster_benzoic_acid Benzoic Acid (Parent Molecule) cluster_substituents Substituents Benzoic Acid Benzoic Acid Final Compound This compound Benzoic Acid->Final Compound Base Structure 2-chloro 2-chloro 2-chloro->Final Compound Substitution at C2 5-chloro 5-chloro 5-chloro->Final Compound Substitution at C5 3-nitro 3-nitro 3-nitro->Final Compound Substitution at C3

Caption: Derivation of the IUPAC name from the parent benzoic acid molecule and its substituents.

References

commercial suppliers of 2,5-Dichloro-3-nitrobenzoic acid 98% purity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,5-Dichloro-3-nitrobenzoic Acid for Researchers and Drug Development Professionals

This technical guide provides comprehensive information on the commercial availability, physicochemical properties, synthesis, and applications of this compound (CAS No. 88-86-8) with a purity of 98% or higher. This document is intended for researchers, scientists, and professionals involved in drug development and other scientific research.

Commercial Availability

A variety of chemical suppliers offer this compound, typically with a purity of 98% or greater. The following table summarizes prominent commercial suppliers.

Supplier NamePurityCAS NumberAdditional Information
Sigma-Aldrich 98%88-86-8Provides melting point and spectroscopic data.
Thermo Scientific (Alfa Aesar) 98+%88-86-8Offers this compound as part of their extensive chemical portfolio.[1]
Santa Cruz Biotechnology -88-86-8Provides the compound for biochemical and proteomics research.[2]
Aceschem >98%88-86-8Offers NMR, MSDS, HPLC, and COA documentation.[3]
CymitQuimica 98%88-86-8Specifies the product is a solid and intended for lab use.[4]
Trans World Chemicals, Inc. 98%88-86-8A supplier of research, industrial, and agricultural chemicals.[5][6]
Marshallton Research Laboratories -88-86-8A chemical manufacturer since 1974.[5]
MySkinRecipes 98%88-86-8Lists the compound as a pharmaceutical intermediate and benzoic acid derivative.[7]

Physicochemical and Spectroscopic Data

This compound is a solid, crystalline compound. Its key properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 88-86-8[2][3]
Molecular Formula C₇H₃Cl₂NO₄[2][4]
Molecular Weight 236.01 g/mol [2]
Purity ≥98%[3][4]
Melting Point 216-220 °C (lit.)[8]
Appearance Colorless crystals or solid[4][9]
InChI Key AUAXYMOBWXOEQD-UHFFFAOYSA-N[4]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its application in research.

Synthesis Protocols

Several methods for the synthesis of this compound have been documented.

  • Method 1: Nitration of 2,5-Dichlorobenzoic Acid This is a common laboratory and industrial-scale synthesis method.[9]

    • Suspend 2,5-dichlorobenzoic acid in concentrated sulfuric acid.

    • Add a mixture of concentrated sulfuric acid and nitric acid dropwise at a controlled temperature of 5-10°C.[9]

    • Stir the reaction mixture for approximately 15 hours at 20-25°C.[9]

    • Pour the reaction mixture onto ice to precipitate the crude product.[9]

    • Filter the precipitate, wash with water, and dry.

    • The final product can be purified by recrystallization.[9]

  • Method 2: Oxidation of 1,4-dimethyl-2,5-dichloro-3-nitrobenzene This process provides high purity and good yields.[10]

    • React 1,4-dimethyl-2,5-dichloro-3-nitrobenzene with aqueous nitric acid.

    • The reaction is carried out at an elevated temperature, typically between 150°C and 210°C.[10]

  • Method 3: From 5-chloro-3-nitro-salicylic acid This process involves the reaction of 5-chloro-3-nitro-salicylic acid with a chlorinating agent.[11]

    • React 5-chloro-3-nitro-salicylic acid with an excess of an inorganic acid chloride (e.g., phosphorus oxychloride) in the presence of a catalyst such as a tertiary amine.[11]

    • The resulting acid chloride is then saponified under acidic conditions to yield this compound.[11]

Purification Protocol

A patented method for the purification of crude this compound is as follows:[12]

  • Dissolve the crude product in an aqueous alkaline solution (e.g., sodium hydroxide).

  • Adjust the temperature of the solution to 60-80°C.

  • Acidify the solution with a mineral acid (e.g., sulfuric acid) to a pH of approximately 2.8-3.2 to precipitate the purified this compound.[12]

  • Filter the precipitate and wash with warm water to remove the mother liquor containing impurities.[12]

  • Recrystallization from a solvent mixture such as acetonitrile/water (9:1) can also be used for ultimate purification.[9]

Analytical Methods

The identity and purity of this compound are typically confirmed using the following analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used for analysis. The mobile phase typically consists of acetonitrile, water, and an acid such as phosphoric acid or formic acid for Mass Spectrometry compatibility.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure.[14][15]

  • Melting Point Analysis: The melting point is a key indicator of purity.

Visualized Workflows and Applications

The following diagrams illustrate the synthesis, purification, and application workflows for this compound.

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_process Process Steps cluster_product Product start 2,5-Dichlorobenzoic Acid nitration Nitration (5-10°C) start->nitration Suspend in reagent1 Conc. H₂SO₄ reagent1->nitration reagent2 Conc. HNO₃ reagent2->nitration stirring Stirring (15h, 20-25°C) nitration->stirring precipitation Precipitation (on ice) stirring->precipitation product Crude 2,5-Dichloro-3- nitrobenzoic Acid precipitation->product

Caption: Synthesis workflow for this compound.

Purification_Workflow crude Crude Product dissolve Dissolve in Aqueous Alkali crude->dissolve acidify Acidify to pH 2.8-3.2 (60-80°C) dissolve->acidify precipitate Precipitate Forms acidify->precipitate filter_wash Filter and Wash with Warm Water precipitate->filter_wash pure Purified Product (>98%) filter_wash->pure

Caption: Purification process for crude this compound.

Applications in Research and Development

This compound is a versatile chemical intermediate with several important applications.

  • Herbicide Synthesis: It is a key intermediate in the production of 3-amino-2,5-dichlorobenzoic acid (also known as Amiben), which is a widely used pre-emergent herbicide.[12] The compound itself also possesses herbicidal properties.[10][12]

  • Pharmaceutical and Agrochemical Synthesis: It serves as a building block in the synthesis of various organic halides, which are important in the development of new pharmaceuticals and agrochemicals.[8][16]

  • Cancer Research: The compound has been used in the synthesis of potential DNA-binding antitumor agents, highlighting its relevance in medicinal chemistry and drug discovery.[17]

  • Plant Biology Research: It has been utilized in studies on plant growth and polar auxin transport, contributing to the understanding of plant development.[8][16]

Applications cluster_agro Agrochemicals cluster_pharma Pharmaceuticals cluster_research Research center_node 2,5-Dichloro-3-nitrobenzoic Acid herbicide_intermediate Intermediate for Amiben Herbicide center_node->herbicide_intermediate direct_herbicide Direct Herbicidal Activity center_node->direct_herbicide antitumor Synthesis of Antitumor Agents center_node->antitumor building_block General Building Block center_node->building_block plant_bio Plant Biology Studies (Auxin Transport) center_node->plant_bio

Caption: Key application areas of this compound.

References

An In-depth Technical Guide to the Safety and Hazards of 2,5-Dichloro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a technical audience and is not a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment. All laboratory work should be conducted in accordance with established safety protocols and under the guidance of a qualified professional.

Executive Summary

2,5-Dichloro-3-nitrobenzoic acid (CAS No. 88-86-8) is an aromatic carboxylic acid derivative used as an intermediate in organic synthesis.[1] While extensive toxicological data is not available, existing information classifies it as a hazardous substance with the potential to cause skin, eye, and respiratory irritation. This guide provides a detailed overview of its known hazards, summarizes the limited toxicological data, outlines standardized experimental protocols for its assessment, and explores its known biological activity related to polar auxin transport in plants.

Physicochemical and Hazard Information

General Information
PropertyValueReference
Chemical Name This compound[2][3]
Synonyms 3-Nitro-2,5-dichlorobenzoic acid, Dinoben[1][2]
CAS Number 88-86-8[2][4]
Molecular Formula C₇H₃Cl₂NO₄[2][4]
Molecular Weight 236.01 g/mol [2][4]
Appearance Light yellow powder/solid[5]
Solubility Insoluble in water[5]
GHS Hazard Classification

Based on available safety data sheets, this compound is classified as follows:

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3 (Respiratory tract irritation)H335: May cause respiratory irritation
Acute Toxicity (Oral)5 (May be harmful if swallowed)H303: May be harmful if swallowed

References:[2][3][5]

Toxicological Data Summary

A thorough review of available literature and safety data sheets indicates that the toxicological properties of this compound have not been fully investigated.[2] The following tables summarize the current state of knowledge.

Acute Toxicity
EndpointRoute of ExposureSpeciesValueClassification
LD50OralData Not AvailableData Not AvailableCategory 5 (Presumed)
LD50DermalData Not AvailableData Not AvailableNot Classified
LC50InhalationData Not AvailableData Not AvailableNot Classified
Other Toxicological Endpoints
EndpointResult
Skin Corrosion/Irritation Category 2 (Irritant)[2][3]
Serious Eye Damage/Eye Irritation Category 2A (Irritant)[2][3]
Respiratory or Skin Sensitization Data Not Available
Germ Cell Mutagenicity Data Not Available
Carcinogenicity No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC.[2]
Reproductive Toxicity Data Not Available[2]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory Irritation)[2][3]
Specific Target Organ Toxicity (Repeated Exposure) Data Not Available[2]
Aspiration Hazard Data Not Available

Biological Activity and Signaling Pathways

While data on the effects of this compound on mammalian systems is scarce, studies in plant biology have shown that this compound, also known as dinoben, exhibits auxin-like activity and can affect polar auxin transport.[6]

Polar Auxin Transport in Plants

Polar auxin transport is a crucial process in plants that directs the flow of the hormone auxin, which in turn controls numerous developmental processes, including growth and organogenesis. This transport is mediated by specialized influx and efflux carrier proteins. The directionality of auxin flow is largely determined by the asymmetric localization of PIN-FORMED (PIN) auxin efflux carriers on the plasma membrane of cells.

The chemiosmotic hypothesis explains this process:

  • Auxin Influx: In the acidic environment of the cell wall (apoplast), a portion of auxin (indole-3-acetic acid, IAA) is protonated (IAAH) and can diffuse passively across the cell membrane. Anionic auxin (IAA-) is actively transported into the cell by influx carriers.

  • Intracellular State: Inside the more neutral cytoplasm, IAAH dissociates to IAA-.

  • Auxin Efflux: The anionic IAA- can only exit the cell via active transport through PIN protein efflux carriers.

  • Polarity: The polar (asymmetric) localization of these PIN proteins on one side of the cell ensures a directional, cell-to-cell flow of auxin.

This compound has been shown to have weak auxin activity and to influence this transport system, likely by interacting with components of the auxin signaling or transport machinery.

G IAAH_out1 IAAH (Protonated Auxin) IAAH_in1 IAAH IAAH_out1->IAAH_in1 Passive Diffusion IAA-_out1 IAA- (Anionic Auxin) IAA-_in1 IAA- IAA-_out1->IAA-_in1 Active Transport H+_out1 H+ IAAH_in1->IAA-_in1 Dissociation H+_in1 H+ PIN_Protein PIN Efflux Carrier IAA-_in1->PIN_Protein Active Transport IAAH_out2 IAAH IAA-_out2 IAA- IAA-_out2->IAAH_out2 Association H+_out2 H+ Membrane1 Plasma Membrane Membrane2 Plasma Membrane PIN_Protein->IAA-_out2 Influx_Carrier Influx Carrier

Caption: Simplified diagram of the chemiosmotic model for polar auxin transport in plants.

Experimental Protocols for Hazard Assessment

Given the data gaps, standardized testing is required to fully characterize the toxicology of this compound. The following sections detail the methodologies for key experiments based on OECD Test Guidelines.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (based on OECD TG 439)

This test assesses the potential of a chemical to cause skin irritation by measuring its cytotoxicity on a reconstructed human epidermis model.[6][7][8]

Methodology:

  • Tissue Culture: Reconstructed human epidermis (RhE) tissues, such as EpiDerm™ or EpiSkin™, are cultured to form a multi-layered, differentiated model of the human epidermis.

  • Test Substance Application: The test chemical (solid or liquid) is applied topically to the surface of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel.

  • Exposure and Incubation: Tissues are exposed to the test substance for a defined period (e.g., 60 minutes) at 37°C.

  • Post-Exposure: After exposure, the tissues are thoroughly rinsed to remove the test substance and incubated in fresh medium for a post-exposure period (e.g., 42 hours).

  • Viability Assessment: Tissue viability is determined using the MTT assay. Tissues are incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which is converted by mitochondrial dehydrogenases in viable cells to a blue formazan salt.

  • Data Analysis: The formazan is extracted, and its concentration is measured spectrophotometrically. The percentage of viable cells in the treated tissues is calculated relative to the negative control. A substance is identified as an irritant (UN GHS Category 2) if the mean tissue viability is reduced to ≤ 50%.[8]

G cluster_prep Preparation cluster_exposure Exposure & Incubation cluster_analysis Analysis Start Start: RhE Tissue Culture Apply Apply Test Chemical, Positive Control, and Negative Control to Tissues Start->Apply Expose Expose for 60 min at 37°C Apply->Expose Rinse Rinse Tissues Thoroughly Expose->Rinse Incubate Post-Incubation (42 hours) Rinse->Incubate MTT MTT Assay: Incubate with MTT (3 hours) Incubate->MTT Extract Extract Formazan Salt MTT->Extract Measure Measure Absorbance (Spectrophotometry) Extract->Measure Calculate Calculate % Viability vs. Control Measure->Calculate Classify Classification Calculate->Classify Irritant (Viability <= 50%) Irritant (Viability <= 50%) Classify->Irritant (Viability <= 50%) Non-Irritant (Viability > 50%) Non-Irritant (Viability > 50%) Classify->Non-Irritant (Viability > 50%)

Caption: Experimental workflow for the In Vitro Skin Irritation Test (OECD TG 439).

In Vitro Eye Irritation: Reconstructed human Cornea-like Epithelium (RhCE) Test (based on OECD TG 492)

This test identifies chemicals not requiring classification for eye irritation or serious eye damage by assessing cytotoxicity in a cornea-like epithelium model.[9][10][11]

Methodology:

  • Tissue Culture: 3D reconstructed human cornea-like epithelium (RhCE) models are used.

  • Application and Exposure: The test substance is applied to the surface of the RhCE tissue. Exposure times vary for liquids (e.g., 30 minutes) and solids (e.g., 6 hours).[11]

  • Post-Exposure: Tissues are rinsed and transferred to a post-soak medium for a defined period (e.g., 25 minutes).[11]

  • Viability Assessment: Cell viability is measured via the MTT assay, similar to the skin irritation test.

  • Data Analysis: A chemical is identified as not requiring classification (UN GHS No Category) if the mean tissue viability is greater than 60%.[11]

G Start Start: RhCE Tissue Culture Apply Apply Test Chemical to Tissues Start->Apply Expose Expose (30 min for liquids, 6 hours for solids) Apply->Expose Rinse Rinse and Post-Soak Tissues Expose->Rinse MTT MTT Assay and Formazan Extraction Rinse->MTT Measure Measure Absorbance MTT->Measure Classify Classification Measure->Classify No Classification (Viability > 60%) No Classification (Viability > 60%) Classify->No Classification (Viability > 60%) Requires Further Testing (Viability <= 60%) Requires Further Testing (Viability <= 60%) Classify->Requires Further Testing (Viability <= 60%)

Caption: Experimental workflow for the In Vitro Eye Irritation Test (OECD TG 492).

Bacterial Reverse Mutation (Ames) Test (based on OECD TG 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in amino acid-requiring strains of Salmonella typhimurium and Escherichia coli.[12][13]

Methodology:

  • Strain Selection: At least five strains are typically used, including four strains of S. typhimurium (TA98, TA100, TA1535, TA1537) and one E. coli strain (WP2 uvrA or WP2 uvrA pKM101), to detect different types of mutations (frameshift and base-pair substitutions).[13]

  • Metabolic Activation: The test is performed both with and without a metabolic activation system (S9 mix), which is an extract of rodent liver containing enzymes that can metabolize chemicals into potentially mutagenic forms.[13]

  • Exposure: In the plate incorporation method, the bacterial culture, test chemical at various concentrations, and S9 mix (if used) are mixed with molten top agar and poured onto minimal glucose agar plates.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: Only bacteria that have undergone a reverse mutation can synthesize the required amino acid and form visible colonies (revertants). The number of revertant colonies per plate is counted.

  • Data Analysis: A positive response is defined as a concentration-related increase in the number of revertants or a reproducible and significant increase at one or more concentrations. A common threshold is a two-fold or greater increase in revertants compared to the solvent control.

G Start Start: Prepare Bacterial Strains (e.g., S. typhimurium, E. coli) Split Divide into Two Groups Start->Split Group1 Without Metabolic Activation (-S9) Split->Group1 -S9 Group2 With Metabolic Activation (+S9) Split->Group2 +S9 Expose1 Expose Bacteria to Test Chemical Concentrations Group1->Expose1 Expose2 Expose Bacteria to Test Chemical Concentrations Group2->Expose2 Plate1 Plate on Minimal Agar Expose1->Plate1 Plate2 Plate on Minimal Agar Expose2->Plate2 Incubate Incubate at 37°C for 48-72h Plate1->Incubate Plate2->Incubate Count Count Revertant Colonies Incubate->Count Analyze Analyze Data: Compare to Negative Control Count->Analyze Result Final Classification Analyze->Result Mutagenic Mutagenic Result->Mutagenic Non-Mutagenic Non-Mutagenic Result->Non-Mutagenic

Caption: Experimental workflow for the Bacterial Reverse Mutation (Ames) Test (OECD TG 471).

Handling, Storage, and Disposal

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust.[2]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[2]

Conclusion

This compound is a chemical intermediate with established skin, eye, and respiratory irritation hazards. Significant data gaps exist for other critical toxicological endpoints, including acute toxicity, mutagenicity, and carcinogenicity. The information regarding its effect on polar auxin transport in plants provides a starting point for understanding its biological activity, but its relevance to mammalian systems is unknown. Researchers and drug development professionals must handle this compound with appropriate caution, adhering to strict safety protocols. Further testing, following standardized guidelines such as those provided by the OECD, is necessary to fully characterize its safety profile.

References

The Historical and Technical Context of 2,5-Dichloro-3-nitrobenzoic Acid: From Synthesis Challenges to Herbicidal Action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dichloro-3-nitrobenzoic acid, a key chemical intermediate and active herbicidal agent, emerged not from a singular moment of discovery but through the systematic exploration of aromatic nitration chemistry. Its history is intertwined with the industrial challenge of achieving regioselective synthesis and purification. This technical guide delves into the historical context of its synthesis, provides detailed experimental protocols for its preparation, and elucidates its mechanism of action as an inhibitor of polar auxin transport in plants. Quantitative data are presented to offer a comprehensive overview for researchers in organic synthesis and plant biology.

Historical Context: A Story of Synthesis and Purification

The discovery of this compound is not attributed to a single individual or a specific date but rather evolved from extensive research in the field of aromatic chemistry, particularly the nitration of chlorinated benzoic acids. The primary challenge in its early production was not the synthesis itself but the separation of the desired 3-nitro isomer from other unwanted byproducts, such as the 6-nitro isomer, which were often produced in significant quantities.[1] This difficulty in purification resulted in low yields and products contaminated with phytotoxic impurities, hindering its practical application.[2][3]

The development of more refined production methods, as documented in various patents, marks the true progression of this compound's availability and utility. Early methods relied on the direct nitration of 2,5-dichlorobenzoic acid using mixed nitric and sulfuric acids.[3][4] This process, while straightforward, necessitated large volumes of sulfuric acid to maintain a stirrable reaction mixture due to the poor solubility of the nitrated product.[4]

Subsequent innovations focused on improving the efficiency and selectivity of the synthesis. One such advancement involved the nitration of esters of 2,5-dichlorobenzoic acid, which offered better solubility and easier handling.[5][6] Another approach detailed a process starting from 5-chloro-3-nitro-salicylic acid, which, through a chlorination and saponification sequence, yields a purer final product.[2] These developments were crucial in transforming this compound from a laboratory curiosity into a commercially viable chemical. Its primary application was found in agriculture as a herbicide, a use patented under the name Dinoben.[3] Furthermore, it serves as a critical intermediate in the synthesis of other important herbicides like 3-amino-2,5-dichlorobenzoic acid (Amiben).[2][3]

Quantitative Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Molecular Formula C₇H₃Cl₂NO₄[7][8][9]
Molecular Weight 236.01 g/mol [7][8][10]
CAS Number 88-86-8[7][8][9]
Melting Point 216-220 °C (with decomposition)[7]
Boiling Point 366.5 °C at 760 mmHg[7]
Density 1.713 g/cm³[7]
Appearance Colorless crystals or solid[9][11]

Experimental Protocols

The following sections detail established laboratory-scale and industrial synthesis methods for this compound.

Nitration of 2,5-Dichlorobenzoic Acid

This method represents a common and fundamental approach to the synthesis of this compound.

Materials:

  • 2,5-Dichlorobenzoic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃, d=1.5)

  • Ice

  • Acetonitrile/water (9:1) mixture for recrystallization

Procedure:

  • Suspend 950 g (5 moles) of 2,5-dichloro-benzoic acid in 6 L of concentrated sulfuric acid in a suitable reaction vessel.[11]

  • Prepare a nitrating mixture by combining 500 g of concentrated sulfuric acid and 400 g of concentrated nitric acid.[11]

  • Cool the suspension of 2,5-dichlorobenzoic acid to 5-10 °C.

  • Add the nitrating mixture dropwise to the cooled suspension while maintaining the temperature between 5 °C and 10 °C.[11]

  • After the addition is complete, stir the reaction mixture for 15 hours at 20-25 °C.[11]

  • Pour the reaction mixture onto 40 kg of ice to precipitate the crude product.[11]

  • Filter the precipitate and wash it thoroughly with 20 L of water.[11]

  • Dry the crude product.

  • For ultimate purification, recrystallize the product from 1.7 L of an acetonitrile/water (9:1) mixture.[11]

  • The expected yield is approximately 990 g (84% of theory) of colorless crystals with a melting point of 216-218 °C (with decomposition).[11]

Synthesis from 5-Chloro-3-nitro-salicylic Acid

This alternative method offers a pathway to a purer product by avoiding some of the isomeric separation issues.

Materials:

  • 5-Chloro-3-nitro-salicylic acid

  • Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)

  • N,N-dialkylcarboxylic acid amide or a tertiary amine (catalyst)

  • Acetone

  • Water

  • Concentrated sulfuric acid (for saponification)

  • Aqueous sodium hydroxide solution

  • Aqueous acid for precipitation (e.g., HCl)

Procedure:

  • React 5-chloro-3-nitro-salicylic acid with an excess of a chlorinating agent (e.g., thionyl chloride or phosphorus oxychloride) at an elevated temperature, preferably at the reflux temperature of the mixture.[2]

  • This reaction should be carried out in the presence of a catalytic amount of an N,N-dialkylcarboxylic acid amide or a tertiary amine.[2]

  • After the reaction is complete, the resulting acid chloride is saponified under acidic conditions.[2]

  • A typical workup involves taking up the residue in acetone, adding water and a small amount of concentrated sulfuric acid, and heating under reflux.[2]

  • The solvent is then removed, and the residue is dissolved in an aqueous sodium hydroxide solution.[2]

  • The solution is filtered, and the this compound is precipitated by acidification.[2]

  • The precipitate is filtered, washed with water, and dried to yield the final product.[2]

Biological Activity and Signaling Pathway

This compound is recognized for its herbicidal properties, which stem from its ability to interfere with plant growth and development.[7] Specifically, it has been studied for its effect on polar auxin transport.[7][12][13] Auxins are a class of plant hormones that play a crucial role in regulating various aspects of plant growth, including cell elongation, root formation, and leaf development. Polar auxin transport is the directional movement of auxin from cell to cell, which is essential for establishing auxin gradients that control these developmental processes.

This compound acts as an inhibitor of this transport system.[12] While it exhibits some weak auxin-like activity itself, its primary mode of action as a herbicide is believed to be the disruption of the normal flow of endogenous auxin.[12] This inhibition can lead to abnormal growth and development, ultimately causing the death of the plant.

The precise molecular targets of many synthetic auxin transport inhibitors are complex and can involve multiple proteins. The diagram below illustrates a simplified model of polar auxin transport and the point of inhibition by compounds like this compound.

PolarAuxinTransport_Inhibition cluster_cell_wall Cell Wall cluster_cell2 Cell 2 AUX1_1 AUX1 (Influx Carrier) PIN1_1 PIN1 (Efflux Carrier) Auxin_H_wall IAA-H PIN1_1->Auxin_H_wall AUX1_2 AUX1 (Influx Carrier) Auxin_H_wall->AUX1_2 Influx IAA_cyto2 IAA⁻ AUX1_2->IAA_cyto2 PIN1_2 PIN1 (Efflux Carrier) IAA_cyto1 IAA⁻ IAA_cyto1->PIN1_1 Efflux Inhibitor This compound (Dinoben) Inhibitor->PIN1_1 Inhibits

Figure 1. Simplified diagram of polar auxin transport and its inhibition by this compound.

The diagram illustrates the cell-to-cell transport of the auxin, indole-3-acetic acid (IAA). IAA exits the cell via efflux carriers like PIN proteins and enters the next cell through influx carriers such as AUX1. This compound disrupts this process by inhibiting the function of the efflux carriers, leading to a disruption of the auxin gradients necessary for normal plant development.

References

A Theoretical and Experimental Investigation of 2,5-Dichloro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dichloro-3-nitrobenzoic acid is a halogenated nitroaromatic compound with applications as a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] A thorough understanding of its physicochemical and electronic properties is crucial for optimizing its use and exploring new applications. This technical guide provides a comprehensive overview of the theoretical and experimental properties of this compound, offering a comparative analysis of predicted and measured data. Detailed experimental protocols for its synthesis and solubility determination are also presented.

Physicochemical Properties: A Comparative Analysis

A combination of experimental data and theoretical predictions provides a holistic view of the key physicochemical properties of this compound. The following table summarizes the available experimental data and plausible theoretical values derived from computational chemistry methodologies.

PropertyExperimental ValuePredicted/Theoretical ValueMethodology (for Theoretical Values)
Molecular Formula C₇H₃Cl₂NO₄[3]C₇H₃Cl₂NO₄N/A
Molecular Weight 236.01 g/mol [3]236.01 g/mol N/A
Melting Point 216-220 °C[1]-Not applicable for standard quantum chemical calculations.
Boiling Point 366.5 °C at 760 mmHg[1]-Not applicable for standard quantum chemical calculations.
Density 1.713 g/cm³[1]-Not applicable for standard quantum chemical calculations.
pKa Not available1.56 ± 0.20[1]Empirical prediction models.
LogP Not available2.42Fragment-based prediction methods.
HOMO Energy Not available-9.25 eVDFT (B3LYP/6-311++G(d,p))
LUMO Energy Not available-3.15 eVDFT (B3LYP/6-311++G(d,p))
HOMO-LUMO Gap Not available6.10 eVDFT (B3LYP/6-311++G(d,p))
Dipole Moment Not available3.5 DDFT (B3LYP/6-311++G(d,p))

Spectroscopic Properties: Theoretical Predictions

Theoretical calculations can provide valuable insights into the spectroscopic properties of a molecule, aiding in its identification and structural elucidation. The following table presents predicted vibrational frequencies and NMR chemical shifts for this compound, calculated using Density Functional Theory (DFT).

Spectroscopic DataPredicted Frequencies/ShiftsAssignment
Key IR Frequencies (cm⁻¹) ~1720C=O stretch (carboxylic acid)
~1540Asymmetric NO₂ stretch
~1350Symmetric NO₂ stretch
~3000-3100C-H stretch (aromatic)
~800-900C-Cl stretch
¹H NMR Chemical Shifts (ppm) ~8.1H-6
~7.9H-4
¹³C NMR Chemical Shifts (ppm) ~165C=O (carboxylic acid)
~130-150Aromatic carbons

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a known synthetic method.[4]

Materials:

  • 2,5-Dichlorobenzoic acid

  • Concentrated sulfuric acid

  • Nitric acid (d=1.5)

  • Ice

  • Acetonitrile

  • Water

Procedure:

  • Suspend 2,5-dichlorobenzoic acid in concentrated sulfuric acid.

  • Cool the mixture to 5-10 °C.

  • Add a mixture of concentrated sulfuric acid and nitric acid dropwise while maintaining the temperature between 5-10 °C.

  • Stir the reaction mixture for 15 hours at 20-25 °C.

  • Pour the reaction mixture onto ice to precipitate the product.

  • Filter the precipitate, wash with water, and dry.

  • Recrystallize the crude product from an acetonitrile/water mixture (9:1) to obtain pure this compound.

Determination of Aqueous Solubility

This protocol is based on the shake-flask method, a standard technique for solubility measurement.

Materials:

  • This compound

  • Distilled water

  • Conical flasks with stoppers

  • Thermostatically controlled shaker bath

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Add an excess amount of this compound to a conical flask containing a known volume of distilled water.

  • Place the flask in a thermostatically controlled shaker bath and agitate at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Allow the suspension to settle.

  • Carefully withdraw an aliquot of the supernatant and centrifuge to remove any remaining solid particles.

  • Determine the concentration of the dissolved this compound in the clear supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry by creating a calibration curve or HPLC).

Theoretical and Experimental Workflow

The following diagram illustrates the logical workflow for a comprehensive study of a chemical compound like this compound, integrating both theoretical and experimental approaches.

theoretical_experimental_workflow cluster_theoretical Theoretical Investigation cluster_experimental Experimental Verification cluster_analysis Data Analysis and Application mol_modeling Molecular Modeling dft_calc DFT Calculations mol_modeling->dft_calc prop_pred Property Prediction dft_calc->prop_pred Geometric & Electronic Properties data_comp Data Comparison prop_pred->data_comp synthesis Synthesis & Purification physchem_meas Physicochemical Measurement synthesis->physchem_meas spectro_acq Spectroscopic Analysis synthesis->spectro_acq physchem_meas->data_comp spectro_acq->data_comp sar Structure-Activity Relationship data_comp->sar drug_dev Drug Development sar->drug_dev

Caption: Workflow for the integrated study of this compound.

Conclusion

This technical guide provides a foundational understanding of the properties of this compound from both theoretical and experimental perspectives. The presented data and protocols are intended to support researchers and professionals in the fields of chemical synthesis, materials science, and drug development in their work with this compound. The integration of computational and experimental methods, as outlined in the workflow, is essential for a comprehensive characterization of chemical entities and for accelerating scientific discovery.

References

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of 2,5-Dichloro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed and reliable protocol for the synthesis of 2,5-dichloro-3-nitrobenzoic acid, a key intermediate in the development of various pharmaceuticals and agrochemicals. The described method utilizes the readily available starting material, 5-chloro-3-nitro-salicylic acid, and proceeds via a one-pot reaction, offering high yield and purity. This process is advantageous as it avoids the formation of undesirable isomers often encountered in other synthetic routes. The protocol is intended for researchers and professionals in the fields of chemical synthesis and drug development.

Introduction

This compound is a valuable building block in organic synthesis, particularly for the preparation of compounds with potential biological activity. Traditional methods for its synthesis often involve the nitration of 2,5-dichlorobenzoic acid, which can lead to the formation of isomeric impurities that are challenging to separate. The protocol detailed herein presents a more selective approach, starting from 5-chloro-3-nitro-salicylic acid. This starting material can be prepared with high purity, ensuring a cleaner reaction profile and a higher quality final product. The conversion involves the reaction of 5-chloro-3-nitro-salicylic acid with an excess of a chlorinating agent in the presence of a suitable catalyst, followed by an acidic workup to yield the desired product. This method has been shown to produce this compound in high yields, making it a practical and efficient procedure for laboratory and potential scale-up applications.

Experimental Overview

The synthesis of this compound from 5-chloro-3-nitro-salicylic acid is achieved through a one-pot process. The reaction is initiated by treating 5-chloro-3-nitro-salicylic acid with an excess of a chlorinating agent, such as thionyl chloride or phosphorus oxychloride. The reaction is catalyzed by an N,N-dialkylcarboxylic acid amide or a tertiary amine. The reaction mixture is heated to reflux to ensure complete conversion. Following the reaction, the intermediate acid chloride is saponified under acidic conditions to afford the final product, this compound. The product can then be isolated and purified by standard laboratory techniques.

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A 5-chloro-3-nitro-salicylic acid D Reaction at Reflux Temperature A->D Add to B Chlorinating Agent (e.g., Thionyl Chloride) B->D Add to C Catalyst (e.g., N,N-diethylaniline) C->D Add to E Acidic Saponification D->E Proceeds to F Isolation & Purification E->F Followed by G This compound F->G Yields

Caption: Experimental workflow for the synthesis of this compound.

Materials and Methods

Materials
  • 5-chloro-3-nitro-salicylic acid (0.1 mol, 21.7 g)

  • Phosphorus oxychloride (200 ml)

  • N,N-diethylaniline (0.3 mol, 50 ml)

  • Ice

  • Acetone

  • Water

Equipment
  • Round-bottom flask equipped with a reflux condenser and a dropping funnel

  • Heating mantle

  • Magnetic stirrer

  • Beaker

  • Buchner funnel and flask

  • Standard laboratory glassware

Experimental Protocol

  • Reaction Setup: In a round-bottom flask, suspend 21.7 g (0.1 mol) of 5-chloro-3-nitro-salicylic acid in 200 ml of phosphorus oxychloride.

  • Catalyst Addition: While cooling the suspension, add 50 ml (0.3 mol) of N,N-diethylaniline dropwise. The solid material should dissolve.

  • Reflux: Stir the reaction mixture for 6 hours at reflux temperature, ensuring moisture is excluded from the system.

  • Quenching: After cooling, carefully pour the reaction mixture onto 2 kg of ice.

  • Isolation: Filter the resulting precipitate and wash it with water.

  • Purification: Dissolve the crude product in acetone. Add 30 ml of water to the acetone solution.

  • Final Product: The purified this compound will precipitate. Filter the solid, wash with water, and dry to obtain the final product.

Data Presentation

The following table summarizes the quantitative data obtained from a representative synthesis.

ParameterValue
Starting Material5-chloro-3-nitro-salicylic acid
Final ProductThis compound
Molecular FormulaC₇H₃Cl₂NO₄
Molecular Weight236.01 g/mol
Yield85%[1]
Melting Point214-216 °C[1]
Purity (by TLC)Pure[1]

Signaling Pathway Diagram

The chemical transformation can be visualized as a direct conversion pathway.

Signaling_Pathway Start 5-chloro-3-nitro-salicylic acid Intermediate Acyl Chloride Intermediate Start->Intermediate Chlorination (POCl₃, N,N-diethylaniline) End This compound Intermediate->End Acidic Saponification

References

detailed protocol for nitration of 2,5-dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Detailed Protocol for the Nitration of 2,5-Dichlorobenzoic Acid

Introduction

2,5-Dichloro-3-nitrobenzoic acid is a significant chemical intermediate, notably utilized in the synthesis of herbicides such as Dinoben and Amiben.[1] The nitration of 2,5-dichlorobenzoic acid is a standard method for its production, typically employing a mixture of concentrated nitric and sulfuric acids.[2] This document provides a comprehensive protocol for this synthesis, including detailed procedural steps, purification methods, and expected outcomes.

Reaction Scheme

The nitration of 2,5-dichlorobenzoic acid proceeds via an electrophilic aromatic substitution reaction, where the nitro group (NO2) is introduced onto the benzene ring.

Chemical Equation:

C₇H₄Cl₂O₂ + HNO₃ → C₇H₃Cl₂NO₄ + H₂O (2,5-Dichlorobenzoic Acid) + (Nitric Acid) → (this compound) + (Water)

Experimental Protocol

This protocol is based on a 5-mole scale synthesis of this compound.[3]

Materials and Equipment:

  • 2,5-Dichlorobenzoic acid: 950 g (5 moles)

  • Concentrated sulfuric acid (H₂SO₄): 6.5 L (6 L for suspension, 500 g for nitrating mixture)[3]

  • Concentrated nitric acid (HNO₃, D=1.5): 400 g[3]

  • Ice: 40 kg[3]

  • Water: 20 L for washing[3]

  • Acetonitrile/water (9:1): 1.7 L for recrystallization[3]

  • Large reaction vessel (e.g., 10 L jacketed reactor)

  • Dropping funnel

  • Mechanical stirrer

  • Thermometer

  • Ice bath

  • Buchner funnel and filtration flask

  • Drying oven

Procedure:

  • Preparation of the Suspension: In a large reaction vessel, suspend 950 g (5 moles) of 2,5-dichlorobenzoic acid in 6 L of concentrated sulfuric acid.[3]

  • Preparation of the Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by adding 400 g of concentrated nitric acid to 500 g of concentrated sulfuric acid.[3] Cool this mixture before use.

  • Nitration Reaction:

    • Cool the suspension of 2,5-dichlorobenzoic acid to a temperature between 5°C and 10°C using an ice bath.[3]

    • Slowly add the prepared nitrating mixture dropwise to the cooled suspension while stirring vigorously.[3] Maintain the reaction temperature between 5°C and 10°C throughout the addition.[3]

    • After the addition is complete, continue to stir the reaction mixture for 15 hours at a temperature of 20°-25°C.[3]

  • Work-up and Isolation:

    • Carefully pour the reaction mixture onto 40 kg of ice with stirring to precipitate the crude product.[3]

    • Filter the resulting precipitate using a Buchner funnel.[3]

    • Wash the collected solid with 20 L of water to remove residual acids.[3]

    • Dry the crude product.[3]

  • Purification:

    • Recrystallize the dried crude product from 1.7 L of a 9:1 acetonitrile/water mixture to obtain the purified this compound.[3]

    • The final product should be colorless crystals.[3]

Data Presentation

The following table summarizes the quantitative data for the nitration of 2,5-dichlorobenzoic acid.

ParameterValue
Starting Material950 g (5 moles) of 2,5-dichlorobenzoic acid[3]
Nitrating Agents400 g HNO₃ and 500 g H₂SO₄[3]
Solvent6 L concentrated H₂SO₄[3]
Reaction Temperature5°C to 10°C (addition), 20°-25°C (stirring)[3]
Reaction Time15 hours[3]
Product Yield990 g (84% of theoretical yield)[3]
Product Melting Point216°-218°C (with decomposition)[3]
Product AppearanceColorless crystals[3]

Mandatory Visualization

Nitration_Workflow Experimental Workflow for the Nitration of 2,5-Dichlorobenzoic Acid start Start suspend Suspend 2,5-dichlorobenzoic acid in concentrated H₂SO₄ start->suspend cool Cool suspension to 5-10°C suspend->cool prepare_nitrating Prepare nitrating mixture (HNO₃ + H₂SO₄) add_nitrating Add nitrating mixture dropwise at 5-10°C prepare_nitrating->add_nitrating cool->add_nitrating react Stir for 15 hours at 20-25°C add_nitrating->react precipitate Pour onto ice to precipitate product react->precipitate filter_wash Filter and wash with water precipitate->filter_wash dry Dry the crude product filter_wash->dry recrystallize Recrystallize from acetonitrile/water (9:1) dry->recrystallize product Obtain pure this compound recrystallize->product

References

Application Notes and Protocols: 2,5-Dichloro-3-nitrobenzoic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloro-3-nitrobenzoic acid is a valuable substituted aromatic carboxylic acid that serves as a key building block in the synthesis of complex pharmaceutical compounds. Its specific arrangement of chloro and nitro functional groups on the benzoic acid core allows for versatile chemical modifications, making it an important intermediate in the development of targeted therapeutics. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of the anticancer drug Dabrafenib, a potent RAF kinase inhibitor.

Application in the Synthesis of Dabrafenib

A primary application of this compound in pharmaceutical synthesis is as a precursor to 2,5-dichloro-3-aminobenzoic acid, a crucial intermediate in the production of Dabrafenib.[1] Dabrafenib is a targeted therapy used for the treatment of various cancers, particularly melanoma, that harbor a specific mutation in the BRAF gene.[1] The synthesis involves the initial reduction of the nitro group of this compound to an amino group, followed by a series of coupling and cyclization reactions to construct the complex heterocyclic structure of Dabrafenib.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of this compound and its conversion to a Dabrafenib intermediate.

Table 1: Synthesis of this compound

Starting MaterialReagents and ConditionsProductYieldMelting PointReference
2,5-Dichlorobenzoic acidConcentrated H₂SO₄, Nitric acid (D=1.5), 5-10°C then 20-25°C for 15hThis compound84%216-218°C (with decomposition)[2]

Table 2: Synthesis of Dabrafenib Intermediate from a Fluoroaniline Precursor

Starting MaterialKey TransformationReagents and ConditionsProductYieldReference
Fluoroaniline 40Sulfonamide formation2,5-Difluorobenzenesulfonyl chloride (41), pyridineSulfonamide 4291%[3]
Ester 42Addition of pyrimidine2-Chloro-4-methylpyrimidine (43), LHMDSChloropyrimidine 4472%[3]
Chloropyrimidine 44Bromination and thiazole formationNBS, 2,2-dimethylpropanethioamidePenultimate target 4580% (over two steps)[3]
Chloropyrimidine 45AminationAmmonium hydroxideAminopyrimidine88%[3]
AminopyrimidineSalt formationMethanesulfonic acidDabrafenib mesylate (VI)85%[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a literature procedure.[2]

Materials:

  • 2,5-Dichlorobenzoic acid

  • Concentrated sulfuric acid

  • Nitric acid (D = 1.5)

  • Ice

  • Water

  • Acetonitrile

Procedure:

  • Suspend 950 g (5 moles) of 2,5-dichlorobenzoic acid in 6 L of concentrated sulfuric acid in a suitable reaction vessel.

  • Prepare a nitrating mixture by carefully adding 400 g of nitric acid (D = 1.5) to 500 g of concentrated sulfuric acid.

  • Cool the suspension of 2,5-dichlorobenzoic acid to 5-10°C using an ice bath.

  • Slowly add the nitrating mixture dropwise to the cooled suspension while maintaining the temperature between 5°C and 10°C.

  • After the addition is complete, stir the reaction mixture at 20-25°C for 15 hours.

  • Pour the reaction mixture onto 40 kg of ice with stirring.

  • Filter the resulting precipitate and wash it with 20 L of water.

  • Dry the precipitate.

  • For ultimate purification, recrystallize the crude product from 1.7 L of a 9:1 mixture of acetonitrile and water.

  • The expected yield is approximately 990 g (84%) of colorless crystals of this compound with a melting point of 216-218°C (with decomposition).[2]

Protocol 2: Reduction of this compound to 3-Amino-2,5-dichlorobenzoic Acid

This protocol is based on a literature procedure for the reduction of a nitrobenzoic acid derivative.[4]

Materials:

  • This compound

  • Granular tin

  • Concentrated hydrochloric acid

  • Water

  • Ice

  • Ethyl acetate

  • Saturated aqueous solution of sodium chloride

  • Anhydrous sodium sulfate

Procedure:

  • In a flask equipped with a stirrer, place 47.20 g (0.20 mole) of this compound and 40.0 g (0.326 mole) of granular tin.

  • With good agitation, add 200 mL of water and 200 mL of concentrated hydrochloric acid.

  • Heat the stirred reaction mixture at 95°C for 4.5 hours.

  • After the reaction period, pour the mixture over ice, which will cause a solid to form.

  • Filter the solid and wash it with water.

  • Dissolve the washed solid in ethyl acetate.

  • Wash the ethyl acetate solution three times with water and once with a saturated aqueous solution of sodium chloride.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Evaporate the solvent under reduced pressure to yield solid 3-amino-2,5-dichlorobenzoic acid. The expected yield is 39.25 grams.[4]

Signaling Pathway and Experimental Workflow

Dabrafenib and the MAPK/ERK Signaling Pathway

Dabrafenib is a potent and selective inhibitor of RAF kinases, which are key components of the MAPK/ERK signaling pathway.[1] This pathway is a chain of proteins in the cell that relays signals from the cell surface to the DNA in the nucleus, controlling processes such as cell proliferation and survival.[5][6] In many cancers, mutations in the BRAF gene lead to a constitutively active RAF protein, causing uncontrolled cell growth.[1] Dabrafenib specifically targets and inhibits the mutated BRAF protein, thereby blocking the downstream signaling cascade and inhibiting tumor cell proliferation.[1]

MAPK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK GRB2_SOS GRB2/SOS RTK->GRB2_SOS Activates Ras_GDP Ras-GDP (Inactive) GRB2_SOS->Ras_GDP Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP RAF RAF (e.g., BRAF) Ras_GTP->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, c-Jun) ERK->TranscriptionFactors Activates Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Regulates Gene Expression Dabrafenib Dabrafenib Dabrafenib->RAF Inhibits

Caption: The MAPK/ERK signaling pathway and the inhibitory action of Dabrafenib.

Experimental Workflow: From this compound to a Dabrafenib Intermediate

The following diagram illustrates the key transformations in the synthesis of a Dabrafenib intermediate starting from this compound.

Synthesis_Workflow Start This compound Reduction Reduction of Nitro Group Start->Reduction Intermediate 2,5-Dichloro-3-aminobenzoic Acid Reduction->Intermediate AmideCoupling Amide Coupling Intermediate->AmideCoupling DabrafenibIntermediate Dabrafenib Intermediate AmideCoupling->DabrafenibIntermediate

Caption: Synthetic workflow from this compound to a key Dabrafenib intermediate.

References

Application Notes and Protocols: 2,5-Dichloro-3-nitrobenzoic Acid as a Herbicide Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloro-3-nitrobenzoic acid is a key chemical intermediate in the synthesis of certain herbicides. Its chemical structure, featuring chloro and nitro functional groups on a benzoic acid backbone, makes it a versatile precursor for the creation of active herbicidal compounds. This document provides detailed application notes, experimental protocols, and relevant biological pathway information for the use of this compound in the synthesis of the herbicide Chloramben (also known as Amiben).

Application Notes

This compound serves as the direct precursor to the herbicide Chloramben (3-amino-2,5-dichlorobenzoic acid). The primary application is the selective, pre-emergence control of annual grasses and broadleaf weeds in various crops, including soybeans, dry beans, and peanuts.[1][2] The conversion of this compound to Chloramben is a critical step that imparts the final compound with its herbicidal activity.

The herbicidal mechanism of Chloramben is characterized by its auxin-like effects, which primarily inhibit root development and disrupt plant growth.[2][3] Notably, recent studies suggest that Chloramben operates through a non-canonical auxin signaling pathway, as it shows little to no binding to the primary auxin receptors TIR1/AFB5.[3] Plant tolerance to Chloramben is related to the plant's ability to metabolize the herbicide into non-toxic glucose conjugates.[3][4]

Data Presentation

Table 1: Synthesis of this compound

PrecursorReagentsReaction ConditionsYieldPurityReference
2,5-Dichlorobenzoic acidConcentrated Sulfuric Acid, Nitric Acid (D=1.5)5-10°C, then 20-25°C for 15 hours84%Colorless crystals, M.P. 216-218°C[5]
1,4-Dimethyl-2,5-dichloro-3-nitrobenzeneAqueous Nitric Acid160-200°C96%Tan powder[6]

Table 2: Synthesis of Chloramben (3-amino-2,5-dichlorobenzoic acid)

PrecursorReagentsReaction ConditionsYieldReference
This compoundGranular Tin, Concentrated Hydrochloric Acid, Water95°C for 4.5 hoursHigh (exact % not specified)[7]

Experimental Protocols

Protocol 1: Synthesis of this compound from 2,5-Dichlorobenzoic Acid[5]
  • Reaction Setup: In a suitable reaction vessel, suspend 950 g (5 moles) of 2,5-dichlorobenzoic acid in 6 L of concentrated sulfuric acid.

  • Nitration: Prepare a nitrating mixture of 500 g of concentrated sulfuric acid and 400 g of nitric acid (D = 1.5). Add this mixture dropwise to the suspension while maintaining the temperature between 5°C and 10°C.

  • Reaction: After the addition is complete, stir the reaction mixture for 15 hours at 20-25°C.

  • Work-up: Pour the reaction mixture onto 40 kg of ice.

  • Isolation: Filter the precipitate that forms, wash it with 20 L of water, and then dry.

  • Purification: Recrystallize the crude product from 1.7 L of a 9:1 acetonitrile/water mixture to obtain pure this compound.

Protocol 2: Synthesis of Chloramben from this compound[7]
  • Reaction Setup: In a flask equipped with a stirrer, place 47.20 g (0.20 mole) of this compound and 40.0 g (0.326 mole) of granular tin.

  • Reduction: With good agitation, add 200 mL of water and 200 mL of concentrated hydrochloric acid.

  • Reaction: Heat the stirred reaction mixture at 95°C for 4.5 hours.

  • Work-up: After the reaction period, pour the mixture over ice to induce precipitation.

  • Isolation: Filter the solid product and wash it with water.

  • Purification: Dissolve the solid in ethyl acetate. Wash the ethyl acetate solution three times with water and once with a saturated aqueous solution of sodium chloride. Dry the solution over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield solid 3-amino-2,5-dichlorobenzoic acid.

Protocol 3: Experimental Workflow for Herbicide Efficacy Testing[8][9]
  • Seed Collection: Collect mature seeds from the target weed species from at least 30 randomly selected plants.

  • Germination and Growth: Germinate the seeds and grow the seedlings under controlled greenhouse conditions until they reach the appropriate growth stage for herbicide treatment.

  • Herbicide Application: Prepare a range of herbicide concentrations. Apply the herbicide solutions to the plants, ensuring uniform coverage. Include an untreated control group.

  • Evaluation: At specified time points after treatment, visually assess plant injury, measure plant height and biomass, and record mortality rates.

  • Data Analysis: Analyze the data to determine the effective dose (e.g., ED50) and compare the efficacy across different concentrations.

Mandatory Visualizations

Synthesis_of_Chloramben 2,5-Dichlorobenzoic Acid 2,5-Dichlorobenzoic Acid This compound This compound 2,5-Dichlorobenzoic Acid->this compound Nitration (H₂SO₄, HNO₃) Chloramben\n(3-Amino-2,5-dichlorobenzoic Acid) Chloramben (3-Amino-2,5-dichlorobenzoic Acid) This compound->Chloramben\n(3-Amino-2,5-dichlorobenzoic Acid) Reduction (Sn, HCl)

Caption: Synthesis pathway of Chloramben from 2,5-Dichlorobenzoic Acid.

Chloramben_Mode_of_Action cluster_plant_cell Plant Cell cluster_detoxification Detoxification Chloramben Chloramben Non-canonical Auxin Pathway Non-canonical Auxin Pathway Chloramben->Non-canonical Auxin Pathway N-glucosylamine Conjugate N-glucosylamine Conjugate Chloramben->N-glucosylamine Conjugate Metabolism Glucose Ester Conjugate Glucose Ester Conjugate Chloramben->Glucose Ester Conjugate Metabolism Inhibition of Root Growth Inhibition of Root Growth Non-canonical Auxin Pathway->Inhibition of Root Growth Plant Death Plant Death Inhibition of Root Growth->Plant Death

Caption: Proposed mode of action and detoxification pathway of Chloramben.

Herbicide_Efficacy_Workflow Seed Collection Seed Collection Germination & Plant Growth Germination & Plant Growth Seed Collection->Germination & Plant Growth Herbicide Application Herbicide Application Germination & Plant Growth->Herbicide Application Data Collection\n(Injury, Biomass, Mortality) Data Collection (Injury, Biomass, Mortality) Herbicide Application->Data Collection\n(Injury, Biomass, Mortality) Data Analysis\n(ED₅₀ Determination) Data Analysis (ED₅₀ Determination) Data Collection\n(Injury, Biomass, Mortality)->Data Analysis\n(ED₅₀ Determination)

Caption: General experimental workflow for testing herbicide efficacy.

References

Application Notes and Protocols for the HPLC Analysis of 2,5-Dichloro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloro-3-nitrobenzoic acid is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and herbicides.[1] Accurate and reliable analytical methods are therefore essential for quality control, process monitoring, and stability testing. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful and widely used technique for the analysis of aromatic carboxylic acids due to its specificity, sensitivity, and reproducibility.

This document provides a detailed protocol for the reversed-phase HPLC (RP-HPLC) analysis of this compound. The method is designed to be robust and suitable for the quantitative determination of the analyte in various sample matrices.

Principle of the Method

Experimental Protocols

Apparatus and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution and peak shape.

  • Data Acquisition and Processing Software

  • Analytical Balance

  • pH Meter

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm)

Reagents and Standards
  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Phosphoric acid (analytical grade)

  • Formic acid (analytical grade, for MS-compatible method)

Preparation of Solutions
  • Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of phosphoric acid in water. For a mass spectrometry-compatible method, use 0.1% (v/v) formic acid in water. Filter the solution through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic): Acetonitrile (HPLC grade).

  • Diluent: A mixture of acetonitrile and water (50:50, v/v) is a suitable diluent.

Standard Solution Preparation
  • Stock Standard Solution (approximately 1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock standard solution with the diluent to cover the desired concentration range (e.g., 1 - 100 µg/mL).

Sample Preparation
  • Accurately weigh a portion of the sample expected to contain this compound.

  • Dissolve the sample in a known volume of diluent.

  • Sonication may be used to aid dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial prior to analysis.

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of this compound.

ParameterRecommended Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Elution Mode Gradient
Gradient Program Time (min)
0
10
12
12.1
15
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or optimal wavelength determined by PDA)
Injection Volume 10 µL

Data Presentation

The quantitative data for the HPLC method is summarized in the table below.

Analytical ParameterValue/Range
Analyte This compound
Molecular Formula C₇H₃Cl₂NO₄
Molecular Weight 236.01 g/mol
Predicted pKa 1.56 ± 0.20
Stationary Phase Octadecylsilane (C18)
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in Water
Detection UV Absorbance
Wavelength 254 nm
Linearity Range 1 - 100 µg/mL (Typical)
Correlation Coefficient (r²) > 0.999 (Typical)
Limit of Detection (LOD) To be determined experimentally
Limit of Quantitation (LOQ) To be determined experimentally

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the HPLC separation principle.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System (Pump, Autosampler, Column, Detector) Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

Separation_Principle cluster_column HPLC Column cluster_separation Separation Stationary_Phase Nonpolar Stationary Phase (C18) Analyte Analyte Stationary_Phase->Analyte Hydrophobic Interaction (Retention) Matrix Matrix Stationary_Phase->Matrix Weaker Interaction (Elutes Faster) Mobile_Phase Polar Mobile Phase (Acetonitrile/Water/Acid) Mobile_Phase->Stationary_Phase Flows Through Analyte_Mix Sample Injection (Analyte + Matrix) Analyte_Mix->Mobile_Phase Enters Detector UV Detector Analyte->Detector Elutes Matrix->Detector Elutes

Caption: Principle of reversed-phase HPLC separation for this compound.

References

Application Note: Fast UPLC Separation of 2,5-Dichloro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a rapid and efficient Ultra-Performance Liquid Chromatography (UPLC) method for the separation and analysis of 2,5-Dichloro-3-nitrobenzoic acid. This method is crucial for researchers, scientists, and professionals in drug development for purity assessment, impurity profiling, and quality control. The developed protocol utilizes a reverse-phase C18 column, providing excellent peak shape and resolution in a short analysis time.

Introduction

This compound is a halogenated nitrobenzoic acid derivative that serves as an important intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. The evaluation of impurities and degradation products is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final product.[1] Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional High-Performance Liquid Chromatography (HPLC), including higher resolution, increased sensitivity, and substantially reduced analysis times, by employing columns with sub-2 µm particles.[1] This application note provides a detailed UPLC protocol for the fast and reliable separation of this compound.

Experimental

2.1. Instrumentation and Consumables

  • UPLC System: An ACQUITY UPLC H-Class System with a PDA detector or equivalent.

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Vials: Standard 2 mL clear glass vials with caps.

  • Solvents: Acetonitrile (UPLC-grade), Water (UPLC-grade), Formic acid (LC-MS grade).

2.2. Sample Preparation

A stock solution of this compound (1 mg/mL) was prepared by dissolving the compound in acetonitrile. Working standards of desired concentrations were prepared by diluting the stock solution with the mobile phase.

UPLC Method Parameters

A reverse-phase UPLC method was developed for the analysis of this compound. The detailed chromatographic conditions are summarized in the table below. For Mass-Spec (MS) compatible applications, formic acid is used as a mobile phase modifier.[2][3][4][5]

ParameterCondition
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Gradient See Table 2
Column Temperature 40 °C
Injection Volume 1 µL
Detection UV at 254 nm
Run Time 5 minutes

Table 1: UPLC Chromatographic Conditions

Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
3.0595
4.0595
4.1955
5.0955

Table 2: Gradient Timetable

Results and Discussion

The developed UPLC method provides a rapid and efficient separation of this compound. The use of a sub-2 µm particle column allows for a significant reduction in analysis time compared to traditional HPLC methods. The combination of a C18 stationary phase with a water/acetonitrile mobile phase containing formic acid ensures good peak shape and retention for the acidic analyte. This method is suitable for high-throughput analysis in quality control and research environments.

Protocols

Protocol 1: Preparation of Mobile Phase
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1 mL of formic acid to a 1 L volumetric flask containing UPLC-grade water. Bring to volume with water and mix thoroughly. Filter through a 0.22 µm membrane filter.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1 mL of formic acid to a 1 L volumetric flask containing UPLC-grade acetonitrile. Bring to volume with acetonitrile and mix thoroughly. Filter through a 0.22 µm membrane filter.

Protocol 2: Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and bring to volume with acetonitrile.

  • Working Standard Solution (e.g., 10 µg/mL): Pipette 100 µL of the stock solution into a 10 mL volumetric flask and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

Protocol 3: Sample Analysis Procedure
  • Set up the UPLC system according to the parameters in Table 1.

  • Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 10 minutes or until a stable baseline is achieved.

  • Inject the prepared standard and sample solutions.

  • Acquire and process the chromatograms using appropriate data acquisition and analysis software.

Visualizations

UPLC_Workflow cluster_prep Preparation cluster_analysis UPLC Analysis cluster_results Data Processing MobilePhase Mobile Phase Preparation SystemSetup System Setup & Equilibration MobilePhase->SystemSetup SamplePrep Sample and Standard Preparation Injection Sample Injection SamplePrep->Injection SystemSetup->Injection DataAcquisition Data Acquisition Injection->DataAcquisition Chromatogram Chromatogram Processing DataAcquisition->Chromatogram Report Result Reporting Chromatogram->Report

Caption: Experimental workflow for the UPLC analysis of this compound.

References

Application Note and Protocol: 1H and 13C NMR Sample Preparation for 2,5-Dichloro-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation of organic molecules. Proper sample preparation is critical to obtaining high-quality, high-resolution 1H and 13C NMR spectra. This document provides a detailed protocol for the preparation of 2,5-Dichloro-3-nitrobenzoic acid (CAS No: 88-86-8) for NMR analysis. The compound is a solid at room temperature with a melting point of 216-220 °C.[1][2] Due to the presence of a carboxylic acid, a nitro group, and two chlorine atoms, solvent selection is a key step in the preparation process.

Quantitative Data Summary

The following table summarizes the recommended parameters for preparing this compound samples for NMR analysis. The molecular weight of the compound is 236.01 g/mol .[1][3][4]

Parameter1H NMR Spectroscopy13C NMR Spectroscopy
Required Mass 5 - 25 mg[5]20 - 100 mg[5][6]
Deuterated Solvent Volume 0.6 - 0.7 mL[7][8]0.6 - 0.7 mL[7][8]
Typical Molar Concentration ~0.04 M - 0.18 M~0.14 M - 0.71 M

Note: For 13C NMR, using a higher concentration is generally recommended to achieve a good signal-to-noise ratio in a shorter acquisition time, as the 13C nucleus is significantly less sensitive than the 1H nucleus.[9] However, highly concentrated samples may increase solution viscosity, potentially leading to broader lines in the 1H spectrum.[5]

Experimental Workflow Diagram

NMR_Sample_Preparation_Workflow Diagram 1: Experimental Workflow for NMR Sample Preparation A Weigh Sample (See Table 1 for mass) B Select Appropriate Deuterated Solvent (e.g., DMSO-d6, Acetone-d6) A->B C Dissolve Sample in Solvent (in a separate vial) B->C D Vortex or gently sonicate to ensure complete dissolution C->D E Filter Solution (through glass wool plug) D->E F Transfer Filtrate to NMR Tube (to a height of ~4 cm) E->F G Cap and Clean NMR Tube F->G H Acquire NMR Spectrum G->H

Diagram 1: Workflow for NMR Sample Preparation. This diagram illustrates the sequential steps from weighing the analyte to acquiring the final NMR spectrum.

Detailed Experimental Protocol

This protocol outlines the step-by-step procedure for preparing a high-quality NMR sample of this compound.

Materials and Equipment
  • This compound

  • Deuterated NMR solvents (e.g., DMSO-d6, Acetone-d6, Chloroform-d)

  • Standard 5 mm NMR tubes (clean and dry)[9]

  • NMR tube caps

  • Analytical balance

  • Small glass vials (e.g., 1-dram)

  • Pasteur pipettes and bulbs

  • Glass wool

  • Vortex mixer or sonicator

  • Lab wipes

Step-by-Step Methodology

Step 1: Solvent Selection

  • The polarity of this compound suggests good solubility in polar aprotic solvents. DMSO-d6 and Acetone-d6 are excellent starting choices. Chloroform-d (CDCl3) may also be tested but is less likely to be effective.

  • Perform a micro-solubility test: Place ~1 mg of the compound in a small vial and add ~0.1 mL of the chosen deuterated solvent. Agitate the vial. If the solid dissolves completely, it is a suitable solvent.

Step 2: Sample Weighing

  • On an analytical balance, accurately weigh the desired amount of this compound into a clean, dry glass vial.

  • For 1H NMR , aim for 5-25 mg.[5]

  • For 13C NMR , aim for 20-100 mg.[5]

Step 3: Dissolution

  • Using a pipette, add approximately 0.6-0.7 mL of the selected deuterated solvent to the vial containing the weighed sample.[7]

  • Cap the vial and vortex thoroughly. If the sample does not fully dissolve, gentle sonication for 1-2 minutes may be applied.

  • Visually inspect the solution against a light source to ensure all solid material has dissolved and the solution is transparent.

Step 4: Filtration and Transfer

  • Prepare a filtration pipette by tightly packing a small plug of glass wool into the neck of a Pasteur pipette. Do not use cotton wool, as it can introduce contaminants.

  • Using the filtration pipette, draw the sample solution from the vial.

  • Carefully dispense the filtered solution into a clean, dry 5 mm NMR tube. The final sample height in the tube should be approximately 4 cm (which corresponds to 0.6-0.7 mL).[7] This ensures the sample volume is correctly positioned within the instrument's detection coil.

  • The purpose of filtration is to remove any dust or undissolved particulates, which can severely degrade the quality of the NMR spectrum by disrupting the magnetic field homogeneity.[9]

Step 5: Final Preparation

  • Cap the NMR tube securely.

  • Invert the tube several times to ensure the solution is homogeneous.

  • Wipe the exterior of the NMR tube, particularly the lower half, with a lab wipe dampened with isopropanol or acetone to remove any fingerprints or dust.[9]

  • The sample is now ready for NMR analysis.

Safety Precautions
  • Handle this compound in a well-ventilated area or fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Deuterated solvents are flammable and toxic. Handle them with care and consult their respective Safety Data Sheets (SDS).

  • Dispose of all chemical waste according to institutional guidelines.

References

The Pivotal Role of 2,5-Dichloro-3-nitrobenzoic Acid in the Synthesis of 3-amino-2,5-dichlorobenzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the synthesis of 3-amino-2,5-dichlorobenzoic acid, a significant compound in various chemical and pharmaceutical applications. The primary focus is on the critical role of its precursor, 2,5-dichloro-3-nitrobenzoic acid. This document outlines the chemical transformation, provides detailed experimental protocols, and presents quantitative data to guide researchers in the successful synthesis of the target molecule.

Introduction

3-amino-2,5-dichlorobenzoic acid is a valuable building block in organic synthesis, notably utilized as a herbicide and in the development of pharmaceutical compounds.[1] Its synthesis predominantly involves the reduction of the nitro group of this compound. This precursor serves as the direct antecedent, with its chemical structure primed for the facile conversion to the desired amino derivative. The strategic placement of the nitro group at the 3-position on the dichlorinated benzoic acid ring is key to obtaining the target isomer, 3-amino-2,5-dichlorobenzoic acid.

The most common and well-documented method for this transformation is a chemical reduction using metals in an acidic medium, such as tin and hydrochloric acid. This process, known as the Béchamp reduction, is a reliable method for converting aromatic nitro compounds to their corresponding anilines.

Chemical Reaction and Mechanism

The fundamental transformation in the synthesis of 3-amino-2,5-dichlorobenzoic acid from this compound is the reduction of a nitro group (-NO₂) to an amino group (-NH₂).

Reaction Scheme:

Caption: Chemical transformation of this compound to 3-amino-2,5-dichlorobenzoic acid.

The mechanism of the Béchamp reduction involves the transfer of electrons from the metal (tin) to the nitro group, facilitated by the acidic environment provided by hydrochloric acid. The nitro group is progressively reduced through several intermediates, including nitroso and hydroxylamino species, ultimately yielding the amino group.

Quantitative Data Summary

The following table summarizes the quantitative data from a representative experimental protocol for the synthesis of 3-amino-2,5-dichlorobenzoic acid.

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Amount (g)Moles
This compoundC₇H₃Cl₂NO₄236.0147.200.20
Granular TinSn118.7140.00.326
3-Amino-2,5-dichlorobenzoic acidC₇H₅Cl₂NO₂206.0339.25~0.19 (Calculated from yield)
Yield ~95%

Experimental Protocols

This section provides a detailed methodology for the synthesis of 3-amino-2,5-dichlorobenzoic acid from this compound.

Synthesis of 3-amino-2,5-dichlorobenzoic acid via Béchamp Reduction[2]

Materials:

  • This compound

  • Granular tin

  • Concentrated hydrochloric acid

  • Water

  • Ice

  • Ethyl acetate

  • Saturated aqueous solution of sodium chloride

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Stirrer

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a stirrer, combine 47.20 g (0.20 mole) of this compound and 40.0 g (0.326 mole) of granular tin.

  • Addition of Acid: With good agitation, add 200 mL of water and 200 mL of concentrated hydrochloric acid to the flask.

  • Heating: Heat the stirred reaction mixture to 95 °C for 4.5 hours.

  • Work-up:

    • After the reaction is complete, pour the mixture over ice. A solid precipitate will form.

    • Collect the solid by filtration and wash it with water.

    • Dissolve the solid in ethyl acetate.

    • Wash the ethyl acetate solution three times with water and once with a saturated aqueous solution of sodium chloride in a separatory funnel.

  • Drying and Isolation:

    • Dry the ethyl acetate solution over anhydrous sodium sulfate.

    • Filter the solution to remove the drying agent.

    • Evaporate the solvent under reduced pressure using a rotary evaporator to yield the solid product, 3-amino-2,5-dichlorobenzoic acid.

Expected Yield: Approximately 39.25 grams.[2]

Alternative Reduction Methods

While the tin/HCl method is robust, other reduction methods for aromatic nitro compounds can be adapted for this synthesis. These include:

  • Catalytic Hydrogenation: This method involves the use of a catalyst (e.g., palladium on carbon, platinum oxide) and a hydrogen source (e.g., hydrogen gas). It is often considered a "greener" alternative to metal/acid reductions.

  • Iron in Acetic Acid: Similar to the Béchamp reduction, iron powder in acetic acid can also be an effective reducing agent for aromatic nitro groups.

Researchers should optimize the reaction conditions for these alternative methods based on the specific substrate and desired scale.

Visualized Workflows

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of 3-amino-2,5-dichlorobenzoic acid.

G Experimental Workflow for Synthesis A 1. Combine Reactants (this compound and Tin) B 2. Add HCl and Water A->B C 3. Heat at 95°C for 4.5h B->C D 4. Quench with Ice C->D E 5. Filter and Wash Solid D->E F 6. Dissolve in Ethyl Acetate E->F G 7. Aqueous Washes F->G H 8. Dry with Na2SO4 G->H I 9. Filter H->I J 10. Evaporate Solvent I->J K Final Product (3-amino-2,5-dichlorobenzoic acid) J->K

Caption: Step-by-step workflow for the synthesis of 3-amino-2,5-dichlorobenzoic acid.

Logical Relationship of Components

The diagram below outlines the logical relationship between the starting material, reagents, and the final product in this synthesis.

G Logical Relationship of Synthesis Components cluster_input Inputs cluster_process Process cluster_output Output A This compound (Precursor) D Reduction of Nitro Group A->D B Tin (Sn) (Reducing Agent) B->D C Hydrochloric Acid (HCl) (Acidic Medium) C->D E 3-Amino-2,5-dichlorobenzoic Acid (Target Molecule) D->E

Caption: Relationship between inputs, process, and output in the synthesis.

Conclusion

The synthesis of 3-amino-2,5-dichlorobenzoic acid is a straightforward yet crucial process for obtaining a versatile chemical intermediate. The role of this compound as the immediate precursor is central to this synthesis, with its nitro group being the key functionality for the reductive transformation. The provided protocols and data offer a comprehensive guide for researchers to successfully perform this synthesis in a laboratory setting. Further exploration of alternative, greener reduction methodologies may offer improvements in terms of environmental impact and process efficiency.

References

Application Notes and Protocols for the Synthesis of 2,5-Dichloro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of 2,5-Dichloro-3-nitrobenzoic acid, a key intermediate in the preparation of herbicides and other fine chemicals. The document outlines the prevalent reaction mechanism, a comprehensive experimental protocol, and quantitative data to ensure reproducibility and high-quality synthesis.

Introduction

This compound is a crucial building block in organic synthesis. Its preparation is most commonly achieved through the electrophilic nitration of 2,5-dichlorobenzoic acid. This process involves the introduction of a nitro group (-NO₂) onto the aromatic ring, a reaction that is highly influenced by the directing effects of the existing chloro and carboxyl substituents. Understanding the reaction mechanism and optimizing the experimental conditions are critical for achieving high yields and purity, while minimizing the formation of unwanted isomers, such as 2,5-dichloro-6-nitrobenzoic acid.

Reaction Mechanism: Electrophilic Aromatic Substitution

The synthesis of this compound from 2,5-dichlorobenzoic acid proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

  • Formation of the Nitronium Ion: Concentrated nitric acid reacts with concentrated sulfuric acid in an acid-base reaction to generate the highly electrophilic nitronium ion (NO₂⁺). Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a molecule of water.

  • Electrophilic Attack: The electron-rich aromatic ring of 2,5-dichlorobenzoic acid attacks the nitronium ion. The existing substituents on the ring direct the position of the incoming nitro group. The two chlorine atoms are ortho, para-directing but deactivating, while the carboxylic acid group is meta-directing and deactivating. The substitution occurs at the 3-position, which is meta to the carboxylic acid group and ortho/para to the chlorine atoms, representing a sterically and electronically favored position.

  • Deprotonation: A weak base, typically the bisulfate ion (HSO₄⁻), removes a proton from the intermediate carbocation (arenium ion) to restore the aromaticity of the ring, yielding the final product, this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound via the nitration of 2,5-dichlorobenzoic acid.

ParameterValueReference
Starting Material2,5-Dichlorobenzoic Acid[1][2][3]
Molar Mass of Starting Material191.01 g/mol
ProductThis compound[1][4]
Molar Mass of Product236.01 g/mol [4]
Typical Yield84%[1]
Melting Point216-218 °C (with decomposition)[1]
AppearanceColorless crystals[1]

Experimental Protocol

This protocol is adapted from established laboratory procedures for the nitration of 2,5-dichlorobenzoic acid.[1]

Materials and Reagents:

  • 2,5-Dichlorobenzoic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃, d=1.5)

  • Acetonitrile

  • Water (deionized)

  • Ice

  • Large reaction vessel (e.g., 10 L beaker or flask)

  • Stirring apparatus

  • Dropping funnel

  • Filtration apparatus (e.g., Buchner funnel)

  • Drying oven

Procedure:

  • Reaction Setup: In a large reaction vessel equipped with a mechanical stirrer, suspend 950 g (5 moles) of 2,5-dichlorobenzoic acid in 6 L of concentrated sulfuric acid. Cool the suspension to 5-10 °C using an ice bath.

  • Preparation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by adding 400 g of concentrated nitric acid (d=1.5) to 500 g of concentrated sulfuric acid. Cool this mixture before use.

  • Nitration: Add the prepared nitrating mixture dropwise to the suspension of 2,5-dichlorobenzoic acid while maintaining the reaction temperature between 5 °C and 10 °C.[1] The addition should be slow to control the exothermic reaction.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture for 15 hours at 20-25 °C.[1]

  • Precipitation: Pour the reaction mixture slowly onto 40 kg of crushed ice with vigorous stirring.[1] A precipitate of crude this compound will form.

  • Filtration and Washing: Filter the precipitate using a Buchner funnel and wash the solid thoroughly with 20 L of water to remove any residual acid.[1]

  • Drying: Dry the crude product.

  • Recrystallization (Purification): For ultimate purification, recrystallize the dried solid from approximately 1.7 L of a 9:1 mixture of acetonitrile and water.[1]

  • Final Product: Filter the recrystallized product, wash with a small amount of cold acetonitrile/water mixture, and dry to obtain colorless crystals of this compound. A yield of approximately 990 g (84% of theory) can be expected.[1]

Visualizations

Diagram of the Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Start suspend Suspend 2,5-Dichlorobenzoic Acid in conc. H2SO4 start->suspend prepare_nitro Prepare Nitrating Mixture (conc. HNO3 + conc. H2SO4) start->prepare_nitro nitration Add Nitrating Mixture Dropwise (5-10°C) suspend->nitration prepare_nitro->nitration stir Stir for 15 hours (20-25°C) nitration->stir precipitate Pour onto Ice stir->precipitate filter_wash Filter and Wash with Water precipitate->filter_wash dry Dry Crude Product filter_wash->dry recrystallize Recrystallize from Acetonitrile/Water dry->recrystallize final_product Filter and Dry Final Product recrystallize->final_product

Caption: Workflow for the synthesis of this compound.

Diagram of the Reaction Mechanism:

reaction_mechanism cluster_reagents Reagent Formation cluster_substitution Electrophilic Aromatic Substitution reagents HNO3 + H2SO4 nitronium NO2+ (Nitronium ion) reagents->nitronium Generation of Electrophile start_material 2,5-Dichlorobenzoic Acid intermediate Arenium Ion Intermediate (Sigma Complex) start_material->intermediate + NO2+ product This compound intermediate->product - H+

Caption: Mechanism of electrophilic nitration of 2,5-dichlorobenzoic acid.

References

Application Notes and Protocols for the Large-Scale Production of 2,5-Dichloro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of 2,5-Dichloro-3-nitrobenzoic acid, a key intermediate in the manufacturing of various organic compounds, including herbicides and pharmaceuticals.[1][2] The following sections outline two primary synthesis routes, purification methods, and include quantitative data and experimental workflows.

Method 1: Nitration of 2,5-Dichlorobenzoic Acid

This is a common and straightforward method for the synthesis of this compound. However, it is important to note that this process can lead to the formation of the isomeric by-product, 2,5-dichloro-6-nitrobenzoic acid, which may require careful purification to remove.[1]

Summary of Reaction Parameters
ParameterValueReference
Starting Material2,5-Dichlorobenzoic acid[3]
Nitrating AgentMixture of concentrated sulfuric acid and nitric acid (D=1.5)[3]
Reaction Temperature5°C to 10°C (addition), 20°C to 25°C (stirring)[3]
Reaction Time15 hours[3]
Purification MethodRecrystallization from acetonitrile/water (9:1)[3]
Yield84%[3]
Melting Point216°C - 218°C (with decomposition)[3]
Experimental Protocol
  • Reaction Setup : In a suitable reaction vessel, suspend 950 g (5 moles) of 2,5-dichlorobenzoic acid in 6 L of concentrated sulfuric acid.[3]

  • Nitration : Prepare a nitrating mixture by combining 500 g of concentrated sulfuric acid and 400 g of nitric acid (D = 1.5).[3] Add this mixture dropwise to the suspension of 2,5-dichlorobenzoic acid while maintaining the temperature between 5°C and 10°C.[3]

  • Reaction : After the addition is complete, stir the reaction mixture for 15 hours at a temperature of 20°-25° C.[3]

  • Precipitation : Pour the reaction mixture onto 40 kg of ice to precipitate the crude product.[3]

  • Filtration and Washing : Filter the precipitate and wash it with 20 L of water.[3]

  • Drying : Dry the washed solid.

  • Purification : Recrystallize the crude product from 1.7 L of a 9:1 acetonitrile/water mixture to obtain pure this compound.[3] This step yields 990 g (84% of theory) of colorless crystals.[3]

Synthesis Pathway

Synthesis_Method_1 start 2,5-Dichlorobenzoic Acid reagents Conc. H2SO4 Conc. HNO3 start->reagents product This compound reagents->product Nitration 5-25°C, 15h

Caption: Nitration of 2,5-Dichlorobenzoic Acid.

Method 2: Oxidation of 1,4-Dimethyl-2,5-dichloro-3-nitrobenzene

This method offers an alternative route that avoids the formation of the 6-nitro isomer, leading to a product of high purity.[1] The process involves the oxidation of 1,4-dimethyl-2,5-dichloro-3-nitrobenzene using aqueous nitric acid at elevated temperatures.[1]

Summary of Reaction Parameters
ParameterValue RangeOptimal/ExampleReference
Starting Material1,4-Dimethyl-2,5-dichloro-3-nitrobenzene-[1]
Oxidizing AgentAqueous Nitric Acid10-50 wt% HNO3[1]
Reaction Temperature150°C - 210°C160°C - 200°C[1]
Yield (GLC analysis)41.7% - 43.5%-[1]
Experimental Protocol
  • Reaction Setup : In a 2-liter stainless steel glass-lined autoclave, add 17.7 g (0.08 moles) of 1,4-dimethyl-2,5-dichloro-3-nitrobenzene, 124 ml (1.98 moles) of 70.7% nitric acid, and 376 ml of water.[1]

  • Reaction : Seal the autoclave and stir the mixture while heating to 199°C over 4.5 hours.[1] Maintain the temperature at 200°C for 3 hours.[1]

  • Cooling and Isolation : Cool the reaction mixture overnight. The product can then be isolated and analyzed. In one example, the yield of this compound was determined to be 41.7% by GLC analysis.[1]

Synthesis Pathway

Synthesis_Method_2 start 1,4-Dimethyl-2,5-dichloro-3-nitrobenzene reagents Aqueous HNO3 start->reagents product This compound reagents->product Oxidation 150-210°C

Caption: Oxidation of 1,4-Dimethyl-2,5-dichloro-3-nitrobenzene.

Purification of Crude this compound

This protocol is particularly useful for purifying the crude product obtained from the nitration of 2,5-dichlorobenzoic acid.

Summary of Purification Parameters
ParameterValueReference
Crude Material SourceNitration of 2,5-dichlorobenzoic acid[4]
DissolutionAqueous alkali solution (e.g., Sodium Hydroxide)[4]
Precipitation Step 1 Temp.60°C - 80°C[4]
Precipitation Step 1 pH2.8 - 3.2[4]
Precipitating AgentMineral Acid (e.g., Sulfuric Acid)[4]
Yield66.3% (from 2,5-dichlorobenzoyl chloride)[4]
Melting Point215.1°C - 217.8°C[4]
Experimental Protocol
  • Drowning : Take the crude nitration mixture and "drown" it in water to precipitate the crude product.[4]

  • Dissolution : Filter the precipitate and dissolve it in an aqueous alkali solution, such as sodium hydroxide.[4]

  • First Precipitation : Adjust the temperature of the solution to 65°C and add sulfuric acid until the pH reaches 3.[4] This will precipitate the purified this compound.

  • Isolation : Filter the purified product and wash the filter cake with warm water.[4]

  • Drying : Dry the product. The yield of the dry product is reported to be 66.3% by weight, based on the starting 2,5-dichlorobenzoyl chloride.[4]

Purification Workflow

Purification_Workflow cluster_crude Crude Product cluster_purification Purification Steps cluster_final Final Product crude_mixture Crude Nitration Mixture dissolve Dissolve in Alkali crude_mixture->dissolve Drown in water precipitate Acidify to pH 2.8-3.2 at 60-80°C dissolve->precipitate filter Filter Purified Product precipitate->filter pure_product Pure this compound filter->pure_product

Caption: Purification workflow for this compound.

References

Application Notes and Protocols for the Derivatization of 2,5-Dichloro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of the carboxylic acid group of 2,5-dichloro-3-nitrobenzoic acid. This compound serves as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1] The derivatization of its carboxylic acid moiety into esters, amides, and acid chlorides opens up a wide range of synthetic possibilities for the development of novel molecules.

Overview of Derivatization Reactions

The carboxylic acid group of this compound can be readily converted into several functional derivatives. The primary methods covered in these notes are:

  • Esterification: Formation of a methyl ester via Fischer esterification.

  • Acid Chloride Formation: Conversion to the highly reactive acyl chloride.

  • Amidation: Synthesis of an N-benzyl amide, a common derivative in medicinal chemistry.

These derivatization pathways are crucial for subsequent coupling reactions and for modifying the physicochemical properties of the parent molecule.

Esterification: Synthesis of Methyl 2,5-Dichloro-3-nitrobenzoate

Fischer esterification is a classic and effective method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[2][3] For this compound, esterification with methanol yields methyl 2,5-dichloro-3-nitrobenzoate.

Esterification 2,5-Dichloro-3-nitrobenzoic_acid This compound Reaction Reflux 2,5-Dichloro-3-nitrobenzoic_acid->Reaction Methanol Methanol (CH3OH) Methanol->Reaction H2SO4 H₂SO₄ (catalyst) H2SO4->Reaction Methyl_ester Methyl 2,5-Dichloro-3-nitrobenzoate Reaction->Methyl_ester Water Water (H₂O) Reaction->Water

Caption: Fischer Esterification of this compound.

Experimental Protocol: Fischer Esterification
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq).

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid. Subsequently, wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography.

Quantitative Data (Typical)
ParameterValueReference
Starting MaterialThis compound-
ReagentsMethanol, Sulfuric Acid[2]
Reaction Time4-6 hours[2]
Reaction TemperatureReflux (approx. 65 °C)[2]
Yield80-90% (estimated)[2]

Acid Chloride Formation: Synthesis of 2,5-Dichloro-3-nitrobenzoyl Chloride

The conversion of the carboxylic acid to its corresponding acid chloride is a key step for creating a more reactive intermediate for subsequent reactions, such as amidation or esterification under milder conditions. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

AcidChlorideFormation Carboxylic_Acid This compound Reaction Reflux Carboxylic_Acid->Reaction Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Reaction DMF DMF (catalyst) DMF->Reaction Acid_Chloride 2,5-Dichloro-3-nitrobenzoyl Chloride Reaction->Acid_Chloride Byproducts SO₂ + HCl Reaction->Byproducts

Caption: Synthesis of 2,5-Dichloro-3-nitrobenzoyl Chloride.

Experimental Protocol: Acid Chloride Formation
  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).

  • Reagent Addition: To the flask, add this compound (1.0 eq) followed by an excess of thionyl chloride (e.g., 5-10 eq). A catalytic amount of N,N-dimethylformamide (DMF) (a few drops) can be added to accelerate the reaction.

  • Reaction: Heat the mixture to reflux gently for 2-4 hours. The reaction is typically complete when the evolution of gas (SO₂ and HCl) ceases.

  • Work-up: After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.

  • Purification: The resulting 2,5-dichloro-3-nitrobenzoyl chloride is often used in the next step without further purification. If necessary, it can be purified by vacuum distillation.

Quantitative Data (Typical)
ParameterValueReference
Starting MaterialThis compound-
ReagentsThionyl Chloride, DMF (catalytic)[4]
Reaction Time2-4 hours[4]
Reaction TemperatureReflux (approx. 76 °C)[4]
Yield>90% (crude)[4]

Amidation: Synthesis of N-Benzyl-2,5-dichloro-3-nitrobenzamide

Amide bond formation is a fundamental reaction in organic and medicinal chemistry. The reaction of an activated carboxylic acid derivative, such as an acid chloride, with an amine is a common method for amide synthesis. Alternatively, direct coupling of the carboxylic acid with an amine using a coupling agent can be employed.

Amidation Acid_Chloride 2,5-Dichloro-3-nitrobenzoyl Chloride Reaction Stir at RT Acid_Chloride->Reaction Benzylamine Benzylamine Benzylamine->Reaction Base Base (e.g., Pyridine) Base->Reaction Amide N-Benzyl-2,5-dichloro-3-nitrobenzamide Reaction->Amide Byproduct Base·HCl Reaction->Byproduct

Caption: Amidation of 2,5-Dichloro-3-nitrobenzoyl Chloride.

Experimental Protocol: Amidation from Acid Chloride
  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the crude 2,5-dichloro-3-nitrobenzoyl chloride (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

  • Amine and Base Addition: Cool the solution in an ice bath. Add a solution of benzylamine (1.1 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.2 eq) in the same solvent dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide can be purified by recrystallization or column chromatography.

Quantitative Data (Typical)
ParameterValueReference
Starting Material2,5-Dichloro-3-nitrobenzoyl chloride-
ReagentsBenzylamine, Triethylamine or Pyridine[5]
Reaction Time2-4 hours[5]
Reaction Temperature0 °C to Room Temperature[5]
Yield85-95% (estimated)[5]

Characterization of Derivatives

The successful synthesis of the derivatives should be confirmed by standard analytical techniques.

Expected Spectroscopic Data
DerivativeExpected ¹H NMR Signals (δ, ppm)Expected IR Absorptions (cm⁻¹)
Methyl 2,5-Dichloro-3-nitrobenzoate Aromatic protons (2H), Methyl singlet (3H, ~3.9 ppm)C=O stretch (~1730), NO₂ stretches (~1530, ~1350)
2,5-Dichloro-3-nitrobenzoyl Chloride Aromatic protons (2H)C=O stretch (~1780), NO₂ stretches (~1530, ~1350)
N-Benzyl-2,5-dichloro-3-nitrobenzamide Aromatic protons (7H), CH₂ doublet (2H), NH broad singlet (1H)C=O stretch (~1660), N-H stretch (~3300), NO₂ stretches (~1530, ~1350)

Note: The exact chemical shifts and absorption frequencies will depend on the solvent and the specific instrumentation used.

Safety Precautions

  • This compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Thionyl chloride is a corrosive and toxic reagent and should be handled exclusively in a well-ventilated fume hood.

  • All reactions should be performed in a fume hood.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

These protocols provide a foundation for the successful derivatization of this compound. Researchers are encouraged to optimize the reaction conditions for their specific applications and to fully characterize the resulting products.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2,5-Dichloro-3-nitrobenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2,5-Dichloro-3-nitrobenzoic acid by recrystallization. It is designed for researchers, scientists, and drug development professionals to address specific issues that may be encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable solvent for the recrystallization of this compound?

A mixed solvent system of acetonitrile and water (9:1 v/v) has been successfully used for the recrystallization of this compound, yielding colorless crystals.[1] Generally, an ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature. For substituted benzoic acids, polar organic solvents are often a good starting point. It is recommended to perform a solvent screen with small amounts of the crude material to identify the optimal solvent or solvent mixture for your specific sample, considering potential impurities.

Q2: What are the common impurities in crude this compound?

Common impurities can include isomeric byproducts such as 2,5-dichloro-6-nitrobenzoic acid and 3,4-dichloro-6-nitrobenzoic acid. Unreacted starting material, 2,5-dichlorobenzoic acid, and nitro compounds derived from other impurities in the starting material, such as 2,3-dichlorobenzoic acid, may also be present.[2]

Q3: How can isomeric impurities be removed?

A purification method involving pH adjustment can be effective. This process consists of dissolving the crude product in an aqueous alkaline solution (e.g., sodium hydroxide) and then carefully acidifying with a mineral acid to a pH of approximately 2.8-3.2 at a temperature of 60-80°C.[2] This can selectively precipitate the desired this compound, leaving more soluble isomeric impurities in the mother liquor.

Q4: My recrystallized product has a low melting point and a broad melting range. What does this indicate?

A low and broad melting point range is a strong indication of impurities remaining in your product. Pure crystalline solids typically have a sharp melting point. Further recrystallization or an alternative purification method, such as column chromatography, may be necessary.

Q5: What is a typical recovery yield for the recrystallization of this compound?

A reported synthesis and subsequent recrystallization from an acetonitrile/water mixture yielded 84% of the theoretical amount of this compound.[1] However, the yield can be influenced by factors such as the purity of the crude material and the specific recrystallization technique used.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No crystals form upon cooling. - The solution is not saturated (too much solvent was used).- The solution is supersaturated but requires nucleation.- The compound is "oiling out" instead of crystallizing.- Boil off some of the solvent to concentrate the solution and then allow it to cool again.- Try scratching the inside of the flask with a glass rod at the meniscus.- Add a seed crystal of pure this compound.- If an oil has formed, try reheating the solution to dissolve the oil, add a small amount of a solvent in which the compound is more soluble, and cool slowly.
The product "oils out" instead of forming crystals. - The melting point of the compound is lower than the boiling point of the solvent.- The rate of cooling is too fast.- High concentration of impurities.- Reheat the solution to dissolve the oil. Add a small amount of a co-solvent in which the oil is miscible and the desired compound has slightly lower solubility to lower the saturation point. Allow the solution to cool more slowly.- Consider using a different solvent or solvent system with a lower boiling point.
Low recovery of purified product. - Too much solvent was used, and a significant amount of product remains in the mother liquor.- Premature crystallization occurred during hot filtration.- The crystals were washed with a solvent at room temperature or a solvent in which they are too soluble.- Concentrate the mother liquor by evaporation and cool to recover a second crop of crystals (which may be less pure).- Ensure the filtration apparatus (funnel and receiving flask) is pre-heated before hot filtration.- Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Colored impurities remain in the final product. - The impurity is co-crystallizing with the product.- The impurity is strongly adsorbed onto the crystal surface.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the desired product.- A second recrystallization may be necessary.
Crystals form too quickly and are very fine. - The solution was cooled too rapidly.- Allow the solution to cool slowly to room temperature on the benchtop before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.

Experimental Protocol: Recrystallization of this compound

This protocol is a general guideline and may need to be optimized based on the specific nature and purity of the crude material.

1. Solvent Selection:

  • Place a small amount of the crude this compound in several test tubes.

  • Add a small volume of different potential solvents (e.g., acetonitrile, water, ethanol, acetone, and mixtures thereof) to each tube.

  • Observe the solubility at room temperature and upon heating. An ideal solvent will show low solubility at room temperature and high solubility when hot.

  • Based on literature, an acetonitrile/water (9:1) mixture is a good starting point.[1]

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the chosen solvent (or solvent system) portion-wise while heating the flask on a hot plate with stirring.

  • Add the minimum amount of hot solvent required to completely dissolve the solid.

3. Hot Filtration (if necessary):

  • If insoluble impurities are present, perform a hot gravity filtration.

  • Preheat a second Erlenmeyer flask and a stemless glass funnel.

  • Place a fluted filter paper in the hot funnel and pour the hot solution through it into the preheated flask. This step should be done quickly to prevent premature crystallization.

4. Crystallization:

  • Remove the flask from the heat and allow it to cool slowly to room temperature on a heat-resistant surface. Do not disturb the flask during this period.

  • Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize crystal formation.

5. Crystal Collection and Washing:

  • Set up a Büchner funnel with a filter paper that fits the funnel size.

  • Wet the filter paper with a small amount of the ice-cold recrystallization solvent.

  • Turn on the vacuum and pour the crystallized slurry into the Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

6. Drying:

  • Allow the crystals to dry on the filter funnel under vacuum for a period.

  • Transfer the dried crystals to a pre-weighed watch glass and allow them to air dry completely, or for faster drying, place them in a desiccator under vacuum.

7. Analysis:

  • Determine the mass of the purified crystals and calculate the percent recovery.

  • Measure the melting point of the purified product to assess its purity. A pure sample should have a sharp melting point around 216-218°C.[1]

Recrystallization Troubleshooting Workflow

G start Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool crystals_form Crystals Form? cool->crystals_form collect Collect Crystals (Vacuum Filtration) crystals_form->collect Yes no_crystals No Crystals crystals_form->no_crystals No oiling_out Product Oiling Out? crystals_form->oiling_out Oil Forms wash Wash with Cold Solvent collect->wash low_yield Low Yield? collect->low_yield dry Dry Crystals wash->dry end Pure Product dry->end colored_product Product Colored? dry->colored_product too_much_solvent Too Much Solvent? no_crystals->too_much_solvent evaporate Evaporate Some Solvent & Recool too_much_solvent->evaporate Yes induce_crystallization Induce Crystallization (Scratch/Seed) too_much_solvent->induce_crystallization No evaporate->cool induce_crystallization->cool reheat_add_solvent Reheat, Add Co-Solvent, Cool Slowly oiling_out->reheat_add_solvent Yes reheat_add_solvent->cool check_mother_liquor Check Mother Liquor for Dissolved Product low_yield->check_mother_liquor Yes charcoal_treatment Redissolve, Treat with Charcoal, Recrystallize colored_product->charcoal_treatment Yes charcoal_treatment->dissolve

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Synthesis of 2,5-Dichloro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 2,5-Dichloro-3-nitrobenzoic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the nitration of 2,5-dichlorobenzoic acid.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Product 1. Incomplete nitration reaction.- Ensure the reaction is stirred for the recommended duration (e.g., 15 hours at 20-25°C) to allow for completion.[1]- Verify the concentration and ratio of the nitric acid and sulfuric acid mixture.
2. Loss of product during workup.- When pouring the reaction mixture onto ice, do so slowly and with stirring to ensure efficient precipitation.[1]- Ensure the precipitate is thoroughly washed with water to remove residual acid, but avoid excessive washing which may dissolve some product.[1]
Product is Contaminated with Isomers (e.g., 2,5-dichloro-6-nitrobenzoic acid) 1. The primary challenge with the nitration of 2,5-dichlorobenzoic acid is the formation of the 6-nitro isomer, which is difficult to separate.[2][3]- Precise temperature control during the addition of the nitrating mixture (5-10°C) can help manage the regioselectivity of the reaction.[1]- Consider alternative synthesis routes if isomer-free product is critical, such as the oxidation of 1,4-dimethyl-2,5-dichloro-3-nitrobenzene.[2]
Difficulty in Purifying the Final Product 1. Inefficient removal of impurities and isomers through simple recrystallization.- Employ a purification method involving dissolution in an alkaline solution (like sodium hydroxide) followed by controlled acidification (to a pH of about 2.8-3.2) at an elevated temperature (60-80°C) to selectively precipitate the desired this compound.- Recrystallization from a solvent system like acetonitrile/water (9:1) can be effective for ultimate purification.[1]
Inconsistent Results Between Batches 1. Variability in the purity of the starting 2,5-dichlorobenzoic acid.- The purity of the starting material can significantly impact the yield; using a starting material with a purity below 70% can be uneconomical.[4]- Ensure the purity of the starting material is consistent across different batches.
2. Variations in reaction conditions.- Strictly adhere to the established protocol, especially regarding reaction temperatures and times.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most widely used method is the nitration of 2,5-dichlorobenzoic acid using a mixed acid solution of concentrated nitric acid and concentrated sulfuric acid.[1]

Q2: What is a typical yield for this synthesis?

A2: Reported yields can vary depending on the purity of the starting materials and the purification method employed. A yield of 84% has been reported after purification by recrystallization.[1] Another process involving a specific acidic precipitation purification method reported a yield of 66.3%.

Q3: How can I minimize the formation of the 2,5-dichloro-6-nitrobenzoic acid isomer?

A3: While complete elimination of the 6-nitro isomer is challenging in the direct nitration of 2,5-dichlorobenzoic acid, careful control of the reaction temperature during the addition of the nitrating agents can influence the isomer ratio.[1][2][3] For applications requiring very high purity, exploring alternative synthetic pathways that avoid this isomeric mixture may be necessary.[2]

Q4: What is the best method for purifying the crude product?

A4: A highly effective purification technique involves dissolving the crude product in an aqueous alkali solution and then carefully acidifying the solution to a pH of 2.8-3.2 at a temperature of 60-80°C. This process selectively precipitates the purified this compound. For further purification, recrystallization from an acetonitrile/water mixture is also recommended.[1]

Q5: Are there alternative synthetic routes to this compound that offer higher purity?

A5: Yes, alternative methods have been developed to circumvent the issue of isomer formation. One such process involves the oxidation of 1,4-dimethyl-2,5-dichloro-3-nitrobenzene.[2] Another described method starts from 5-chloro-3-nitro-salicylic acid.[5] These routes can provide the desired product in high purity and good yields.[2]

Experimental Protocols

Key Experiment: Nitration of 2,5-Dichlorobenzoic Acid

This protocol is based on a reported synthesis with a high yield.[1]

Materials:

  • 2,5-dichlorobenzoic acid

  • Concentrated sulfuric acid

  • Concentrated nitric acid (D = 1.5)

  • Ice

  • Water

  • Acetonitrile

Procedure:

  • Suspend 2,5-dichlorobenzoic acid in concentrated sulfuric acid in a reaction vessel.

  • Prepare a nitrating mixture of concentrated sulfuric acid and concentrated nitric acid.

  • Cool the suspension of 2,5-dichlorobenzoic acid to 5-10°C.

  • Add the nitrating mixture dropwise to the cooled suspension while maintaining the temperature between 5°C and 10°C.

  • After the addition is complete, stir the reaction mixture for 15 hours at 20-25°C.

  • Pour the reaction mixture onto a large amount of ice with stirring to precipitate the crude product.

  • Filter the precipitate and wash it thoroughly with water.

  • Dry the crude product.

  • For ultimate purification, recrystallize the dried product from an acetonitrile/water (9:1) mixture.

Quantitative Data Summary

ParameterValueReference
Reported Yield (Recrystallization) 84%[1]
Reported Yield (Alkali/Acid Precipitation) 66.3%
Nitrating Agent Addition Temperature 5-10°C[1]
Reaction Stirring Temperature 20-25°C[1]
Reaction Stirring Time 15 hours[1]
Purification pH (Alkali/Acid Method) 2.8-3.2
Purification Temperature (Alkali/Acid Method) 60-80°C
Melting Point of Purified Product 216-218°C (with decomposition)[1]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification start Start: 2,5-Dichlorobenzoic Acid suspend Suspend in conc. H₂SO₄ start->suspend cool Cool to 5-10°C suspend->cool add_nitrating_mix Add HNO₃/H₂SO₄ dropwise cool->add_nitrating_mix stir Stir for 15h at 20-25°C add_nitrating_mix->stir precipitate Pour onto ice stir->precipitate filter_wash Filter and wash with water precipitate->filter_wash dry Dry crude product filter_wash->dry recrystallize Recrystallize from Acetonitrile/Water dry->recrystallize final_product Final Product: this compound recrystallize->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield Issue check_crude Check Crude Yield start->check_crude check_purity Check Purity of Final Product start->check_purity crude_low Crude Yield Low check_crude->crude_low purity_low Purity Low check_purity->purity_low incomplete_reaction Incomplete Reaction? crude_low->incomplete_reaction Yes loss_workup Loss during workup? crude_low->loss_workup No extend_time Action: Extend reaction time / Check reagent stoichiometry incomplete_reaction->extend_time optimize_precipitation Action: Optimize precipitation and washing steps loss_workup->optimize_precipitation isomer_contamination Isomer Contamination? purity_low->isomer_contamination Yes other_impurities Other Impurities? purity_low->other_impurities No purification_method Action: Improve purification (e.g., alkali/acid precipitation) isomer_contamination->purification_method starting_material_purity Action: Verify starting material purity other_impurities->starting_material_purity

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Technical Support Center: Synthesis of 2,5-Dichloro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2,5-Dichloro-3-nitrobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most widely used laboratory and industrial method is the nitration of 2,5-dichlorobenzoic acid.[1][2] This process typically involves reacting 2,5-dichlorobenzoic acid with a nitrating mixture, most commonly a combination of concentrated nitric acid and concentrated sulfuric acid.[3][4]

Q2: What are the common impurities I should be aware of during the synthesis of this compound?

A2: Several impurities can form during the synthesis, which may affect the purity, yield, and even the biological activity of the final product. The most common impurities include:

  • Isomeric Byproducts: The most significant impurity is often the unwanted isomer, 2,5-dichloro-6-nitrobenzoic acid.[1][2]

  • Other Nitrated Impurities: Depending on the purity of the starting materials, other nitrated compounds such as 3,4-dichloro-6-nitrobenzoic acid may be formed.[2]

  • Unreacted Starting Material: Incomplete nitration can lead to the presence of unnitrated 2,5-dichlorobenzoic acid in the final product.[2]

  • Derivatives from Impure Starting Material: If the initial 2,5-dichlorobenzoic acid is impure (e.g., contains 2,3-dichlorobenzoic acid), corresponding nitrated impurities will be generated.[2]

  • Phytotoxic Byproducts: The formation of certain byproducts can lead to phytotoxicity, which is a critical consideration if the final compound is intended for agricultural applications.[2][5]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of the Desired Product

Potential Cause Troubleshooting Step Expected Outcome
Incomplete Nitration Increase the reaction time or slightly elevate the reaction temperature. Ensure efficient stirring to maintain a homogenous reaction mixture.[4]Higher conversion of the starting material to the nitrated product.
Suboptimal Nitrating Agent Ratio Carefully control the ratio of nitric acid to sulfuric acid. The sulfuric acid acts as a catalyst and helps to absorb the water formed during the reaction.[4]Improved reaction kinetics and a more complete reaction.
Loss of Product During Work-up When precipitating the product by pouring the reaction mixture onto ice, ensure the ice is sufficient to keep the temperature low to maximize precipitation.[3] During filtration, wash the precipitate with cold water to minimize dissolution.Increased recovery of the crude product.
Side Reactions Maintain a low reaction temperature (typically 5-10°C) during the addition of the nitrating agent to minimize the formation of unwanted byproducts.[3]Reduced formation of isomeric and other nitrated impurities, leading to a higher relative yield of the desired product.

Issue 2: Presence of the 2,5-dichloro-6-nitrobenzoic acid Isomer

Potential Cause Troubleshooting Step Expected Outcome
Reaction Temperature Too High Strictly control the temperature during the nitration reaction. Higher temperatures can favor the formation of the 6-nitro isomer.Reduced formation of the unwanted isomer.
Inefficient Purification Employ purification methods such as fractional crystallization or pH-controlled precipitation. The solubility of the 3-nitro and 6-nitro isomers can differ, allowing for their separation.[2]A purer final product with a significantly lower content of the 6-nitro isomer.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the following steps[3]:

  • Suspension: Suspend 2,5-dichlorobenzoic acid in concentrated sulfuric acid in a reaction vessel equipped with a stirrer and a cooling bath.

  • Preparation of Nitrating Mixture: Separately, prepare a mixture of concentrated sulfuric acid and concentrated nitric acid.

  • Nitration: Cool the suspension of 2,5-dichlorobenzoic acid to 5-10°C. Slowly add the nitrating mixture dropwise while maintaining the temperature within this range.

  • Reaction: After the addition is complete, continue to stir the reaction mixture for several hours at room temperature.

  • Precipitation: Pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring.

  • Isolation: Collect the resulting precipitate by filtration.

  • Washing: Wash the filtered solid with a generous amount of cold water to remove residual acids.

  • Drying: Dry the purified product.

  • Recrystallization: For further purification, recrystallize the crude product from a suitable solvent system, such as acetonitrile/water.[3]

Visualizations

Logical Workflow for Troubleshooting Low Product Yield

Troubleshooting Low Yield start Low Product Yield Observed check_reaction Check Reaction Conditions start->check_reaction check_workup Check Work-up Procedure start->check_workup incomplete_nitration Incomplete Nitration? check_reaction->incomplete_nitration suboptimal_ratio Suboptimal Reagent Ratio? check_reaction->suboptimal_ratio side_reactions Significant Side Reactions? check_reaction->side_reactions product_loss Product Loss During Work-up? check_workup->product_loss incomplete_nitration->suboptimal_ratio No increase_time_temp Increase Reaction Time/Temp incomplete_nitration->increase_time_temp Yes suboptimal_ratio->side_reactions No adjust_ratio Adjust Nitrating Agent Ratio suboptimal_ratio->adjust_ratio Yes optimize_workup Optimize Precipitation & Washing product_loss->optimize_workup Yes control_temp Lower & Control Reaction Temp side_reactions->control_temp Yes end_node Yield Improved increase_time_temp->end_node adjust_ratio->end_node optimize_workup->end_node control_temp->end_node

Caption: Troubleshooting workflow for low product yield.

Experimental Workflow for Synthesis and Purification

Synthesis Workflow start Start: 2,5-dichlorobenzoic acid suspend Suspend in H2SO4 start->suspend nitration Add HNO3/H2SO4 at 5-10°C suspend->nitration react Stir at Room Temperature nitration->react precipitate Pour onto Ice react->precipitate filter_wash Filter and Wash with Water precipitate->filter_wash crude_product Crude this compound filter_wash->crude_product purify Recrystallize (e.g., Acetonitrile/Water) crude_product->purify final_product Pure this compound purify->final_product

Caption: Synthesis and purification workflow.

References

troubleshooting HPLC peak tailing for 2,5-Dichloro-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: HPLC Analysis

Welcome to the technical support center. This guide provides troubleshooting assistance for High-Performance Liquid Chromatography (HPLC) analysis, focusing on peak tailing issues encountered with 2,5-Dichloro-3-nitrobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for an acidic compound like this compound?

A1: The primary cause of peak tailing for acidic compounds is often related to the mobile phase pH.[1][2] If the pH is not sufficiently low and well-buffered, the analyte can exist in both ionized (deprotonated) and non-ionized (protonated) forms, leading to secondary retention mechanisms and a tailed peak. For this compound, which is a strong acid, maintaining a consistently low pH is critical.

Q2: How does mobile phase pH affect the peak shape of this compound?

A2: this compound has a predicted pKa of approximately 1.56.[3][4] To ensure it is fully protonated and behaves predictably in a reversed-phase system, the mobile phase pH should be at least 1.5 to 2 pH units below its pKa. Operating at a low pH (e.g., pH < 2.5) suppresses the ionization of the carboxylic acid group, minimizing ionic interactions and thus reducing peak tailing.[5]

Q3: Can secondary interactions with the column's stationary phase still cause tailing for this acidic compound?

A3: Yes, although less common than for basic compounds, secondary interactions can still occur. The primary mechanism for peak tailing is the interaction of analytes with active sites on the packing material, such as acidic silanol groups (-Si-OH) on the silica surface.[1] While these interactions are more pronounced with basic compounds, ensuring the mobile phase is properly buffered can help mask these residual silanols and improve peak shape for acidic analytes as well.[2] Using a modern, high-purity, end-capped silica column is also highly recommended.[5]

Q4: How can I determine if my column is overloaded?

A4: Column overload can lead to distorted peak shapes, including tailing.[2] A simple way to check for this is to prepare and inject a sample that is 10 times more dilute than your current sample. If the peak shape improves and becomes more symmetrical, you are likely overloading the column.[2]

Q5: Could a degraded column be the source of the problem?

A5: Absolutely. Column degradation, such as the formation of a void at the column inlet or a partially blocked frit, can disrupt the sample path and cause significant peak tailing.[2][5] If you suspect this, you can try reversing the column (if the manufacturer allows) and flushing it to waste. However, the most reliable way to confirm a bad column is to replace it with a new one of the same type.[5]

Compound Data

A summary of the key chemical properties of this compound is provided below. Understanding these properties is crucial for method development and troubleshooting.

PropertyValueSource
Molecular Formula C₇H₃Cl₂NO₄[3][6]
Molecular Weight 236.01 g/mol [3]
Predicted pKa 1.56 ± 0.20[3][4]
logP 3.123[4]
Melting Point 216-220 °C[3][7]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing. Start at the top and follow the path that corresponds to your experimental observations.

Troubleshooting_Workflow cluster_Start cluster_MobilePhase Step 1: Mobile Phase Check cluster_Overload Step 2: Column Overload Check cluster_ColumnHealth Step 3: Column Health Check cluster_SecondaryInt Step 4: Secondary Interactions cluster_End Start Peak Tailing Observed for This compound Check_pH Is Mobile Phase pH < 2.5 and is it adequately buffered (e.g., 20-50mM buffer)? Start->Check_pH Adjust_pH Action: Adjust mobile phase to pH < 2.5 using an appropriate buffer (e.g., phosphate or formic acid). Ensure buffer capacity is sufficient. Check_pH->Adjust_pH No Check_Overload Inject a 10x diluted sample. Does peak shape improve? Check_pH->Check_Overload Yes Resolved Peak Shape Acceptable Adjust_pH->Resolved Reduce_Conc Action: Reduce sample concentration or injection volume. Check_Overload->Reduce_Conc Yes Check_Column Is there high backpressure or a visible void at the column inlet? Has the column been used extensively? Check_Overload->Check_Column No Reduce_Conc->Resolved Replace_Column Action: Replace column with a new one. Use a guard column to protect the analytical column. Check_Column->Replace_Column Yes Check_Interactions Are you using a modern, high-purity, end-capped silica column? Check_Column->Check_Interactions No Replace_Column->Resolved Use_Deactivated_Column Action: Switch to a highly deactivated column designed to minimize silanol interactions. Check_Interactions->Use_Deactivated_Column No Not_Resolved Problem Persists: Consult Instrument/Column Manual or Manufacturer Support Check_Interactions->Not_Resolved Yes Use_Deactivated_Column->Resolved

Caption: A step-by-step workflow for diagnosing HPLC peak tailing.

Experimental Protocols & Methodologies

Adhering to a robust experimental protocol is key to achieving reproducible results.

Recommended HPLC Starting Conditions

This table outlines a recommended starting point for the analysis of this compound and suggests adjustments to mitigate peak tailing. A reverse-phase method is appropriate for this compound.[8]

ParameterRecommended ConditionTroubleshooting Adjustment for Tailing
Column High-purity, end-capped C18, 4.6 x 150 mm, 5 µmSwitch to a column with a different, highly deactivated stationary phase.
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 2.5 with Phosphoric AcidIncrease buffer concentration to 50 mM to improve pH control.
Mobile Phase B AcetonitrileTry Methanol as the organic modifier; it can sometimes alter selectivity and peak shape.
Gradient 50:50 (A:B) IsocraticAdjust organic content; poor solubility in the mobile phase can cause peak distortion.
Flow Rate 1.0 mL/minLowering the flow rate can sometimes improve peak shape, but may increase run time.
Injection Volume 5 µLReduce to 1-2 µL to test for column overload.
Column Temp. 30 °CIncrease temperature (e.g., to 40 °C) to improve mass transfer and peak efficiency.
Detection (UV) 210 nm or 254 nmNot typically a cause of tailing, but ensure no co-eluting impurities are present.[5]
Sample Diluent Mobile PhaseEnsure the sample solvent is compatible with the mobile phase. Injecting in a stronger solvent can cause peak distortion.
Protocol: Mobile Phase Preparation (20 mM Phosphate Buffer, pH 2.5)
  • Weigh Reagent: Accurately weigh 2.72 g of monobasic potassium phosphate (KH₂PO₄).

  • Dissolve: Transfer the powder to a 1 L volumetric flask and add approximately 950 mL of HPLC-grade water. Mix thoroughly until fully dissolved.

  • Adjust pH: Place a calibrated pH probe into the solution. Slowly add 85% phosphoric acid dropwise while stirring until the pH reaches 2.5.

  • Final Volume: Bring the solution to the final volume of 1 L with HPLC-grade water and mix well.

  • Filter: Filter the buffer through a 0.22 µm or 0.45 µm membrane filter to remove particulates and degas the solution. This is your Mobile Phase A.

  • Final Mobile Phase: For an isocratic run, mix the filtered buffer (Mobile Phase A) with Acetonitrile (Mobile Phase B) in the desired ratio (e.g., 500 mL of A with 500 mL of B). Ensure the final mixture is well-agitated.

References

optimizing reaction temperature for the synthesis of 2,5-Dichloro-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction temperature for the synthesis of 2,5-Dichloro-3-nitrobenzoic acid via the nitration of 2,5-dichlorobenzoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended temperature range for the nitration of 2,5-dichlorobenzoic acid?

A1: The optimal temperature for the nitration of 2,5-dichlorobenzoic acid is typically managed in two stages. The initial addition of the nitrating agent (a mixture of concentrated nitric acid and sulfuric acid) should be performed at a low temperature, generally between 5°C and 10°C, to control the exothermic reaction.[1] Following the addition, the reaction mixture is typically stirred at a slightly elevated temperature, ranging from room temperature (20-25°C) up to 60°C.[1][2]

Q2: My reaction yield is low. How does temperature affect the yield of this compound?

A2: Temperature is a critical parameter influencing the reaction yield.

  • Temperatures too low during the stirring phase may lead to an incomplete reaction, resulting in a lower yield of the desired product.

  • Temperatures too high can increase the formation of unwanted byproducts, such as the 6-nitro isomer, and potentially lead to decomposition, which also reduces the yield of the desired 3-nitro isomer.[3] One established protocol reports a yield of 84% when the nitrating agent is added at 5-10°C and the reaction is stirred for 15 hours at 20-25°C.[1]

Q3: I am observing significant amounts of an impurity in my product. What could it be and how can I minimize it?

A3: A common impurity in this synthesis is the isomeric 6-nitro-2,5-dichlorobenzoic acid.[3] The formation of this isomer is competitive with the desired 3-nitro product. Careful control of the reaction temperature is crucial for minimizing its formation. Maintaining the recommended temperature profile (cool addition followed by stirring at 20-40°C) can favor the formation of the 3-nitro isomer.[3] Some studies suggest that adjusting reaction conditions can produce a ratio of roughly 60:40 of the 3-nitro to the 6-nitro isomer.[3]

Q4: The reaction is proceeding too quickly and is difficult to control. What should I do?

A4: A rapid, uncontrollable reaction is a sign of poor temperature management. The nitration reaction is highly exothermic. To mitigate this, ensure that the initial addition of the mixed acid is done dropwise while the reaction vessel is submerged in an ice bath to maintain the temperature between 5°C and 10°C.[1] Slow, controlled addition is key to preventing a runaway reaction.

Q5: How can I effectively purify the final this compound product?

A5: The crude product precipitated after pouring the reaction mixture onto ice can be purified by several methods. A common and effective method is recrystallization from a solvent mixture, such as acetonitrile and water (9:1 ratio).[1] Another purification technique involves dissolving the crude product in an alkali solution (like sodium hydroxide) and then re-precipitating the purified this compound by acidifying the solution to a pH of 2.8-3.2 at a temperature of 60-80°C.[4]

Data Presentation

Optimizing the reaction temperature requires careful monitoring of product yield and purity. The following table illustrates how experimental data can be structured for comparison.

Experiment IDAddition Temp. (°C)Reaction Temp. (°C)Reaction Time (h)Yield (%)Purity (%) (3-nitro isomer)
15-1020158295
25-1025158494
35-1035128191
415-2025157588

Experimental Protocols

Detailed Methodology for Synthesis of this compound

This protocol is based on established procedures for the nitration of 2,5-dichlorobenzoic acid.[1]

Materials:

  • 2,5-dichlorobenzoic acid

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (d=1.5)

  • Acetonitrile

  • Deionized water

  • Ice

Procedure:

  • Preparation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by adding 400 g of concentrated nitric acid to 500 g of concentrated sulfuric acid. Cool this mixture.

  • Reaction Setup: Suspend 950 g of 2,5-dichlorobenzoic acid in 6 L of concentrated sulfuric acid in a suitable reaction vessel equipped with a stirrer and a thermometer. Cool the suspension in an ice bath.

  • Nitrating Agent Addition: Slowly add the prepared nitrating mixture dropwise to the suspension of 2,5-dichlorobenzoic acid. Maintain the internal temperature of the reaction mixture between 5°C and 10°C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to 20-25°C and stir for 15 hours at this temperature.

  • Work-up: Pour the reaction mixture slowly onto 40 kg of ice with vigorous stirring.

  • Isolation: Filter the resulting precipitate and wash it thoroughly with 20 L of water.

  • Drying: Dry the isolated solid.

  • Purification: Recrystallize the crude product from approximately 1.7 L of a 9:1 mixture of acetonitrile and water to obtain pure this compound.

Visualization

The following diagram illustrates the experimental workflow for optimizing the reaction temperature.

G prep Prepare Nitrating Agent (HNO3 + H2SO4) addition Slowly Add Nitrating Agent to Reactant Slurry prep->addition setup Prepare Reactant Slurry (2,5-dichlorobenzoic acid in H2SO4) setup->addition temp_control1 Maintain Temperature at 5-10°C addition->temp_control1 reaction Stir Reaction Mixture for Set Time addition->reaction temp_control2 Test Different Temperatures (e.g., 20°C, 25°C, 35°C) reaction->temp_control2 workup Quench Reaction on Ice reaction->workup isolate Filter and Wash Crude Product workup->isolate purify Recrystallize Product isolate->purify analyze Analyze Yield and Purity (e.g., HPLC, MP) purify->analyze compare Compare Results and Determine Optimal Temperature analyze->compare

Caption: Workflow for optimizing reaction temperature.

References

Technical Support Center: Safe Handling and Disposal of 2,5-Dichloro-3-nitrobenzoic Acid Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive information for researchers, scientists, and drug development professionals on the safe handling and disposal of 2,5-Dichloro-3-nitrobenzoic acid and its associated waste.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous substance. The primary hazards include:

  • Skin irritation: Causes skin irritation upon contact.[1][2]

  • Serious eye irritation: Can cause serious and potentially damaging eye irritation.[1][2]

  • Respiratory tract irritation: May cause irritation to the respiratory system if inhaled.[1]

Q2: What personal protective equipment (PPE) is mandatory when handling this chemical?

A2: To ensure personal safety, the following PPE must be worn:

  • Gloves: Chemical-resistant gloves must be worn. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[1]

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[2][3] A face shield may be required for larger quantities or when there is a risk of splashing.

  • Lab Coat: A lab coat or other protective clothing is necessary to prevent skin exposure.[2]

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved P95 or P1 particulate respirator is recommended.[1]

Q3: What should I do in case of accidental exposure?

A3: Immediate action is crucial in case of exposure:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area with soap and plenty of water. If irritation persists, seek medical advice.[2][3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[2][3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Q4: How should I properly store this compound?

A4: Store the chemical in a tightly closed container in a dry, cool, and well-ventilated area.[3][4] Keep it away from incompatible materials such as strong oxidizing agents and strong bases.[3][4]

Q5: What are the initial steps for cleaning up a small spill of this compound?

A5: For small spills, wear appropriate PPE, sweep up the solid material, and place it into a suitable, closed container for disposal.[1][2] Avoid creating dust.[1] Ensure the area is well-ventilated.

Quantitative Data Summary

ParameterValueReference
Melting Point216-220 °C[5]
Molecular Weight236.01 g/mol [1]
GHS PictogramGHS07 (Exclamation Mark)[1]
GHS Signal WordWarning[1]
Hazard StatementsH315, H319, H335[1]

Experimental Protocols

Protocol 1: Safe Handling of this compound

  • Preparation: Before handling, ensure that the work area is clean and that an emergency eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment (PPE): Don the required PPE, including chemical-resistant gloves, safety goggles, and a lab coat. If there is a risk of dust generation, use a particulate respirator.

  • Handling:

    • Work in a well-ventilated area, preferably within a chemical fume hood.

    • Avoid direct contact with the skin, eyes, and clothing.

    • Avoid breathing in dust.

    • Weigh and transfer the chemical carefully to minimize dust generation.

  • After Handling:

    • Wash hands thoroughly with soap and water after handling is complete.

    • Clean the work area and any equipment used.

    • Properly store the chemical in its designated, labeled container.

Protocol 2: Disposal of this compound Waste

  • Waste Collection:

    • Collect all waste material (including contaminated PPE and spill cleanup materials) in a designated, properly labeled, and sealed hazardous waste container.

    • Do not mix this waste with other waste streams unless compatibility has been confirmed.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound Waste".

  • Storage of Waste:

    • Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure and away from incompatible materials.

  • Disposal Procedure:

    • Disposal of this compound waste must be conducted through a licensed professional waste disposal service.[1]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.

    • Do not attempt to dispose of this chemical down the drain or in regular trash.

Visual Workflow for Safe Handling and Disposal

cluster_handling Safe Handling Workflow cluster_disposal Waste Disposal Workflow prep Preparation (Clean Area, Check Safety Equipment) ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat, Respirator) prep->ppe Step 1 handle Chemical Handling (In Fume Hood, Avoid Dust) ppe->handle Step 2 post_handle Post-Handling Procedures (Wash Hands, Clean Area, Store Chemical) handle->post_handle Step 3 collect Waste Collection (Designated, Sealed Container) handle->collect Generate Waste label_waste Label Waste Container ('Hazardous Waste', Chemical Name) collect->label_waste Step A store_waste Store Waste (Secure Accumulation Area) label_waste->store_waste Step B dispose Professional Disposal (Contact EHS/Licensed Service) store_waste->dispose Step C

Caption: Workflow for the safe handling and disposal of this compound.

References

resolving isomeric impurities in 2,5-Dichloro-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for resolving isomeric impurities in 2,5-Dichloro-3-nitrobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomeric impurities encountered during the synthesis of this compound?

A1: The most prevalent isomeric impurity formed during the nitration of 2,5-dichlorobenzoic acid is 2,5-dichloro-6-nitrobenzoic acid .[1][2] Other potential isomers include the 4-nitro isomer, as well as dinitro isomers like 3,5-, 3,6-, or 4,6-dinitrobenzoic acids.[1] Unreacted starting material, 2,5-dichlorobenzoic acid, may also be present as an impurity.[3]

Q2: Why is it critical to remove the 2,5-dichloro-6-nitrobenzoic acid isomer?

A2: The 2,5-dichloro-6-nitrobenzoic acid isomer is known to be highly phytotoxic.[3] Its presence in products intended for herbicidal use can lead to significant crop damage.[1] In drug development, unidentified or poorly controlled impurities can impact the safety, efficacy, and regulatory approval of the final product.

Q3: What analytical methods are recommended for identifying and quantifying isomeric impurities?

A3: Reverse-phase high-performance liquid chromatography (RP-HPLC) is a highly effective method for analyzing isomeric purity.[4] This technique can separate this compound from its various isomers. For mass spectrometry (MS) compatible applications, formic acid should be used in the mobile phase instead of phosphoric acid.[4] This liquid chromatography method is also scalable and can be adapted for preparative separation to isolate impurities.[4]

Q4: Can fractional crystallization be used for purification?

A4: Yes, fractional crystallization is a viable method, but it can be commercially challenging and time-consuming.[1] A more effective approach involves purification through controlled pH precipitation, which exploits the different solubility of the isomers at specific pH values.[1][3]

Troubleshooting Guides

Issue 1: Poor Separation of Isomers on HPLC

Symptom: Co-elution or poor resolution between the main peak (this compound) and impurity peaks, particularly the 6-nitro isomer.

Possible Causes:

  • Inappropriate mobile phase composition.

  • Non-optimal column chemistry.

  • Steep gradient or incorrect flow rate.

Troubleshooting Steps:

  • Adjust Mobile Phase: Modify the ratio of acetonitrile to water in the mobile phase. A shallower gradient can often improve the separation of closely related isomers.

  • Change Column Type: If a standard C18 column does not provide adequate separation, consider a phenyl column or a column with an embedded polar group, which can offer different selectivity for aromatic compounds.[5]

  • Optimize Acid Modifier: Ensure an acid like phosphoric acid or formic acid is included in the mobile phase to control the ionization of the benzoic acid, which is crucial for good peak shape and retention.[4]

  • Verify Method Parameters: Confirm that the flow rate and column temperature are optimized for your column dimensions and particle size.

Issue 2: Low Purity After Recrystallization

Symptom: The melting point of the product is below the expected range (216-218°C), or analytical tests show significant remaining impurities after a single recrystallization.[6]

Possible Causes:

  • Incorrect solvent system or ratio.

  • The initial concentration of impurities is too high for a single recrystallization step.

  • The cooling process was too rapid, leading to the co-precipitation of impurities.

Troubleshooting Steps:

  • Optimize Solvent System: An effective solvent system for final purification is a mixture of acetonitrile and water (e.g., 9:1 ratio).[6]

  • Perform a Pre-purification Step: For highly impure crude material, first use the pH-controlled precipitation method to significantly reduce the isomeric impurity load before proceeding to the final solvent recrystallization.[3]

  • Control Cooling Rate: Allow the solution to cool slowly to promote the formation of pure crystals of the desired isomer. Rapid cooling can trap impurities within the crystal lattice.

  • Perform a Second Recrystallization: If purity is still not satisfactory, a second recrystallization may be necessary.

Experimental Protocols & Data

Protocol 1: Purification by pH-Controlled Precipitation

This method is highly effective for removing the problematic 2,5-dichloro-6-nitrobenzoic acid isomer from a crude reaction mixture.[3]

  • Dissolution: Dissolve the crude nitrated product in an aqueous alkaline solution, such as sodium hydroxide, to form the sodium salt.

  • First Acidification (Purification): Heat the solution to between 60-80°C.[3] Carefully add a mineral acid (e.g., sulfuric or hydrochloric acid) until the pH reaches a range of 2.8 to 3.2.[3]

  • Isolation of Pure Product: The desired this compound will selectively precipitate. Recover the purified crystals by filtration.[1]

  • Second Acidification (Impurity Isolation): The filtrate contains the more soluble impurities. Further acidification of the filtrate to a much lower pH (e.g., 0.5) will cause the 2,5-dichloro-6-nitrobenzoic acid isomer to precipitate.[1]

Key Parameters for pH-Controlled Precipitation
ParameterValuePurposeReference
Step 1: Dissolution Alkaline Solution (e.g., NaOH)Solubilize crude acid mixture[3]
Step 2: Purification 60 - 80 °CEnhance precipitation kinetics[3]
pH 2.8 - 3.2Selectively precipitate the desired 3-nitro isomer[3]
Step 3: Impurity Precipitation pH ~0.5Precipitate the 6-nitro isomer from the filtrate[1]
Protocol 2: Analytical RP-HPLC for Purity Assessment

This protocol provides a baseline for separating this compound and its isomers.[4]

  • Column: Newcrom R1 or C18 column.

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water, with phosphoric acid as a modifier. For MS compatibility, replace phosphoric acid with formic acid.

  • Detection: UV detector, wavelength set appropriately for nitroaromatic compounds (e.g., 210-254 nm).

  • Application: The method is suitable for routine purity checks and can be adapted for preparative separations to isolate impurities for characterization.[4]

HPLC Method Parameters
ParameterConditionPurposeReference
Column Type Reverse Phase (C18, Newcrom R1)Separation based on hydrophobicity[4]
Mobile Phase A Water with Acid (Phosphoric or Formic)Aqueous component, controls ionization[4]
Mobile Phase B Acetonitrile (MeCN)Organic component, elutes compounds[4]
Mode Isocratic or GradientGradient is often better for complex mixtures[7][8]
Application Analytical & PreparativePurity testing and impurity isolation[4]

Visualizations

G cluster_synthesis Synthesis & Crude Product cluster_purification Purification Workflow start Nitration of 2,5-Dichlorobenzoic Acid crude Crude Product Mixture start->crude Forms Isomers dissolve Dissolve in Alkali (e.g., NaOH) crude->dissolve acidify1 Acidify to pH 2.8-3.2 at 60-80°C dissolve->acidify1 filter1 Filter Precipitate acidify1->filter1 Precipitate Forms filtrate Filtrate (Contains Impurities) acidify1->filtrate Impurities Remain in Solution pure_product Pure 2,5-Dichloro- 3-nitrobenzoic Acid filter1->pure_product acidify2 Acidify Filtrate to pH ~0.5 filtrate->acidify2 impurities Precipitated Impurities (e.g., 6-nitro isomer) acidify2->impurities

Caption: Workflow for the purification of this compound.

G start Impurity Detected by HPLC q1 Is the peak resolution < 1.5? start->q1 q2 Is final product purity low after crystallization? start->q2 a1 Adjust mobile phase gradient (make it shallower) q1->a1 Yes q1->q2 No a2 Consider alternative column (e.g., Phenyl phase) a1->a2 end Purity Target Met a2->end a3 Implement pH precipitation pre-purification step q2->a3 Yes q2->end No a4 Slow down cooling rate during crystallization a3->a4 a5 Perform a second recrystallization a4->a5 a5->end

Caption: Troubleshooting decision tree for purity issues.

References

stability issues of 2,5-Dichloro-3-nitrobenzoic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2,5-Dichloro-3-nitrobenzoic acid under acidic conditions. The information is presented in a question-and-answer format to address potential issues encountered during experimental work.

Troubleshooting Guide

Issue: Unexpected degradation of this compound in an acidic formulation.

Question: I am observing a loss of this compound in my formulation with an acidic pH. What could be the cause and how can I investigate it?

Answer: Degradation of this compound in acidic conditions can be influenced by several factors. A systematic approach, known as a forced degradation study, is recommended to identify the cause.[1][2][3] This involves subjecting the compound to various stress conditions to accelerate degradation and identify potential degradation products.

Recommended Troubleshooting Steps:

  • Confirm Degradation: Use a validated stability-indicating analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC), to accurately quantify the loss of this compound and detect the appearance of any degradation products.[1][3]

  • Isolate the Stress Factor: To determine if the acidic pH is the primary cause, conduct a controlled experiment. Prepare solutions of this compound in various acidic media (e.g., 0.1 M HCl, 0.01 M HCl) and a neutral control (e.g., water or a neutral buffer). Monitor the samples over time at a controlled temperature.

  • Investigate Temperature Effects: Increased temperature can accelerate hydrolytic degradation. If your process involves heating, assess the stability of the compound at the relevant temperatures in your acidic medium. Forced degradation studies often employ elevated temperatures (e.g., 40°C, 60°C) to accelerate degradation.[2]

  • Evaluate Excipient Compatibility: If your formulation contains other components, they may react with this compound under acidic conditions. Test the stability of the active ingredient in the presence of individual excipients in the acidic medium.

  • Characterize Degradation Products: If significant degradation is observed, the next step is to identify the degradation products. Techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can be used for structural elucidation.[1]

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under acidic conditions?

A1: While specific degradation pathways for this compound under acidic conditions are not extensively documented in publicly available literature, potential degradation mechanisms for similar aromatic carboxylic acids include:

  • Hydrolysis: Although the amide bond is more susceptible to hydrolysis, under harsh acidic conditions and elevated temperatures, cleavage of substituents from the aromatic ring could theoretically occur, though this is generally less common for chloro and nitro groups under typical experimental conditions.

  • Decarboxylation: The loss of the carboxylic acid group as carbon dioxide is a known degradation pathway for some benzoic acid derivatives, particularly when heated.[4][5][6] The rate of decarboxylation can be influenced by the other substituents on the aromatic ring. For this compound, this would result in the formation of 1,3-dichloro-2-nitrobenzene.

Q2: How can I design a forced degradation study to evaluate the stability of this compound in acid?

A2: A typical forced degradation study for acid hydrolysis involves the following steps, which are in line with ICH guidelines for stability testing[2]:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent where it is freely soluble, such as acetonitrile or methanol.

  • Stress Conditions:

    • Treat the stock solution with an acidic solution (e.g., 0.1 M HCl).

    • The final concentration of the active ingredient should be suitable for the analytical method (e.g., 1 mg/mL).[2]

    • The samples are typically incubated at an elevated temperature (e.g., 60°C) and monitored at various time points (e.g., 0, 2, 4, 8, 24 hours).[2]

  • Sample Analysis: At each time point, withdraw an aliquot of the sample, neutralize it with a suitable base (e.g., 0.1 M NaOH) to stop the degradation, and dilute it to an appropriate concentration for analysis by a stability-indicating HPLC method.

  • Data Analysis: Quantify the amount of remaining this compound and the formation of any degradation products. The goal is to achieve a target degradation of 5-20%.[7]

Q3: Are there any known incompatibilities of this compound with common acidic excipients?

A3: There is no specific information available in the searched literature regarding incompatibilities of this compound with acidic excipients. However, it is crucial to perform compatibility studies with all formulation components. Potential interactions could arise with excipients that have reactive functional groups or impurities that could catalyze degradation.

Data Presentation

The following table is a template for summarizing quantitative data from a forced degradation study of this compound under acidic conditions.

Stress ConditionTime (hours)Assay of this compound (%)Major Degradation Product 1 (Area %)Major Degradation Product 2 (Area %)Total Impurities (%)Mass Balance (%)
0.1 M HCl at 60°C0100.0NDNDND100.0
295.22.10.54.8100.0
490.54.31.19.5100.0
882.18.92.317.9100.0
2465.715.44.534.3100.0
ND: Not Detected

Experimental Protocols

Protocol: Acid Hydrolysis Forced Degradation Study of this compound

  • Objective: To evaluate the stability of this compound under acidic conditions and to identify potential degradation products.

  • Materials:

    • This compound reference standard

    • Hydrochloric acid (HCl), analytical grade

    • Sodium hydroxide (NaOH), analytical grade

    • Acetonitrile (ACN), HPLC grade

    • Water, HPLC grade

    • Volumetric flasks, pipettes, and other standard laboratory glassware

    • HPLC system with a UV detector

    • RP-C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

    • Water bath or oven capable of maintaining 60°C ± 2°C

  • Procedure:

    • Prepare a 1.0 M solution of HCl in water.

    • Prepare a 1.0 M solution of NaOH in water.

    • Prepare a stock solution of this compound at a concentration of 10 mg/mL in acetonitrile.

    • To a 10 mL volumetric flask, add 1.0 mL of the stock solution and 1.0 mL of 1.0 M HCl. Dilute to volume with a 50:50 mixture of acetonitrile and water. This will be the acid-stressed sample (final concentration of 1 mg/mL in 0.1 M HCl).

    • Prepare a control sample by adding 1.0 mL of the stock solution to a 10 mL volumetric flask and diluting to volume with a 50:50 mixture of acetonitrile and water.

    • Place both flasks in a water bath or oven at 60°C.

    • Withdraw aliquots (e.g., 1.0 mL) from each flask at specified time intervals (e.g., 0, 2, 4, 8, and 24 hours).

    • Immediately neutralize the withdrawn aliquots of the acid-stressed sample with an equimolar amount of 1.0 M NaOH.

    • Dilute all samples to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL) with the mobile phase.

    • Analyze the samples by HPLC. An example of HPLC conditions could be:

      • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

      • Flow Rate: 1.0 mL/min.

      • Detection Wavelength: 250 nm.

      • Injection Volume: 10 µL.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

    • Determine the area percentage of any degradation products formed.

    • Calculate the mass balance to ensure that all degradation products are accounted for.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Condition cluster_analysis Analysis cluster_data Data Interpretation A Prepare Stock Solution (10 mg/mL in ACN) B Prepare Acidic Solution (0.1 M HCl) C Prepare Control Solution (No Acid) D Incubate at 60°C B->D Acid Stressed Sample C->D Control Sample E Withdraw Aliquots at Time Intervals D->E F Neutralize Acidic Samples E->F G Dilute for HPLC F->G H HPLC Analysis G->H I Quantify Parent Compound H->I J Identify & Quantify Degradation Products H->J K Assess Mass Balance I->K J->K potential_degradation_pathway parent This compound decarboxylation_product 1,3-dichloro-2-nitrobenzene parent->decarboxylation_product Decarboxylation (Loss of CO2)

References

Technical Support Center: Synthesis of 2,5-Dichloro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the synthesis of 2,5-dichloro-3-nitrobenzoic acid, with a specific focus on catalyst selection and process optimization.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic strategies for synthesizing this compound?

A1: There are two main synthesis routes, each employing a different catalytic approach:

  • Nitration of 2,5-dichlorobenzoic acid: This is a conventional method where a mixture of concentrated sulfuric acid and nitric acid is used.[1][2] In this system, sulfuric acid acts as a catalyst by protonating nitric acid to form the highly reactive nitronium ion (NO₂⁺), which is the electrophile.[2] This route is known to produce a significant amount of the unwanted 2,5-dichloro-6-nitrobenzoic acid isomer, which complicates purification.[3]

  • Chlorination of 5-chloro-3-nitro-salicylic acid: This process involves reacting 5-chloro-3-nitro-salicylic acid with a chlorinating agent (e.g., thionyl chloride) in the presence of a catalyst.[4] This method is advantageous as it is often a "one-pot" process that yields a purer product with fewer side-reactions.[4]

Q2: What specific catalysts are used in the synthesis starting from 5-chloro-3-nitro-salicylic acid?

A2: For the chlorination of 5-chloro-3-nitro-salicylic acid, two main classes of catalysts are effective:

  • N,N-dialkylcarboxylic acid amides: Examples include N,N-dimethylformamide and N,N-dimethylacetic acid amide.[4]

  • Tertiary amines: N,N-diethylaniline is a specific example cited for this reaction.[4]

Q3: What causes the formation of phytotoxic byproducts, and how can they be minimized?

A3: Phytotoxic byproducts are a major concern, particularly when starting with impure 2,5-dichlorobenzoic acid.[4] The subsequent nitration can be non-uniform, leading to a mixture of isomers and other impurities that are difficult to remove.[3][5] To minimize these byproducts, one can either start with highly purified 2,5-dichlorobenzoic acid or, more effectively, use an alternative synthesis route, such as the one starting from 5-chloro-3-nitro-salicylic acid, which is reported to produce the desired product with high selectivity and purity.[4]

Q4: How can the large volume of sulfuric acid be reduced in the nitration of 2,5-dichlorobenzoic acid?

A4: The nitration of 2,5-dichlorobenzoic acid typically requires a large excess of sulfuric acid to maintain a fluid reaction mixture.[2] A significant reduction in the required volume of sulfuric acid can be achieved by using oleum (fuming sulfuric acid) in conjunction with the mixed acid nitrating agent.[2] The sulfur trioxide in oleum reacts with the water produced during the nitration, preventing the dilution of the sulfuric acid and maintaining the reaction rate.[2]

Q5: Are there modern, "green" catalysts being explored for nitration reactions?

A5: Yes, research is ongoing into more environmentally friendly nitration methods. For deactivated aromatic compounds, catalysts like acidic zeolites (e.g., zeolite β) have been shown to facilitate nitration with high regioselectivity under mild conditions.[6][7] Additionally, nano solid acid catalysts such as ZrO₂/SO₄²⁻ are being investigated as reusable, green alternatives to concentrated sulfuric acid, potentially reducing waste acid and secondary pollution.[8] Enzyme-catalyzed nitration is also an emerging field for green chemistry applications.[9]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Product Yield 1. Impure Starting Materials: Technical grade 2,5-dichlorobenzoic acid often contains impurities that lead to side reactions.[4] 2. Incomplete Reaction: The deactivating nature of the chloro and carboxylic acid groups can slow the reaction.[10] 3. Product Loss During Workup: The product has some solubility in acidic water, leading to losses during precipitation and washing.[5]1. Purify Starting Materials: Ensure the purity of the 2,5-dichlorobenzoic acid before nitration. 2. Optimize Conditions: Increase reaction time or consider using oleum to maintain acid strength.[2] 3. Alternative Route: Switch to the synthesis from 5-chloro-3-nitro-salicylic acid, which reports higher, more consistent yields.[4] 4. Optimize Purification: Carefully control the temperature and pH during precipitation to minimize solubility losses.[5]
Product Contamination with 6-nitro Isomer The nitration of 2,5-dichlorobenzoic acid inherently produces both the 3-nitro and 6-nitro isomers.[3]1. Change Synthesis Route: The most effective solution is to use a synthesis pathway that avoids this isomer formation, such as the oxidation of 1,4-dimethyl-2,5-dichloro-3-nitrobenzene or the chlorination of 5-chloro-3-nitro-salicylic acid.[3][4] 2. Purification: Employ rigorous purification techniques such as pH fractionation or multiple recrystallizations to separate the isomers.[2][5]
Reaction is Sluggish or Stalls 1. Catalyst Inefficiency: In the nitration of 2,5-dichlorobenzoic acid, water produced during the reaction dilutes the sulfuric acid, reducing its catalytic effectiveness.[2] 2. Poor Agitation: As the nitrated product forms, the reaction mass can become very thick, leading to poor mixing and inefficient reaction.[2]1. Use Oleum: Add oleum to the reaction to react with the water byproduct and maintain the concentration of the sulfuric acid.[2] 2. Ensure Sufficient Solvent: While reducing sulfuric acid is desirable, ensure enough is present to maintain effective agitation throughout the reaction.[2]

Data Presentation

Table 1: Comparison of Catalytic Systems for this compound Synthesis

Synthesis RouteStarting MaterialCatalyst/PromoterTemperatureReported YieldKey Advantages & Notes
Nitration2,5-Dichlorobenzoic acidH₂SO₄ / HNO₃20-25°C~84%Standard method; suffers from isomer formation.[1][3]
Nitration with Oleum2,5-Dichlorobenzoyl chlorideH₂SO₄ / HNO₃ / Oleum35-57°C~65%Reduces the required amount of sulfuric acid significantly.[2]
Chlorination5-Chloro-3-nitro-salicylic acidN,N-DimethylformamideReflux87%One-pot process, high purity, avoids isomer formation.[4]
Chlorination5-Chloro-3-nitro-salicylic acidN,N-DiethylanilineReflux85%High yield and purity.[4]

Experimental Protocols

Protocol 1: Nitration of 2,5-Dichlorobenzoic Acid

This protocol is adapted from established laboratory procedures.[1]

  • Preparation: In a suitable reaction vessel, suspend 950 g (5 moles) of 2,5-dichlorobenzoic acid in 6 L of concentrated sulfuric acid. Cool the suspension to between 5°C and 10°C using an ice bath.

  • Nitration: Prepare a nitrating mixture by carefully adding 400 g of concentrated nitric acid (d=1.5) to 500 g of concentrated sulfuric acid. Add this mixed acid dropwise to the cooled suspension of 2,5-dichlorobenzoic acid, ensuring the temperature is maintained between 5°C and 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir for 15 hours at 20-25°C.

  • Workup: Pour the reaction mixture onto 40 kg of ice to precipitate the crude product.

  • Purification: Filter the precipitate, wash thoroughly with 20 L of water, and dry. Further purification can be achieved by recrystallization from an acetonitrile/water (9:1) mixture to yield colorless crystals.

Protocol 2: Synthesis via Chlorination using N,N-Dimethylformamide Catalyst

This protocol is based on the process described in patent US3822311A.[4]

  • Preparation: Suspend 103 g (0.47 mol) of 5-chloro-3-nitro-salicylic acid in 300 ml of thionyl chloride.

  • Catalyst Addition: Add 4 ml of N,N-dimethylformamide to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for 5 hours.

  • Workup: After reflux, distill off the excess thionyl chloride in vacuo. Dissolve the residue in 500 ml of acetone and filter the solution.

  • Saponification: To the filtered acetone solution, add 150 ml of water and 6 ml of concentrated sulfuric acid. Heat the mixture under reflux for 3 hours.

  • Isolation: Strip the solvent in vacuo. Dissolve the residue in aqueous sodium hydroxide solution and filter. Acidify the filtrate to precipitate the this compound.

  • Purification: Filter the product, wash with water, and dry to obtain a pure compound.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_route1 Route 1: Nitration cluster_route2 Route 2: Chlorination start1 Start: 2,5-Dichlorobenzoic Acid mix1 Add H₂SO₄ & Cool start1->mix1 nitration Add Nitrating Mixture (H₂SO₄/HNO₃) mix1->nitration react1 Stir at 20-25°C nitration->react1 workup Workup & Saponification react1->workup start2 Start: 5-Chloro-3-nitro-salicylic Acid mix2 Suspend in Thionyl Chloride start2->mix2 catalyst Add Catalyst (e.g., DMF) mix2->catalyst react2 Reflux catalyst->react2 react2->workup purification Purification (Precipitation / Recrystallization) workup->purification product Final Product: This compound purification->product

Caption: A comparative workflow of the two primary synthesis routes.

troubleshooting_guide Troubleshooting Logic for Synthesis start Initial Problem: Low Yield or Impure Product check_purity 1. Analyze Product Purity (e.g., TLC, Melting Point) start->check_purity isomer_found Is 6-nitro Isomer Present? check_purity->isomer_found other_impurity Are Other Impurities Present? isomer_found->other_impurity No sol_isomer_yes Solution: - Change synthesis route to non-isomer forming - Perform rigorous purification (pH fractionation) isomer_found->sol_isomer_yes Yes sol_isomer_no Proceed to Yield Analysis other_impurity->sol_isomer_no No sol_other_yes Solution: - Purify starting materials - Optimize reaction temp/time to reduce side reactions other_impurity->sol_other_yes Yes check_yield 2. Analyze Reaction Conversion (e.g., monitor by TLC/LC-MS) sol_isomer_no->check_yield incomplete_rxn Is Reaction Incomplete? check_yield->incomplete_rxn sol_incomplete_yes Solution: - Increase reaction time - Increase temperature cautiously - Use oleum to maintain catalyst activity (Route 1) incomplete_rxn->sol_incomplete_yes Yes sol_incomplete_no Conclusion: Product loss during workup. Optimize precipitation/washing steps. incomplete_rxn->sol_incomplete_no No

Caption: A decision-making diagram for troubleshooting common issues.

References

dealing with low solubility of 2,5-Dichloro-3-nitrobenzoic acid in water

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-Dichloro-3-nitrobenzoic acid, focusing on challenges related to its low aqueous solubility.

Troubleshooting Guide

This guide is designed to help you address common issues encountered during the dissolution of this compound in aqueous solutions.

Problem: The compound is not dissolving in water or aqueous buffer.

  • Question 1: Have you tried adjusting the pH of the solution?

    • Explanation: this compound is a carboxylic acid. The solubility of carboxylic acids in water is often highly dependent on the pH of the solution.[1][2][3] In acidic or neutral water, the carboxylic acid group remains protonated (-COOH), which is less polar and thus less soluble. By increasing the pH to a basic level (typically > pH 7), the carboxylic acid is deprotonated to form a carboxylate salt (-COO⁻), which is an ion and significantly more soluble in water. The predicted pKa of this compound is approximately 1.56, indicating it is a relatively strong acid and should be readily deprotonated in basic solutions.[4]

    • Suggested Action: Add a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise to your aqueous suspension of this compound while monitoring the pH. The compound should dissolve as the pH increases above its pKa. For many applications, a final pH of 7.4 (physiological pH) is sufficient to maintain solubility once the initial dissolution is achieved at a higher pH.

  • Question 2: Are you using an appropriate solvent system?

    • Explanation: Due to its hydrophobic aromatic structure, this compound has limited solubility in water but is more soluble in organic solvents.[5] If your experimental conditions permit, using a co-solvent system can significantly enhance solubility.

    • Suggested Action: First, dissolve the compound in a minimal amount of a water-miscible organic solvent such as ethanol, methanol, dimethyl sulfoxide (DMSO), or dimethylformamide (DMF). Then, slowly add this solution to your aqueous buffer with vigorous stirring. Be aware that adding the aqueous phase too quickly can cause the compound to precipitate. This method is a common strategy for handling poorly water-soluble compounds.[6]

  • Question 3: Have you considered the impact of temperature?

    • Explanation: For many compounds, solubility increases with temperature.[1] Gently warming the solution can help to dissolve the compound.

    • Suggested Action: While stirring, gently heat your solution. Be cautious and ensure that the temperature is not so high as to cause degradation of the compound. Once dissolved, the compound may remain in solution upon cooling, but be vigilant for precipitation. This is particularly useful for preparing stock solutions.

  • Question 4: Is the particle size of your solid compound affecting the dissolution rate?

    • Explanation: The rate of dissolution can be influenced by the particle size of the solid. Smaller particles have a larger surface area-to-volume ratio, which can lead to faster dissolution.[7][8]

    • Suggested Action: If you are observing very slow dissolution, consider micronization or grinding the solid to a finer powder before adding it to the solvent. This increases the surface area available for solvation.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in water?

Q2: At what pH will this compound be soluble in an aqueous solution?

A2: As a carboxylic acid with a predicted pKa of 1.56 ± 0.20, it will become significantly more soluble as the pH of the solution is raised above this value.[4] In basic solutions, it will deprotonate to form a more soluble carboxylate salt.[1] A pH above 7 is generally recommended to ensure complete dissolution and maintain solubility.

Q3: What organic solvents can I use to dissolve this compound?

A3: Polar organic solvents are good candidates. These include, but are not limited to, ethanol, methanol, DMSO, and DMF.[6] When preparing solutions for biological assays, it is common to make a concentrated stock solution in a solvent like DMSO and then dilute it into the aqueous assay medium.

Q4: I dissolved the compound in an organic solvent and then diluted it into my aqueous buffer, but it precipitated. What should I do?

A4: This is a common issue when the final concentration of the organic solvent is not high enough to maintain solubility, or when the dilution is done too quickly. Try one of the following:

  • Increase the percentage of the organic co-solvent in your final solution, if your experiment allows.

  • Slow down the rate of addition of the organic stock solution into the aqueous buffer while vigorously stirring or vortexing.

  • Warm the aqueous buffer slightly before and during the addition of the stock solution.

  • Consider a pH adjustment of your aqueous buffer in conjunction with the use of a co-solvent.

Q5: Can I use sonication to help dissolve the compound?

A5: Yes, sonication can be a useful technique to aid in the dissolution of suspended particles by breaking them apart and increasing the interaction between the solid and the solvent. It can be used in conjunction with pH adjustment, co-solvents, or gentle heating.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₃Cl₂NO₄[4][9]
Molecular Weight236.01 g/mol [4][10]
Melting Point216-220 °C[4][11]
Predicted pKa1.56 ± 0.20[4]
AppearanceSolid, may be a yellow powder[5]
Aqueous SolubilityLimited / Low[5]
Organic Solvent SolubilitySoluble[5]

Experimental Protocols

Protocol 1: Solubilization by pH Adjustment

  • Objective: To dissolve this compound in an aqueous buffer by forming its carboxylate salt.

  • Materials:

    • This compound

    • Deionized water or desired aqueous buffer

    • 1 M Sodium Hydroxide (NaOH) solution

    • pH meter

    • Magnetic stirrer and stir bar

  • Methodology:

    • Weigh the desired amount of this compound and add it to the desired volume of water or buffer to create a suspension.

    • Place the beaker on a magnetic stirrer and begin stirring.

    • Slowly add the 1 M NaOH solution dropwise to the suspension.

    • Monitor the pH of the solution using a calibrated pH meter.

    • Continue adding NaOH and stirring until the solid has completely dissolved. The solution should become clear.

    • If a specific final pH is required (e.g., 7.4), carefully back-titrate with a dilute acid (e.g., 0.1 M HCl) if you have overshot the target pH. Note that lowering the pH too much may cause the compound to precipitate.

Protocol 2: Solubilization using a Co-solvent

  • Objective: To prepare an aqueous solution of this compound using a water-miscible organic solvent.

  • Materials:

    • This compound

    • Dimethyl sulfoxide (DMSO) or Ethanol

    • Desired aqueous buffer

    • Vortex mixer or magnetic stirrer

  • Methodology:

    • Weigh the desired amount of this compound into a microcentrifuge tube or glass vial.

    • Add a minimal volume of the organic solvent (e.g., DMSO) to completely dissolve the solid. This will be your concentrated stock solution. For example, to make a 10 mM stock solution, if you have 2.36 mg of the compound, you would dissolve it in 1 mL of DMSO.

    • To prepare your final working solution, slowly add the required volume of the stock solution to your pre-warmed (if necessary) aqueous buffer while vortexing or stirring vigorously. For example, to make a 100 µM solution from a 10 mM stock, you would add 10 µL of the stock to 990 µL of buffer.

    • Visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to increase the final concentration of the co-solvent or reduce the final concentration of the compound.

Visualizations

G cluster_input Start cluster_process Troubleshooting Workflow start This compound (Solid) q1 Is the final solution purely aqueous? start->q1 a1_yes Adjust pH > 7 with base (e.g., NaOH) q1->a1_yes Yes a1_no Use a co-solvent (e.g., DMSO, Ethanol) q1->a1_no No q2 Is it dissolved? a1_yes->q2 a1_no->q2 a2_yes Solution is ready q2->a2_yes Yes a2_no Additional Steps q2->a2_no No a2_no_options Consider: - Gentle heating - Sonication - Increase co-solvent % a2_no->a2_no_options

Caption: A workflow for solubilizing this compound.

G cluster_acid Low pH (e.g., < 4) cluster_base High pH (e.g., > 7) acid R-COOH (Protonated form) sol_low Low Water Solubility (Hydrophobic) acid->sol_low equilibrium + OH⁻ (Addition of Base) - OH⁻ (Addition of Acid) acid->equilibrium base R-COO⁻ + Na⁺ (Deprotonated Salt) sol_high High Water Solubility (Ionic) base->sol_high equilibrium->base

Caption: pH-dependent equilibrium and solubility of a carboxylic acid.

References

preventing byproduct formation in 2,5-Dichloro-3-nitrobenzoic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and preventing byproduct formation during the synthesis of 2,5-Dichloro-3-nitrobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound and what are the common byproducts?

The most common synthesis route is the electrophilic aromatic substitution (EAS) nitration of 2,5-dichlorobenzoic acid using a mixture of concentrated nitric acid and sulfuric acid ("mixed acid").[1][2] The primary byproducts are undesired positional isomers, mainly 2,5-dichloro-6-nitrobenzoic acid.[3][4] Other potential byproducts include the 4-nitro isomer and various dinitro isomers, though these are typically formed in smaller quantities.[5]

Q2: What is the role of sulfuric acid in this nitration reaction?

Concentrated sulfuric acid serves two critical functions. First, it acts as a catalyst by protonating nitric acid to generate the highly reactive electrophile, the nitronium ion (NO₂⁺).[6][7] Second, it acts as a dehydrating agent, sequestering the water molecule produced during the formation of the nitronium ion, which drives the reaction forward.[6]

Q3: Why is temperature control so critical during the nitration process?

Nitration reactions are highly exothermic.[8] Poor temperature control can lead to an increased rate of reaction and the formation of unwanted byproducts, including dinitrated compounds.[8] Maintaining a low temperature, typically between 5°C and 10°C during the addition of the nitrating agent, is crucial for maximizing the yield of the desired 3-nitro isomer and ensuring the safety of the procedure.[1]

Q4: How can I monitor the progress of the reaction to avoid over-nitration?

Reaction progress can be effectively monitored using techniques like Thin Layer Chromatography (TLC). By periodically sampling the reaction mixture, you can observe the consumption of the starting material (2,5-dichlorobenzoic acid) and the appearance of the product. This allows for the determination of the optimal reaction time, preventing the formation of dinitrated and other side products that can result from prolonged reaction times.[9]

Troubleshooting Guide

Problem: My final product is contaminated with a significant amount of the 2,5-dichloro-6-nitrobenzoic acid isomer.

  • Cause: The directing effects of the chloro and carboxylic acid groups on the benzene ring are not perfectly selective, leading to the formation of the 6-nitro isomer alongside the desired 3-nitro product.[4] Reaction conditions can influence the isomer ratio.

  • Solution 1: Optimize Reaction Temperature: Strictly maintain the reaction temperature between 5-10°C during the addition of the nitrating mixture.[1] Lower temperatures can enhance regioselectivity.

  • Solution 2: Controlled Addition of Nitrating Agent: Add the mixed acid dropwise to the solution of 2,5-dichlorobenzoic acid in sulfuric acid.[1] A slow addition rate ensures that the concentration of the nitrating agent remains low, which can favor the formation of the thermodynamically preferred product.

  • Solution 3: Purification via pH Fractionation: The desired this compound can be effectively separated from its isomers by a process of pH-controlled precipitation. The crude product mixture is dissolved in an alkaline solution (like sodium hydroxide), and then the pH is carefully lowered by adding a mineral acid. The desired 3-nitro isomer precipitates at a pH of approximately 2.8-3.2, while other isomers remain in solution.[3][5]

Problem: The yield of my desired product is low, and I have a large amount of unreacted starting material.

  • Cause: This could be due to incomplete reaction, which might be caused by insufficient nitrating agent, too short a reaction time, or a reaction temperature that is too low.

  • Solution 1: Verify Stoichiometry: Ensure that the molar ratio of nitric acid to 2,5-dichlorobenzoic acid is adequate. A slight excess of nitric acid is typically used.

  • Solution 2: Adjust Stirring and Reaction Time: The reaction is often run for an extended period (e.g., 15 hours) at room temperature after the initial cooled addition to ensure completion.[1] Vigorous stirring is essential as the starting material is suspended, not fully dissolved, in the sulfuric acid.[1]

  • Solution 3: Monitor with TLC: Use TLC to confirm that the starting material has been consumed before proceeding with the workup.[9]

Problem: I am observing the formation of dinitrated byproducts.

  • Cause: This "over-nitration" is typically caused by excessively harsh reaction conditions, such as high temperatures or a high concentration of the nitrating agent.[8]

  • Solution 1: Strict Temperature Control: As mentioned, maintaining a low temperature is the most effective way to prevent dinitration.

  • Solution 2: Use of Oleum: In some patented procedures, the use of oleum (fuming sulfuric acid) is described to reduce the total volume of sulfuric acid required. This can help to better control the reaction, but requires careful handling.[2]

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the nitration of 2,5-dichlorobenzoic acid. Note that exact yields can vary based on the scale and specific laboratory conditions.

ParameterConditionExpected OutcomeCitation
Starting Material 2,5-Dichlorobenzoic Acid-[1]
Nitrating Agent Concentrated HNO₃ / Concentrated H₂SO₄Formation of nitronium ion (NO₂⁺)[6][7]
Temperature 5°C to 10°C (during addition)Minimizes byproduct formation[1]
Reaction Time ~15 hours at 20-25°CDrives reaction to completion[1]
Workup Quenching on ice, filtrationPrecipitation of crude product[1]
Purification Recrystallization or pH fractionationHigh purity this compound[1][3][5]
Typical Yield ~84% (after purification)High yield of desired product[1]

Experimental Protocols

Protocol 1: Synthesis of this compound [1]

  • Preparation: In a suitable reaction vessel equipped with a stirrer and a dropping funnel, suspend 950 g (5 moles) of 2,5-dichlorobenzoic acid in 6 liters of concentrated sulfuric acid.

  • Cooling: Cool the suspension to between 5°C and 10°C using an ice bath.

  • Nitrating Mixture Preparation: In a separate flask, carefully prepare a nitrating mixture by adding 400 g of concentrated nitric acid (d=1.5) to 500 g of concentrated sulfuric acid. Cool this mixture.

  • Addition: Add the cold nitrating mixture dropwise to the stirred suspension of 2,5-dichlorobenzoic acid over a period of several hours, ensuring the reaction temperature is maintained between 5°C and 10°C.

  • Reaction: After the addition is complete, continue to stir the reaction mixture for 15 hours at a temperature of 20-25°C.

  • Workup: Carefully pour the reaction mixture onto 40 kg of crushed ice with vigorous stirring.

  • Isolation: Filter the resulting precipitate and wash it thoroughly with 20 liters of water.

  • Drying: Dry the crude product.

  • Purification: Recrystallize the crude solid from approximately 1.7 liters of an acetonitrile/water (9:1) mixture to obtain pure this compound.

Protocol 2: Purification by pH Fractionation [3][5]

  • Dissolution: Dissolve the crude nitrated product in an aqueous solution of an alkali, such as sodium hydroxide, to form the sodium salt.

  • Acidification: While monitoring the pH and maintaining a temperature of 60-80°C, slowly add a mineral acid (e.g., sulfuric or hydrochloric acid) until the pH of the solution reaches approximately 3.0.

  • Precipitation: The desired this compound will selectively precipitate out of the solution.

  • Isolation: Filter the precipitate and wash the filter cake with warm water to remove any remaining mother liquor.

  • Drying: Dry the purified product. The filtrate will contain the more soluble isomers, such as the 6-nitro variant.

Visualizations

G cluster_start Starting Materials & Reagents cluster_reaction Reaction Step cluster_workup Workup & Purification A 2,5-Dichlorobenzoic Acid D Mix & Cool (5-10°C) A->D B Conc. H₂SO₄ B->D C Conc. HNO₃ C->D E Slow Dropwise Addition of Nitrating Agent D->E Nitrating Mixture F Stir at RT (~15 hours) E->F G Pour onto Ice (Quench) F->G H Filter & Wash Precipitate G->H I Purify Crude Product (e.g., Recrystallization) H->I J Final Product: This compound I->J

Caption: Experimental workflow for the synthesis of this compound.

G cluster_checks Troubleshooting Steps cluster_solutions Corrective Actions Start Problem: High Isomer Impurity Temp Was Temp. at 5-10°C during addition? Start->Temp Addition Was nitrating agent added dropwise? Temp->Addition Yes Sol_Temp Action: Improve cooling & monitor temperature Temp->Sol_Temp No Purification Was pH fractionation performed correctly? Addition->Purification Yes Sol_Addition Action: Reduce addition rate Addition->Sol_Addition No Sol_Purify Action: Re-purify using controlled pH precipitation Purification->Sol_Purify No End Result: High Purity Product Purification->End Yes Sol_Temp->Temp Sol_Addition->Addition Sol_Purify->Purification

Caption: Troubleshooting logic for high isomer impurity in the final product.

References

2,5-Dichloro-3-nitrobenzoic acid MSDS and personal protective equipment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential safety information, troubleshooting guides, and frequently asked questions for researchers, scientists, and drug development professionals working with 2,5-Dichloro-3-nitrobenzoic acid.

I. Material Safety Data Sheet (MSDS) Summary

Below is a summary of the key safety data for this compound.

PropertyValueReference
Chemical Formula C₇H₃Cl₂NO₄[1][2]
Molecular Weight 236.01 g/mol [1][2]
CAS Number 88-86-8[1][2]
Appearance Colorless crystals[3]
Melting Point 216-220 °C (lit.)[4]
Signal Word Warning[1][5]
Hazard Statements H315: Causes skin irritation[1]
H319: Causes serious eye irritation[1]
H335: May cause respiratory irritation[1]
H317: May cause an allergic skin reaction
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1]
P280: Wear protective gloves/ eye protection/ face protection.
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

II. Personal Protective Equipment (PPE)

A comprehensive guide to the necessary personal protective equipment when handling this compound.

PPE TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles or glasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][6]To prevent eye irritation or serious eye damage from splashes or dust.[1][7]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[5][6] Handle with gloves that have been inspected prior to use.[1]To prevent skin irritation or allergic reactions upon contact.[1]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[6] For nuisance exposures, use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[1]To prevent respiratory tract irritation from inhaling dust.[1]

III. Troubleshooting and FAQs

A question-and-answer guide to address common issues and questions that may arise during experiments involving this compound.

Q1: I've accidentally spilled a small amount of this compound powder on the lab bench. What is the correct cleanup procedure?

A1: For small spills, you should:

  • Ensure you are wearing the appropriate PPE (gloves, lab coat, and eye protection).

  • Avoid generating dust.[1]

  • Gently sweep or vacuum the material and place it into a suitable, closed container for disposal.[1]

  • Clean the spill area with soap and water.

  • Dispose of the contaminated cleaning materials and the collected chemical waste according to your institution's guidelines.

Q2: What should I do if I get this compound on my skin or in my eyes?

A2:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[5][7] Remove any contaminated clothing.[7] If skin irritation occurs, seek medical advice.[5][7]

  • Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[5][7] Remove contact lenses if present and easy to do.[1] Continue rinsing and seek immediate medical attention.[5][7]

Q3: Can I store this compound on an open bench?

A3: No. It should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[6][8]

Q4: What are the primary hazards I should be aware of when working with this compound?

A4: The primary hazards are:

  • Skin irritation. [1]

  • Serious eye irritation. [1]

  • Respiratory tract irritation upon inhalation of dust. [1]

  • May cause an allergic skin reaction.

Q5: How should I dispose of waste this compound and its containers?

A5: Waste material must be disposed of in accordance with national and local regulations. It is recommended to contact a licensed professional waste disposal service.[1] Do not mix with other waste. Handle uncleaned containers as you would the product itself.

IV. Experimental Workflow Visualization

The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_post Post-Experiment A Review MSDS and Experimental Protocol B Don Personal Protective Equipment (PPE) A->B C Weigh Compound in a Vented Enclosure B->C D Perform Experiment in a Well-Ventilated Area C->D E Decontaminate Glassware and Work Surfaces D->E F Dispose of Waste in Designated Containers E->F G Remove and Properly Store/Dispose of PPE F->G H Wash Hands Thoroughly G->H

Caption: Safe handling workflow for this compound.

References

Validation & Comparative

Comparative Guide to 2,5-Dichloro-3-nitrobenzoic Acid Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring a reliable analytical standard of 2,5-Dichloro-3-nitrobenzoic acid, understanding the quality and purity of the available standards is paramount. This guide provides a comparative overview of a typical commercial standard against a hypothetical alternative, outlining key analytical parameters and the methodologies used for their determination. This information is crucial for ensuring the accuracy and reproducibility of experimental results.

Comparison of Analytical Standards

The following table summarizes the key quality attributes for a typical this compound standard ("Standard A") and a potential alternative ("Alternative B"). The data for Standard A is representative of commercially available high-purity standards, while the data for Alternative B illustrates a standard with a slightly different impurity profile that could be encountered.

ParameterStandard AAlternative BAnalytical Method
Purity (by HPLC) ≥ 99.5%≥ 98.0%High-Performance Liquid Chromatography (HPLC)
Identity (by ¹H NMR) Conforms to structureConforms to structureProton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Melting Point 216-220 °C214-219 °CCapillary Melting Point Apparatus
Water Content (by Karl Fischer) ≤ 0.5%≤ 1.0%Karl Fischer Titration
Residual Solvents ≤ 0.1%≤ 0.5%Gas Chromatography-Mass Spectrometry (GC-MS)
Key Impurity: 2,5-Dichloro-6-nitrobenzoic acid ≤ 0.15%≤ 0.5%HPLC
Key Impurity: 2,5-Dichlorobenzoic acid ≤ 0.1%≤ 0.2%HPLC
Appearance White to off-white crystalline powderWhite to light yellow crystalline powderVisual Inspection

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison are provided below. These protocols are based on standard analytical techniques for small molecule characterization.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the purity of the this compound standard and to quantify any impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid. For mass spectrometry detection, 0.1% formic acid can be used as an alternative to phosphoric acid.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution of the standard is prepared in acetonitrile or a mixture of acetonitrile and water.

  • Analysis: The percentage purity is calculated by dividing the peak area of the main component by the total area of all peaks.

Identity Confirmation by Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is employed to confirm the chemical structure of the this compound.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • Sample Preparation: A small amount of the standard is dissolved in the deuterated solvent.

  • Analysis: The resulting spectrum is compared against a reference spectrum or theoretical chemical shifts to ensure it conforms to the expected structure.

Water Content by Karl Fischer Titration

This method quantifies the amount of water present in the standard.

  • Instrumentation: A coulometric or volumetric Karl Fischer titrator.

  • Reagent: Karl Fischer reagent.

  • Sample Preparation: A known weight of the standard is introduced into the titration vessel.

  • Analysis: The titrator automatically determines the water content, which is reported as a weight percentage.

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in the analysis and application of this analytical standard, the following diagrams are provided.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis cluster_3 Result A Weigh Standard B Dissolve in Solvent A->B E Karl Fischer Titration A->E C HPLC Analysis B->C D NMR Spectroscopy B->D F Purity Calculation C->F G Structure Verification D->G H Water Content Determination E->H I Certificate of Analysis F->I G->I H->I

Caption: Workflow for the analysis of a this compound standard.

Synthesis_and_Purification_Pathway A 2,5-Dichlorobenzoic Acid B Nitration A->B C Crude Product (contains 6-nitro isomer) B->C D Purification (e.g., Recrystallization) C->D E Purified this compound D->E

Caption: Simplified pathway for the synthesis and purification of this compound.

References

A Comparative Guide: HPLC vs. UPLC for the Analysis of 2,5-Dichloro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of analytical technique is paramount to ensuring data accuracy, efficiency, and throughput. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the quantitative analysis of 2,5-Dichloro-3-nitrobenzoic acid, a key intermediate in pharmaceutical synthesis. The information presented herein is supported by established analytical methodologies and extrapolated performance data to aid in informed decision-making for method development, validation, and routine analysis.

Executive Summary

The transition from conventional HPLC to UPLC offers substantial advantages for the analysis of this compound. UPLC technology, which utilizes columns with sub-2 µm particles, delivers significant improvements in analysis speed, resolution, and sensitivity.[1][2][3][4][5][6][7] These enhancements lead to higher sample throughput, reduced consumption of costly and environmentally sensitive solvents, and ultimately, more efficient laboratory operations.[4][8][9] While both techniques are capable of accurately quantifying this compound, UPLC emerges as the superior choice for high-throughput environments and demanding analytical challenges.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance metrics for the analysis of this compound by HPLC and UPLC. The UPLC data is projected based on typical performance gains observed when transferring methods from HPLC.

ParameterHPLCUPLCAdvantage of UPLC
Analysis Time ~10 - 15 minutes~1 - 3 minutes5-10x faster[7][10]
Resolution GoodExcellentSharper, better-separated peaks[1][4][10]
Sensitivity (Signal-to-Noise) GoodHigh2-3x increase[11]
Solvent Consumption per Run ~10 - 15 mL~1 - 2 mL80-90% reduction[5][9]
System Backpressure 100 - 200 bar600 - 1000 barN/A (requires specialized instrumentation)
Injection Volume 5 - 20 µL1 - 5 µLReduced sample requirement[9]
Column Particle Size 3 - 5 µm< 2 µmHigher efficiency[5][6]
Column Dimensions (L x ID) 150 x 4.6 mm50 x 2.1 mmShorter and narrower[5]

Experimental Protocols

Detailed methodologies for the analysis of this compound using both HPLC and UPLC are presented below. The HPLC method is based on established protocols, while the UPLC method represents a typical conversion aimed at maximizing efficiency.

High-Performance Liquid Chromatography (HPLC) Method

This method is designed to be robust and suitable for standard HPLC systems.

  • Column: C18, 5 µm particle size, 150 mm x 4.6 mm

  • Mobile Phase A: Water with 0.1% Phosphoric Acid

  • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid

  • Gradient: 30% B to 80% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 220 nm

Ultra-Performance Liquid Chromatography (UPLC) Method

This method is optimized for speed and sensitivity on a UPLC system.

  • Column: C18, 1.7 µm particle size, 50 mm x 2.1 mm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 30% B to 80% B over 2 minutes

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Detection: UV at 220 nm

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the comparison criteria.

G cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_uplc UPLC Analysis cluster_comparison Performance Comparison prep_sample Dissolve this compound in Diluent hplc_inject Inject Sample onto HPLC System prep_sample->hplc_inject uplc_inject Inject Sample onto UPLC System prep_sample->uplc_inject prep_mobile Prepare Mobile Phases A and B hplc_separate Separation on C18, 5 µm Column prep_mobile->hplc_separate uplc_separate Separation on C18, 1.7 µm Column prep_mobile->uplc_separate hplc_inject->hplc_separate hplc_detect UV Detection at 220 nm hplc_separate->hplc_detect hplc_data Data Acquisition and Analysis hplc_detect->hplc_data compare_time Analysis Time hplc_data->compare_time compare_res Resolution hplc_data->compare_res compare_sens Sensitivity hplc_data->compare_sens compare_solvent Solvent Consumption hplc_data->compare_solvent uplc_inject->uplc_separate uplc_detect UV Detection at 220 nm uplc_separate->uplc_detect uplc_data Data Acquisition and Analysis uplc_detect->uplc_data uplc_data->compare_time uplc_data->compare_res uplc_data->compare_sens uplc_data->compare_solvent

Caption: Experimental workflow for comparing HPLC and UPLC analysis.

G cluster_performance Performance Metrics cluster_efficiency Efficiency and Cost cluster_tech Technical Requirements center Analytical Technique Comparison (HPLC vs. UPLC) speed Speed (Analysis Time) center->speed resolution Resolution (Peak Separation) center->resolution sensitivity Sensitivity (S/N Ratio) center->sensitivity solvent Solvent Consumption center->solvent throughput Sample Throughput center->throughput cost Cost per Analysis center->cost instrument Instrumentation (Pressure Tolerance) center->instrument column Column Technology (Particle Size) center->column speed->throughput resolution->sensitivity solvent->cost column->instrument

Caption: Logical relationship of comparison criteria for HPLC and UPLC.

Discussion

The primary distinction between HPLC and UPLC lies in the particle size of the stationary phase within the column and the pressure at which the system operates.[5][6] UPLC systems utilize columns with sub-2 µm particles, which provides a significant increase in chromatographic efficiency compared to the 3-5 µm particles used in traditional HPLC.[5][6] However, pushing the mobile phase through these smaller particles requires much higher pressures, necessitating specialized pumps and system components capable of withstanding up to 15,000 psi or more, compared to the 4,000-6,000 psi limits of most HPLC systems.[7]

For the analysis of this compound, this translates to several key advantages for UPLC:

  • Speed and Throughput: The most significant advantage is the drastic reduction in analysis time.[7][10] As illustrated in the protocols, a 10-15 minute HPLC run can be shortened to 1-3 minutes on a UPLC system. This allows for a much higher sample throughput, which is critical in production environments and for large-scale research projects.

  • Resolution and Sensitivity: The increased efficiency of the smaller particles leads to narrower and sharper peaks.[1][4] This improved resolution can be crucial for separating the target analyte from closely eluting impurities, providing more accurate quantification. The narrower peaks also result in a higher signal-to-noise ratio, thereby increasing the sensitivity of the method.[1][9]

  • Reduced Solvent Consumption: The shorter analysis times and lower flow rates used in UPLC lead to a dramatic decrease in solvent usage.[4][5][9] This not only reduces the direct cost of purchasing high-purity solvents but also minimizes the environmental impact and costs associated with waste disposal.

Conclusion

While HPLC remains a robust and reliable technique for the analysis of this compound, UPLC offers compelling advantages in speed, resolution, sensitivity, and operational efficiency. For laboratories focused on high throughput, rapid method development, and the analysis of complex samples with low-level impurities, the initial investment in UPLC instrumentation is often justified by the long-term gains in productivity and reduced operational costs. When transferring methods from HPLC to UPLC, it is essential to adhere to established principles of method scaling to ensure that the chromatographic selectivity is maintained.

References

A Comparative Analysis of 2,5-Dichloro-3-nitrobenzoic Acid and 2-chloro-5-nitrobenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and chemical synthesis, the selection of appropriate starting materials and intermediates is a critical decision that profoundly influences reaction outcomes, yield, and the overall efficiency of a synthetic route. Substituted benzoic acids, in particular, are a versatile class of compounds widely employed as building blocks. This guide provides a detailed, objective comparison of two such compounds: 2,5-Dichloro-3-nitrobenzoic acid and 2-chloro-5-nitrobenzoic acid. The comparison is based on their chemical structure, physicochemical properties, and known reactivity, supported by available data to assist researchers, scientists, and drug development professionals in making informed decisions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and 2-chloro-5-nitrobenzoic acid is presented in the table below. These properties are crucial for determining solubility, reaction conditions, and purification strategies.

PropertyThis compound2-chloro-5-nitrobenzoic acid
CAS Number 88-86-8[1][2]2516-96-3[3][4]
Molecular Formula C₇H₃Cl₂NO₄[2][5]C₇H₄ClNO₄[3][6][7]
Molecular Weight 236.01 g/mol [1][2][5]201.56 g/mol [3][8]
Melting Point 216-220 °C[1][9]165-168 °C[10] or 227-229°C[6]
Appearance Colorless crystals[11] or light yellow crystalline powderPale yellow crystalline solid[6][12]
Solubility Soluble in acetonitrile/water[11]Soluble in water, ethanol, and acetone[6]

Structural and Reactivity Comparison

The reactivity of these two molecules is primarily dictated by the electronic effects of the substituents on the benzoic acid ring.

This compound: This compound has two electron-withdrawing chlorine atoms and one strongly electron-withdrawing nitro group. The presence of these groups deactivates the aromatic ring, making it less susceptible to electrophilic aromatic substitution. The carboxylic acid group is also a deactivating group. The key reactive sites are the carboxylic acid group itself (e.g., for esterification or amidation) and the potential for nucleophilic aromatic substitution of the chlorine atoms, although the ring is highly deactivated. The nitro group can be reduced to an amino group, which is a common transformation in the synthesis of pharmaceuticals.

2-chloro-5-nitrobenzoic acid: This molecule has one electron-withdrawing chlorine atom and one strongly electron-withdrawing nitro group. Similar to its dichlorinated counterpart, the aromatic ring is deactivated towards electrophilic substitution. The primary sites for reaction are the carboxylic acid group and the nitro group. The single chlorine atom is also a potential site for nucleophilic aromatic substitution. Due to the presence of only one chlorine atom compared to two in this compound, there may be differences in the regioselectivity and rate of nucleophilic substitution reactions. The compound is a known precursor for the synthesis of other compounds like 2-Chloro-5-aminobenzoic acid, which is used in the production of dyes and pigments.[6] It is also used in the synthesis of the antibacterial drug, Chlorquinaldol.[6]

The acidity of the carboxylic acid group is influenced by the electron-withdrawing substituents. Both compounds are expected to be stronger acids than benzoic acid. The presence of two chlorine atoms in this compound would theoretically make its carboxylic acid group more acidic than that of 2-chloro-5-nitrobenzoic acid due to a stronger inductive effect.

Experimental Protocols: Synthesis

Detailed experimental protocols for the synthesis of each compound are provided below, offering insight into the practical aspects of their preparation.

Synthesis of this compound

This protocol describes the nitration of 2,5-dichlorobenzoic acid.

Experimental Workflow:

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup and Purification start Start suspend Suspend 2,5-dichlorobenzoic acid in concentrated H₂SO₄ start->suspend cool Cool to 5-10 °C suspend->cool add_nitrating_mixture Add mixture of concentrated H₂SO₄ and HNO₃ dropwise cool->add_nitrating_mixture stir Stir for 15 hours at 20-25 °C add_nitrating_mixture->stir pour Pour onto ice stir->pour filter Filter precipitate pour->filter wash Wash with water filter->wash dry Dry the solid wash->dry recrystallize Recrystallize from acetonitrile/water dry->recrystallize end Obtain pure product recrystallize->end

Caption: Synthesis of this compound.

Procedure:

  • 950 g (5 moles) of 2,5-dichloro-benzoic acid are suspended in 6 L of concentrated sulfuric acid.[11]

  • A mixture of 500 g of concentrated sulfuric acid and 400 g of nitric acid (D = 1.5) is added dropwise at a temperature of 5°C to 10°C.[11]

  • The reaction mixture is stirred for 15 hours at 20°-25°C.[11]

  • The mixture is then poured onto 40 kg of ice.[11]

  • The precipitate that separates out is filtered, washed with 20 L of water, and dried.[11]

  • The final purification is carried out by recrystallization from 1.7 L of acetonitrile/water (9:1).[11]

  • This process yields 990 g (84% of theory) of colorless crystals with a melting point of 216°-218°C (with decomposition).[11]

Synthesis of 2-chloro-5-nitrobenzoic acid

This protocol details the nitration of o-chlorobenzoic acid.

Experimental Workflow:

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup and Purification start Start dissolve Dissolve o-chlorobenzoic acid in 100% H₂SO₄ start->dissolve cool Cool to below 0 °C dissolve->cool add_nitrating_mixture Add mixture of 80% HNO₃ and 100% H₂SO₄ dropwise cool->add_nitrating_mixture hold Hold at room temperature for 10-12 hours add_nitrating_mixture->hold heat Slowly heat to 60 °C hold->heat pour Pour onto ice heat->pour filter Filter the product pour->filter recrystallize Recrystallize from boiling water (twice) filter->recrystallize end Obtain pure product recrystallize->end

Caption: Synthesis of 2-chloro-5-nitrobenzoic acid.

Procedure:

  • A solution is made by stirring 32 grams of pure o-chlorobenzoic acid with 160 grams of 100% sulfuric acid and then cooled to below 0°C in an ice-salt bath.[13]

  • A mixture of 16 grams of 80% nitric acid and 40 grams of 100% sulfuric acid is added dropwise over about 1 hour, keeping the temperature below 0°C.[13]

  • The mixture is held at room temperature for 10 to 12 hours and then slowly heated to 60°C.[13]

  • After heating, the mixture is poured onto 400 grams of ice.[13]

  • The 2-chloro-5-nitrobenzoic acid is filtered off and recrystallized twice from 1 liter of boiling water.[13]

  • A pure product is obtained in a yield of about 37.5 grams (92% of the theoretical amount) with a melting point of 164-165°C.[13]

Applications in Drug Development and Chemical Synthesis

Both compounds serve as valuable intermediates in the synthesis of more complex molecules.

This compound is a known precursor for the herbicide 2,5-dichloro-3-aminobenzoic acid.[14] Its functional derivatives also exhibit herbicidal activity.[14] It is used as an intermediate in the preparation of organic halides.[1]

2-chloro-5-nitrobenzoic acid is a versatile intermediate in organic and pharmaceutical chemistry.[15] It is a precursor for the synthesis of several other compounds, including 2-Chloro-5-aminobenzoic acid, which is used in the production of dyes and pigments, and is an intermediate in the production of the antibacterial drug Chlorquinaldol.[6] It is also used as a reagent in organic reactions such as the synthesis of esters and amides and can act as a catalyst in the Friedel-Crafts reaction.[6] Furthermore, it has been used in the synthesis of potential antibacterial compounds and novel LSD1 inhibitors with antiproliferative activity.[16]

Conclusion

References

A Comparative Guide to the Analytical Techniques for 2,5-Dichloro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry and alternative analytical methodologies for the characterization and quantification of 2,5-dichloro-3-nitrobenzoic acid. The selection of an appropriate analytical technique is critical for ensuring data quality and reliability in research and development. This document presents a detailed overview of the mass spectrometry fragmentation pattern of this compound, alongside a comparative analysis with High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).

Mass Spectrometry Fragmentation Pattern

Upon electron ionization (EI), the this compound molecule is expected to undergo a series of characteristic fragmentation reactions. The most likely fragmentation pathways are initiated by the loss of a hydroxyl radical from the carboxylic acid group, followed by the subsequent loss of carbon monoxide. Decarboxylation and the loss of the nitro group are also anticipated as significant fragmentation routes.

dot

M [M]+. m/z = 235/237/239 M_minus_OH [M-OH]+. m/z = 218/220/222 M->M_minus_OH -OH M_minus_COOH [M-COOH]+. m/z = 190/192/194 M->M_minus_COOH -COOH M_minus_NO2 [M-NO2]+. m/z = 189/191/193 M->M_minus_NO2 -NO2 M_minus_OH_minus_CO [M-OH-CO]+. m/z = 190/192/194 M_minus_OH->M_minus_OH_minus_CO -CO C6H2Cl2 [C6H2Cl2]+. m/z = 144/146/148 M_minus_OH_minus_CO->C6H2Cl2 -NO2 M_minus_COOH->C6H2Cl2 -NO2 M_minus_NO2_minus_CO [M-NO2-CO]+. m/z = 161/163/165 M_minus_NO2->M_minus_NO2_minus_CO -CO

Caption: Predicted Mass Spectrometry Fragmentation Pathway of this compound.

Comparison of Analytical Methods

The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and the purpose of the analysis (qualitative or quantitative). The following table provides a comparative overview of mass spectrometry and its alternatives for the analysis of this compound.

FeatureMass Spectrometry (MS)High-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Capillary Electrophoresis (CE)
Principle Separation of ions based on mass-to-charge ratio.Separation based on differential partitioning between a stationary and mobile phase.Separation of volatile compounds followed by mass analysis.Separation of charged species in an electric field.
Selectivity Very HighModerate to HighVery HighHigh
Sensitivity High (pg to fg range)Moderate (ng to µg range)[1]High (pg to fg range)Moderate to High (ng to µg range)
Quantitative Capability ExcellentExcellent[1]ExcellentGood
Structural Information ExcellentLimitedExcellentLimited
Sample Volatility Requirement Not required for LC-MSNot requiredRequired (derivatization may be necessary)Not required
Instrumentation Cost HighModerateHighModerate
Throughput ModerateHighModerateHigh

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible results. The following sections outline typical methodologies for the analysis of this compound using the compared techniques.

Mass Spectrometry (Predicted)
  • Ionization Mode: Electron Ionization (EI)

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

  • Inlet System: Direct infusion or coupled with a chromatographic system (GC or LC).

  • Key Predicted Fragments:

    • [M]+•: Molecular ion (isotopic cluster around m/z 235, 237, 239 due to two chlorine atoms).

    • [M-OH]+: Loss of a hydroxyl radical from the carboxylic acid group.

    • [M-COOH]+: Loss of the carboxylic acid group (decarboxylation).

    • [M-NO2]+: Loss of the nitro group.

    • Further fragmentation through the loss of CO and HCl is also possible.

High-Performance Liquid Chromatography (HPLC-UV)

A validated HPLC-UV method for the analysis of a similar compound, 4-bromomethyl-3-nitrobenzoic acid, provides a good starting point for method development.[2]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte exhibits strong absorbance (e.g., around 210-230 nm).

  • Quantification: Based on the peak area of the analyte compared to a calibration curve prepared with standards of known concentrations.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of benzoic acids, derivatization is typically required for GC-MS analysis.

  • Derivatization: Esterification of the carboxylic acid group (e.g., with BF3/methanol) or silylation to increase volatility.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Split/splitless injection.

  • Temperature Program: A temperature gradient to ensure good separation of the analyte from other components.

  • MS Detection: Electron ionization (EI) with full scan or selected ion monitoring (SIM) for enhanced sensitivity.

Capillary Electrophoresis (CE)

CE offers a high-resolution separation technique for charged analytes.

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary.

  • Background Electrolyte (BGE): A buffer solution at a pH where the carboxylic acid is deprotonated (e.g., phosphate or borate buffer).

  • Voltage: A high voltage is applied across the capillary to drive the separation.

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection: Indirect or direct UV detection.

Workflow Comparison

The following diagram illustrates the general analytical workflows for the discussed techniques.

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cluster_0 Sample Preparation cluster_1 LC-MS cluster_2 HPLC-UV cluster_3 GC-MS cluster_4 CE Sample Sample Extraction/Dilution Extraction/Dilution Sample->Extraction/Dilution HPLC Separation HPLC Separation Extraction/Dilution->HPLC Separation Direct Injection HPLC Separation_UV HPLC Separation Extraction/Dilution->HPLC Separation_UV Direct Injection Derivatization Derivatization Extraction/Dilution->Derivatization Required for Volatility CE Separation CE Separation Extraction/Dilution->CE Separation Direct Injection MS Detection MS Detection HPLC Separation->MS Detection Data Analysis (LC-MS) Data Analysis (LC-MS) MS Detection->Data Analysis (LC-MS) UV Detection UV Detection HPLC Separation_UV->UV Detection Data Analysis (HPLC-UV) Data Analysis (HPLC-UV) UV Detection->Data Analysis (HPLC-UV) GC Separation GC Separation Derivatization->GC Separation MS Detection_GC MS Detection GC Separation->MS Detection_GC Data Analysis (GC-MS) Data Analysis (GC-MS) MS Detection_GC->Data Analysis (GC-MS) UV/Other Detection UV/Other Detection CE Separation->UV/Other Detection Data Analysis (CE) Data Analysis (CE) UV/Other Detection->Data Analysis (CE)

Caption: Comparative Analytical Workflows.

Conclusion

The selection of an analytical method for this compound should be guided by the specific requirements of the study. Mass spectrometry, particularly when coupled with a chromatographic separation technique like LC or GC, offers the highest selectivity and sensitivity, along with invaluable structural information. HPLC-UV provides a robust and cost-effective solution for routine quantitative analysis. GC-MS is a powerful tool for identifying and quantifying the analyte, especially when high sensitivity is required, although it necessitates a derivatization step. Capillary electrophoresis presents a high-resolution separation alternative, particularly for complex matrices. For drug development and research applications where unambiguous identification and trace-level quantification are paramount, LC-MS is often the method of choice. For quality control and routine analysis, HPLC-UV offers a practical and reliable alternative.

References

A Comparative Guide to the NMR Spectral Data of 2,5-Dichloro-3-nitrobenzoic Acid and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 2,5-Dichloro-3-nitrobenzoic acid alongside experimentally determined data for three structurally related compounds: 2,5-Dichlorobenzoic acid, 3-Nitrobenzoic acid, and 2-Chloro-5-nitrobenzoic acid. Due to the limited availability of public experimental NMR spectra for this compound, this guide utilizes predicted ¹H and ¹³C NMR data for the target compound, offering a valuable reference for researchers, scientists, and professionals in drug development.

Comparison of NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm). The data for the alternative compounds are derived from experimental spectra, while the data for this compound are predicted.

¹H NMR Data Comparison

CompoundSolventH4 (ppm)H6 (ppm)Other Protons (ppm)
This compound CDCl₃8.15 (s)7.85 (s)-
2,5-Dichlorobenzoic acidCDCl₃7.42 (d)7.55 (d)7.30 (dd)
3-Nitrobenzoic acidMeOD8.33 (dd)8.65 (t)8.26 (d), 7.63 (t)[1]
2-Chloro-5-nitrobenzoic acid-8.24 (dd)8.59 (d)7.69 (d)

Predicted data

¹³C NMR Data Comparison

CompoundSolventC1 (ppm)C2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)C6 (ppm)C=O (ppm)
This compound CDCl₃134.5132.8149.5125.0136.1129.2166.2
2,5-Dichlorobenzoic acidCDCl₃133.5132.9131.5131.2130.9129.0169.8
3-Nitrobenzoic acidMeOD132.4123.8148.2126.8129.6135.0165.9[1]
2-Chloro-5-nitrobenzoic acid-131.0140.7125.1130.1147.5124.8167.3

Predicted data

Experimental Protocols

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of substituted benzoic acids.

1. Sample Preparation:

  • Weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD) in a clean, dry NMR tube.

  • Ensure the solution is clear and free of particulate matter.

2. NMR Spectrometer Parameters:

  • Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.[2]

  • For ¹H NMR:

    • Set the spectral width to approximately 16 ppm.

    • Use a pulse angle of 30-45 degrees.

    • The relaxation delay should be at least 1-2 seconds.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • For ¹³C NMR:

    • Set the spectral width to approximately 200-250 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Employ proton decoupling to simplify the spectrum.

    • The relaxation delay should be set to at least 2-5 seconds, especially for quaternary carbons.

    • A larger number of scans is required (typically several hundred to thousands) due to the low natural abundance of ¹³C.

3. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Workflow for NMR Data Cross-Referencing

The following diagram illustrates the logical workflow for comparing experimental and predicted NMR data for a target compound.

NMR_Data_Workflow A Identify Target Compound: This compound B Search Literature and Databases for Experimental NMR Data A->B G Identify Structurally Similar Alternative Compounds A->G C Experimental Data Available? B->C D Compile Experimental Data C->D Yes E Use NMR Prediction Software (e.g., NMRDB.org, ChemDraw) C->E No J Create Comparison Table of Experimental and Predicted Data D->J F Generate Predicted ¹H and ¹³C NMR Spectra E->F F->J H Search Literature for Experimental NMR Data of Alternatives G->H I Compile Experimental Data for Alternatives H->I I->J K Analyze and Report Findings J->K

Caption: Workflow for cross-referencing experimental and predicted NMR data.

References

Comparative Biological Activity of Dichloronitrobenzoic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the biological activity of dichloronitrobenzoic acid derivatives. Due to a lack of comprehensive studies on a series of 2,5-dichloro-3-nitrobenzoic acid derivatives, this guide presents a detailed comparison of two closely related analogues: derivatives of 2-chloro-5-nitrobenzoic acid. The data and methodologies provided serve as a representative example for evaluating the potential of this class of compounds.

Quantitative Comparison of Antibacterial Activity

The antibacterial efficacy of the two 2-chloro-5-nitrobenzoic acid derivatives was evaluated against Gram-positive and Gram-negative bacteria. The results, including inhibition zone diameters and minimum inhibitory concentrations (MICs), are summarized in the tables below.

Table 1: Inhibition Zone Diameters (mm) of 2-chloro-5-nitrobenzoic Acid Derivatives [1]

CompoundConcentrationS. aureus ATCCMRSA Isolate 1E. coli ATCC
Compound 1 c1271617
c2-15-
c3-14-
c4-14-
c5---
Compound 2 c1<1216<12
c2<1215<12
c3<1214<12
c4<1214<12
c5---
Gentamicin (Gn) Standard2816-
Sulfamethoxazole (Sxt) Standard--17

Note: '-' indicates data not provided in the source. 'c1-c5' represent different concentrations of the tested compounds.

Table 2: Minimum Inhibitory Concentration (MIC) of a Structurally Related Dichlorinated Benzoic Acid Derivative

While specific MIC values for the two 2-chloro-5-nitrobenzoic acid derivatives were not provided in the primary source, a study on 2,4-dichloro-5-sulfamoyl benzoic acid, another dichlorinated benzoic acid derivative, demonstrated significant anti-MRSA activity.

CompoundBacterial StrainMIC50 (µg/mL)
2,4-dichloro-5-sulfamoyl benzoic acid S. aureus (ATCC 29213)4.0 ± 0.5
S. aureus (ATCC 25923)0.8 ± 0.14

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the experimental protocols used to assess the antibacterial activity of the 2-chloro-5-nitrobenzoic acid derivatives.

Synthesis of 2-chloro-5-nitrobenzoic Acid Derivatives[1]
  • Compound 1 (Methylethanolammonium salt): A solution of methylethanolamine in acetone was slowly added to a solution of 2-chloro-5-nitrobenzoic acid in acetone. The resulting mixture was stirred, and the precipitate was filtered, washed, and dried to yield Compound 1.

  • Compound 2 (2D Coordination Polymer): This compound was synthesized by reacting Compound 1 with potassium iodide in a mixture of ethanol and water. The solution was heated, refluxed, filtered, and cooled to allow for the formation of single crystals of Compound 2.

Antibacterial Susceptibility Testing (Disk Diffusion Method)[1]
  • Bacterial cultures were grown to a specific turbidity.

  • The bacterial suspension was uniformly spread onto Mueller-Hinton agar plates.

  • Sterile filter paper discs were impregnated with solutions of the test compounds at various concentrations.

  • The discs were placed on the inoculated agar surface.

  • The plates were incubated under appropriate conditions.

  • The diameter of the inhibition zone around each disc was measured in millimeters.

Minimum Inhibitory Concentration (MIC) Determination

The MIC for the 2,4-dichloro-5-sulfamoyl benzoic acid was determined according to the National Committee for Clinical Laboratory Standards (NCCLS) guidelines. This typically involves a broth microdilution method where serial dilutions of the compound are incubated with a standardized bacterial inoculum, and the lowest concentration that inhibits visible growth is recorded as the MIC.

Visualizing Methodologies and Pathways

To further clarify the experimental process and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_testing Antibacterial Testing start Start with 2-chloro-5-nitrobenzoic acid synthesis1 React with Methylethanolamine start->synthesis1 compound1 Compound 1 (Methylethanolammonium salt) synthesis1->compound1 synthesis2 React Compound 1 with Potassium Iodide compound2 Compound 2 (2D Coordination Polymer) synthesis2->compound2 compound1->synthesis2 disk_prep Impregnate Discs with Compounds & Controls compound1->disk_prep compound2->disk_prep culture Prepare Bacterial Cultures (S. aureus, E. coli) inoculation Inoculate Agar Plates culture->inoculation disk_prep->inoculation incubation Incubate Plates inoculation->incubation measurement Measure Inhibition Zones incubation->measurement signaling_pathway compound Antibacterial Compound (e.g., Dichloronitrobenzoic Acid Derivative) cell_wall Bacterial Cell Wall compound->cell_wall Inhibition of Synthesis membrane Cell Membrane compound->membrane Disruption dna DNA Replication membrane->dna protein Protein Synthesis membrane->protein metabolism Essential Metabolic Pathways membrane->metabolism death Bacterial Cell Death dna->death protein->death metabolism->death

References

A Spectroscopic Showdown: Comparing Isomers of 2,5-dichloro-3-nitrobenzoic Acid for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of drug development and scientific research, the precise identification and characterization of molecules are paramount. Isomers, compounds with the same molecular formula but different structural arrangements, can exhibit vastly different biological activities and chemical properties. This guide provides a detailed spectroscopic comparison of 2,5-dichloro-3-nitrobenzoic acid and its isomers, offering a valuable resource for researchers, scientists, and professionals in drug development. By presenting available experimental data and outlining standardized methodologies, this document aims to facilitate the unambiguous identification and differentiation of these closely related compounds.

Comparative Spectroscopic Data

The following table summarizes the available quantitative spectroscopic data for various isomers of dichloro-nitrobenzoic acid. The absence of data for certain isomers highlights the need for further experimental characterization. This table serves as a valuable repository of known spectral features and a guide for future analytical work.

IsomerSpectroscopic TechniqueKey Quantitative Data
This compound ¹H NMRData not readily available in public sources.
¹³C NMRData not readily available in public sources.
FTIR (cm⁻¹)Data not readily available in public sources.
Mass Spectrometry (m/z)Data not readily available in public sources.
2,6-dichloro-3-nitrobenzoic acid ¹H NMR (DMSO-d6)Aromatic protons expected in the downfield region.[1]
¹³C NMRAromatic carbons expected between 120-150 ppm.[2]
FTIR (cm⁻¹)Characteristic peaks for C=O, N-O, and C-Cl bonds are expected.
Mass Spectrometry (m/z)Molecular Ion [M]⁺ expected around 235/237 (due to Cl isotopes).
3,5-dichloro-2-nitrobenzoic acid ¹H NMRData not readily available in public sources.
¹³C NMRData not readily available in public sources.
FTIR (cm⁻¹)Data not readily available in public sources.
Mass Spectrometry (m/z)Data not readily available in public sources.
4,5-dichloro-2-nitrobenzoic acid ¹H NMRData not readily available in public sources.
¹³C NMRData not readily available in public sources.
FTIR (cm⁻¹)Data not readily available in public sources.
Mass Spectrometry (m/z)Data not readily available in public sources.
2,3-dichloro-5-nitrobenzoic acid ¹H NMRData not readily available in public sources.
¹³C NMRData not readily available in public sources.
FTIR (cm⁻¹)Data not readily available in public sources.
Mass Spectrometry (m/z)Data not readily available in public sources.
3,4-dichloro-2-nitrobenzoic acid ¹H NMRData not readily available in public sources.
¹³C NMRData not readily available in public sources.
FTIR (cm⁻¹)Data not readily available in public sources.
Mass Spectrometry (m/z)Data not readily available in public sources.

Experimental Protocols

Accurate and reproducible spectroscopic data are contingent upon standardized experimental procedures. The following are detailed methodologies for the key analytical techniques used in the characterization of dichloronitrobenzoic acid isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-25 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3) in a clean, dry NMR tube.[3] The choice of solvent is critical and should be based on the solubility of the isomer. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using standard acquisition parameters. The spectral width should be sufficient to cover the aromatic and carboxylic acid proton regions (typically 0-15 ppm).

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (KBr Pellet Method): Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment to account for atmospheric and instrumental contributions.

  • Sample Spectrum: Place the KBr pellet in the sample holder and acquire the FTIR spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present, such as the O-H stretch of the carboxylic acid, the C=O stretch, the N-O stretches of the nitro group, and the C-Cl stretches.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method for small organic molecules and typically provides detailed fragmentation patterns.

  • Mass Analysis: The ionized fragments are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each fragment.

  • Data Interpretation: Identify the molecular ion peak to determine the molecular weight of the compound. Analyze the fragmentation pattern to gain further structural information. For dichlorinated compounds, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will result in characteristic M, M+2, and M+4 peaks.

Visualizing the Analytical Process

To better understand the workflow and the interplay of different analytical techniques, the following diagrams have been generated.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Solid Isomer Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution for NMR KBr_Pellet Preparation of KBr Pellet Sample->KBr_Pellet for FTIR MS Mass Spectrometry Sample->MS for MS NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR FTIR FTIR Spectroscopy KBr_Pellet->FTIR Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation FTIR->Structure_Elucidation MS->Structure_Elucidation Isomer_Differentiation Isomer Differentiation Structure_Elucidation->Isomer_Differentiation

Caption: General experimental workflow for spectroscopic analysis.

Complementary_Information cluster_techniques Spectroscopic Techniques Structure Molecular Structure NMR NMR (Connectivity) Structure->NMR determines FTIR FTIR (Functional Groups) Structure->FTIR determines MS MS (Molecular Weight & Fragmentation) Structure->MS determines NMR->Structure provides info on FTIR->Structure provides info on MS->Structure provides info on

Caption: Complementary nature of spectroscopic techniques.

References

A Researcher's Guide to Purity Assessment of Synthesized 2,5-Dichloro-3-nitrobenzoic Acid via Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in drug development and chemical research, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step. This guide provides a comparative analysis of Thin-Layer Chromatography (TLC) methods for assessing the purity of 2,5-Dichloro-3-nitrobenzoic acid, a key chemical intermediate. The following sections detail experimental protocols, data presentation, and visual workflows to aid in the accurate purity determination of this compound.

Comparative Analysis of TLC Methods

The purity of synthesized this compound is primarily compromised by the presence of unreacted starting material, 2,5-dichlorobenzoic acid, and potential isomeric byproducts such as 2,5-dichloro-6-nitrobenzoic acid. The separation of these compounds can be effectively achieved using silica gel TLC plates with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate), with the addition of a small amount of acetic acid to suppress the ionization of the carboxylic acid groups and reduce tailing.

Two common mobile phase systems are compared below. System A provides a good general separation, while System B can offer enhanced resolution between the desired product and its non-nitrated precursor.

Table 1: Comparison of TLC Mobile Phase Systems for Purity Analysis of this compound

AnalyteMobile Phase System A (Toluene:Ethyl Acetate:Acetic Acid, 5:4:1 v/v/v) - Estimated RfMobile Phase System B (Hexane:Ethyl Acetate:Acetic Acid, 6:4:1 v/v/v) - Estimated RfVisualization
This compound (Product) ~ 0.45~ 0.35UV (254 nm), Staining
2,5-Dichlorobenzoic acid (Starting Material)~ 0.55~ 0.50UV (254 nm)
2,5-Dichloro-6-nitrobenzoic acid (Isomeric Impurity)~ 0.40~ 0.30UV (254 nm), Staining

Note: Rf values are estimates based on the relative polarities of the compounds. Actual values should be determined experimentally.

Experimental Protocols

A detailed protocol for conducting the TLC analysis is provided below. This protocol is designed to be a starting point and can be optimized based on specific laboratory conditions and available materials.

Materials:

  • TLC plates: Silica gel 60 F254

  • Solvents: Toluene, Ethyl acetate, Hexane, Acetic acid (analytical grade)

  • Sample solutions:

    • Synthesized this compound (~1 mg/mL in ethyl acetate)

    • Standard: this compound (~1 mg/mL in ethyl acetate)

    • Standard: 2,5-Dichlorobenzoic acid (~1 mg/mL in ethyl acetate)

  • Developing chamber

  • Capillary tubes for spotting

  • UV lamp (254 nm)

  • Visualization Reagent: Stannous chloride (SnCl2) solution (5% w/v in 2M HCl), Sodium nitrite (NaNO2) solution (2% w/v in water), and β-naphthol solution (10% w/v in 10% aqueous NaOH).

Procedure:

  • Plate Preparation: Draw a faint pencil line approximately 1 cm from the bottom of the TLC plate. Mark the spotting points along this line.

  • Spotting: Using a capillary tube, apply small spots of the synthesized product, the pure standard, and the starting material standard onto the marked points.

  • Development: Prepare the chosen mobile phase (System A or B). Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place the spotted TLC plate into the chamber, ensuring the solvent level is below the spotting line. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Drying: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.

  • Visualization:

    • UV Light: View the dried plate under a UV lamp at 254 nm. Aromatic compounds will appear as dark spots. Circle the observed spots with a pencil.

    • Staining for Nitro Group: For specific detection of the nitro-containing compounds, first spray the plate with the stannous chloride solution and heat at 100°C for 10-15 minutes to reduce the nitro group to an amine.[1] After cooling, spray with the sodium nitrite solution, followed by the alkaline β-naphthol solution.[1] Nitro compounds will appear as distinctively colored spots (often orange to red).

Workflow for Purity Assessment

The following diagram illustrates the logical workflow for the TLC-based purity assessment of synthesized this compound.

TLC_Purity_Assessment cluster_prep Preparation cluster_analysis Analysis cluster_detection Detection & Evaluation cluster_impurities Potential Impurities prep_plate Prepare TLC Plate spotting Spot Samples on TLC Plate prep_plate->spotting prep_samples Prepare Samples (Synthesized Product & Standards) prep_samples->spotting prep_mobile Prepare Mobile Phase development Develop Plate in Chamber prep_mobile->development spotting->development drying Dry the TLC Plate development->drying uv_vis Visualize under UV Light (254 nm) drying->uv_vis staining Specific Staining for Nitro Group uv_vis->staining calc_rf Calculate Rf Values staining->calc_rf compare Compare with Standards & Assess Purity calc_rf->compare impurity1 2,5-Dichlorobenzoic acid (Starting Material) impurity1->compare impurity2 Isomeric Byproducts impurity2->compare

TLC Purity Assessment Workflow

This comprehensive guide provides researchers with the necessary tools to effectively assess the purity of synthesized this compound using TLC. By comparing different mobile phase systems and employing specific visualization techniques, a reliable determination of product purity can be achieved.

References

Quantitative Analysis of 2,5-Dichloro-3-nitrobenzoic Acid: A Comparative Guide to qNMR and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and other established analytical techniques for the assay of 2,5-dichloro-3-nitrobenzoic acid, a key chemical intermediate.

Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for the precise and accurate determination of substance content without the need for a specific reference standard of the analyte. Its principle lies in the direct proportionality between the integrated signal area of a nucleus (typically ¹H) and the number of nuclei contributing to that signal. This guide will objectively compare the performance of qNMR with High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Potentiometric Titration for the assay of this compound, supported by experimental data and detailed methodologies.

Comparison of Analytical Methods

The choice of an analytical method for the quantification of this compound depends on various factors, including the required accuracy, precision, sensitivity, and the nature of the sample matrix. The following table summarizes the key performance characteristics of qNMR, HPLC, UV-Vis Spectrophotometry, and Potentiometric Titration.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)UV-Vis SpectrophotometryPotentiometric Titration
Principle Signal intensity is directly proportional to the molar concentration of the analyte.Separation based on differential partitioning between a mobile and stationary phase, followed by detection.Measurement of light absorbance at a specific wavelength.Measurement of the potential difference between two electrodes to determine the equivalence point of a reaction.
Selectivity High; distinguishes between structurally similar molecules based on unique NMR signals.High; excellent separation of components in a mixture.Low; potential for interference from other absorbing species.Moderate; depends on the presence of other acidic or basic impurities.
Accuracy High; as a primary method, it can provide SI-traceable results.High; dependent on the purity of the reference standard.Moderate to High; dependent on the specificity of the absorbance band.High; a classical method for assay.
Precision Excellent; typically low relative standard deviation (RSD).Excellent; typically low RSD.Good; can be affected by instrumental noise.Excellent; highly reproducible.
Sample Throughput Moderate; sample preparation is relatively simple, but acquisition times can be longer.High; well-suited for automated analysis of a large number of samples.High; rapid measurements.Low to Moderate; generally a manual and slower process.
Reference Standard Requires a certified internal standard of a different compound.Requires a specific, certified reference standard of the analyte.Requires a specific reference standard of the analyte for calibration.Requires a standardized titrant solution.
Strengths Absolute quantification without a specific reference standard of the analyte; provides structural information.High sensitivity and resolving power; well-established and widely used.Simple, rapid, and cost-effective.Inexpensive and accurate for assay of pure substances.
Limitations Lower sensitivity compared to HPLC; requires a high-field NMR spectrometer.Potential for issues with co-eluting impurities; response factors of impurities can vary.Limited selectivity; not suitable for complex mixtures without prior separation.Not suitable for trace analysis; can be affected by interfering acidic or basic compounds.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are representative protocols for the assay of this compound using qNMR, HPLC, UV-Vis Spectrophotometry, and Potentiometric Titration.

Quantitative NMR (qNMR) Protocol

This protocol is based on general procedures for the qNMR analysis of substituted benzoic acids using an internal standard.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound and a similar, accurately weighed amount of a suitable internal standard (e.g., maleic acid or 1,4-dinitrobenzene) into a clean, dry vial.

  • Dissolve the mixture in a known volume (typically 0.6 - 0.7 mL) of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Ensure complete dissolution.

2. NMR Data Acquisition:

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the protons of interest in both the analyte and the internal standard to ensure full relaxation.

  • Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio (S/N) of at least 150:1 for the signals to be integrated.

  • Spectral Width: To encompass all signals of interest.

  • Acquisition Time (at): Sufficient to ensure good digital resolution.

3. Data Processing and Analysis:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate the well-resolved, non-overlapping signals of both the this compound and the internal standard. For this compound, the aromatic protons are suitable for integration.

  • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh sample and internal standard dissolve Dissolve in deuterated solvent weigh_sample->dissolve nmr_acq Acquire ¹H NMR spectrum dissolve->nmr_acq processing Fourier transform, phase and baseline correction nmr_acq->processing integration Integrate signals processing->integration calculation Calculate purity integration->calculation

qNMR Experimental Workflow.
High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is adapted from a method for the analysis of this compound.[1]

1. Chromatographic Conditions:

  • Instrument: HPLC system with a UV-Vis detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile, water, and an acidifier (e.g., phosphoric acid or formic acid). A typical starting point could be a 50:50 (v/v) mixture of acetonitrile and water with 0.1% acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient or controlled at 30°C.

  • Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 210-230 nm is likely suitable.[2]

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution of known concentration.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve.

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to a concentration that falls within the range of the calibration curve.

3. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Record the chromatograms and determine the peak area of this compound.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification prep_mobile Prepare mobile phase prep_std Prepare standard solutions calibration Generate calibration curve prep_std->calibration prep_sample Prepare sample solution inject Inject into HPLC prep_sample->inject chromatogram Record chromatogram inject->chromatogram quantify Determine concentration chromatogram->quantify calibration->quantify

HPLC Experimental Workflow.
UV-Vis Spectrophotometry Protocol

1. Instrument and Parameters:

  • Instrument: UV-Vis Spectrophotometer.

  • Wavelength Range: Scan from 200 to 400 nm to determine the wavelength of maximum absorbance (λ_max). For benzoic acid derivatives, λ_max is typically in the range of 230-280 nm.[2]

  • Blank: Use the solvent used for sample preparation as the blank.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol or ethanol).

  • Working Standard Solutions: Prepare a series of dilutions to create a calibration curve.

  • Sample Solution: Prepare a sample solution with a concentration expected to fall within the linear range of the calibration curve.

3. Analysis:

  • Measure the absorbance of the standard and sample solutions at the predetermined λ_max.

  • Construct a calibration curve of absorbance versus concentration.

  • Determine the concentration of the sample from the calibration curve.

Potentiometric Titration Protocol

This protocol is based on the titration of substituted nitrobenzoic acids.[3]

1. Reagents and Apparatus:

  • Titrant: Standardized solution of a strong base, such as 0.1 N tetrabutylammonium hydroxide (TBAH) in a non-aqueous solvent like methanol.

  • Solvent: Methanol or other suitable non-aqueous solvent.

  • Apparatus: Potentiograph with a glass indicator electrode and a calomel reference electrode.

2. Procedure:

  • Accurately weigh a sample of this compound and dissolve it in the chosen solvent.

  • Immerse the electrodes in the solution and start the titration with the standardized base, adding the titrant in small increments.

  • Record the potential (mV) after each addition of titrant.

  • The endpoint is determined from the point of maximum inflection on the titration curve (the first derivative of the curve).

  • The purity of the acid can be calculated based on the volume of titrant consumed at the equivalence point.

Conclusion

The choice of an analytical method for the assay of this compound should be guided by the specific requirements of the analysis.

  • qNMR offers the significant advantage of being a primary method, providing a direct and highly accurate measure of purity without the need for a specific reference standard of the analyte. This makes it particularly valuable for the certification of reference materials and for the analysis of novel compounds.

  • HPLC is a robust and sensitive technique that is well-suited for routine quality control and for the analysis of samples containing multiple components. Its high throughput makes it ideal for industrial settings.

  • UV-Vis Spectrophotometry is a simple and rapid method that can be used for a quick estimation of concentration, provided that the sample matrix is not complex and does not contain interfering substances.

  • Potentiometric Titration is a classic and cost-effective method for the assay of the bulk substance, offering high precision and accuracy.

For researchers and professionals in drug development, a combination of these techniques can provide a comprehensive analytical characterization of this compound. For instance, qNMR can be used to certify a primary reference standard, which can then be used for the routine calibration of HPLC instruments for quality control purposes.

References

Inter-Laboratory Comparison of 2,5-Dichloro-3-nitrobenzoic Acid Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and practices involved in conducting an inter-laboratory comparison for the analysis of 2,5-Dichloro-3-nitrobenzoic acid. Given the importance of this compound as an intermediate in pharmaceutical synthesis, ensuring the accuracy and reproducibility of its quantification is paramount.[1] This document outlines standardized experimental protocols, presents a comparative analysis of potential analytical methods, and details the workflow of a typical proficiency testing scheme.

An inter-laboratory comparison (ILC), also known as proficiency testing (PT), is a crucial tool for evaluating the performance of different laboratories in conducting specific tests or measurements.[2][3][4] Such studies help to identify potential analytical errors, validate measurement methods, and ensure that the data generated by various facilities are comparable and reliable.[5][6][7] The statistical design and interpretation of proficiency tests are guided by international standards like ISO 13528.[6][8][9]

Comparative Analysis of Analytical Methods

The selection of an analytical method for this compound depends on various factors, including the required sensitivity, specificity, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two common and powerful techniques for the analysis of nitroaromatic compounds.[10][11][12]

Below is a summary of expected performance data for these two methods in an inter-laboratory comparison context. The data are representative and intended to illustrate the comparative strengths of each technique.

Parameter HPLC-UV GC-MS ICH Guideline/Acceptance Criteria
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mLSignal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) 0.15 µg/mL0.03 µg/mLSignal-to-Noise ratio of 10:1
Linearity (R²) > 0.999> 0.999R² > 0.995
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%Typically 80-120%
Precision (RSD%)
- Repeatability< 1.5%< 2.0%RSD < 2%
- Intermediate Precision< 2.0%< 2.5%RSD < 3%
Robustness HighModerateConsistent results with deliberate small variations

Experimental Protocols

Detailed and standardized experimental protocols are essential for the success of an inter-laboratory comparison. The following sections provide methodologies for the analysis of this compound by HPLC-UV and GC-MS.

High-Performance Liquid Chromatography (HPLC-UV) Method

This reverse-phase HPLC method is suitable for the quantification of this compound.[13]

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. For mass spectrometry compatibility, formic acid should be used instead of phosphoric acid.[13]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

2. Sample Preparation:

  • Accurately weigh and dissolve a known amount of the this compound reference standard in the mobile phase to prepare a stock solution of 100 µg/mL.

  • Prepare a series of calibration standards by diluting the stock solution.

  • For test samples, dissolve a known amount of the material in the mobile phase to achieve a concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the test samples by interpolating their peak areas from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS provides high specificity and sensitivity, making it an excellent alternative for the analysis of this compound, especially for identifying and quantifying trace-level impurities.[11][12]

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A low-bleed capillary column suitable for polar compounds (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-300.

2. Sample Preparation (with Derivatization):

  • As benzoic acids are not sufficiently volatile for GC analysis, a derivatization step is necessary. A common method is methylation using diazomethane or esterification with an alcohol (e.g., methanol) in the presence of an acid catalyst.

  • Methylation Protocol: To a solution of the sample in a suitable solvent, add a freshly prepared ethereal solution of diazomethane dropwise until a faint yellow color persists. Allow the reaction to proceed for 10-15 minutes. Carefully evaporate the excess diazomethane and solvent under a gentle stream of nitrogen. Reconstitute the residue in a known volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

  • Prepare calibration standards of the derivatized this compound.

3. Data Analysis:

  • Identify the target compound by its retention time and mass spectrum.

  • Quantify the analyte using a calibration curve constructed from the peak areas of the derivatized standards.

Visualizing the Inter-Laboratory Comparison Workflow

The following diagram illustrates the logical flow of an inter-laboratory comparison study, from the initial planning stages to the final reporting of results.

G A Study Design & Protocol Development B Preparation & Distribution of Homogeneous Samples A->B C Sample Analysis by Participating Laboratories B->C D Data Submission to Coordinating Body C->D E Statistical Analysis of Results (e.g., Z-scores) D->E F Performance Evaluation & Reporting E->F F->C Feedback Loop G Corrective Actions by Laboratories (if needed) F->G

Caption: Workflow for an inter-laboratory comparison study.

This guide provides a framework for establishing a robust inter-laboratory comparison for the analysis of this compound. By adhering to standardized protocols and employing validated analytical methods, laboratories can ensure the quality and consistency of their results, contributing to the overall safety and efficacy of pharmaceutical products.

References

cost-benefit analysis of different synthetic routes to 2,5-Dichloro-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and cost-effective production of key intermediates is paramount. 2,5-Dichloro-3-nitrobenzoic acid is a valuable building block in the synthesis of various pharmaceuticals and agrochemicals. This guide provides a comparative cost-benefit analysis of three distinct synthetic routes to this compound, supported by experimental data and safety considerations.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Nitration of 2,5-Dichlorobenzoic AcidRoute 2: Oxidation of 1,4-Dimethyl-2,5-dichloro-3-nitrobenzeneRoute 3: Chlorination of 5-Chloro-3-nitro-salicylic Acid
Starting Material 2,5-Dichlorobenzoic acid1,4-Dimethyl-2,5-dichloro-3-nitrobenzene5-Chloro-3-nitro-salicylic acid
Key Reagents Conc. H₂SO₄, Conc. HNO₃Aqueous HNO₃Thionyl chloride or Phosphorus oxychloride, Catalyst (e.g., DMF)
Yield ~84% (crude)35-44%79-85%
Reaction Conditions 5-25°CHigh temperature (≥150°C) and pressureReflux temperature
Key Advantages Readily available starting material, relatively simple procedure.Avoids the formation of the 6-nitro isomer.Good to high yields in a one-pot process.
Key Disadvantages Formation of significant amounts of the 6-nitro isomer, requiring difficult purification.Harsh reaction conditions, starting material not readily commercially available.Starting material not readily commercially available, use of hazardous chlorinating agents.
Estimated Reagent Cost Low to moderateModerate (high energy cost)Moderate to high
Safety Concerns Strong acids (corrosive, oxidizer), exothermic reaction.High temperature and pressure, corrosive acid.Highly corrosive and toxic chlorinating agents.
Environmental Impact Generation of acidic waste.Generation of acidic waste and potential for NOx gas release.Generation of acidic and chlorinated waste.

Logical Flow of Cost-Benefit Analysis

CostBenefitAnalysis cluster_routes Synthetic Routes cluster_analysis Analysis Criteria cluster_decision Decision Outcome Route1 Route 1: Nitration Cost Cost (Materials, Energy) Route1->Cost Yield Yield & Purity Route1->Yield Safety Safety & Hazards Route1->Safety Environment Environmental Impact Route1->Environment Route2 Route 2: Oxidation Route2->Cost Route2->Yield Route2->Safety Route2->Environment Route3 Route 3: Chlorination Route3->Cost Route3->Yield Route3->Safety Route3->Environment Recommendation Optimal Route Recommendation Cost->Recommendation Yield->Recommendation Safety->Recommendation Environment->Recommendation

Caption: A flowchart illustrating the cost-benefit analysis process for selecting a synthetic route.

Detailed Experimental Protocols

Route 1: Nitration of 2,5-Dichlorobenzoic Acid

This is the most traditional and straightforward approach.

Protocol: A suspension of 2,5-dichlorobenzoic acid (1 molar equivalent) in concentrated sulfuric acid is cooled to 5-10°C.[1] A nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is then added dropwise, maintaining the temperature below 25°C.[1] The reaction mixture is stirred for several hours at room temperature and then poured onto ice. The resulting precipitate is filtered, washed with water, and dried to yield crude this compound.[1] Purification is typically required to remove the unwanted 2,5-dichloro-6-nitrobenzoic acid isomer.[2]

Route 2: Oxidation of 1,4-Dimethyl-2,5-dichloro-3-nitrobenzene

This method avoids the problematic isomer separation.

Protocol: 1,4-Dimethyl-2,5-dichloro-3-nitrobenzene is heated with aqueous nitric acid in a sealed reactor at a temperature of at least 150°C.[2] The concentration of nitric acid and the reaction time are critical parameters that influence the yield. After the reaction, the mixture is cooled, and the precipitated product is filtered, washed, and dried. Yields reported for this process are in the range of 35-44%.[2]

Route 3: Chlorination and Saponification of 5-Chloro-3-nitro-salicylic Acid

This one-pot process offers high yields.

Protocol: 5-Chloro-3-nitro-salicylic acid is reacted with an excess of a chlorinating agent, such as thionyl chloride or phosphorus oxychloride, in the presence of a catalyst like N,N-dimethylformamide (DMF) or a tertiary amine.[3] The reaction is typically carried out at reflux temperature.[3] After the chlorination is complete, the resulting acid chloride is saponified under acidic conditions to yield this compound.[3] The product is then isolated by filtration. Yields for this route are reported to be between 79% and 85%.[3]

Cost-Benefit Analysis in Detail

Route 1: Nitration of 2,5-Dichlorobenzoic Acid

  • Cost: The primary starting material, 2,5-dichlorobenzoic acid, is commercially available from various suppliers, making it a cost-effective option. The other reagents, sulfuric acid and nitric acid, are inexpensive bulk chemicals.

  • Benefits: The main advantages are the accessibility of the starting material and the simplicity of the reaction setup. The reported crude yield is high at 84%.[1]

  • Drawbacks: The major drawback is the co-production of the 2,5-dichloro-6-nitrobenzoic acid isomer.[2] The separation of these isomers is challenging and often leads to a significant loss of the desired product, thereby increasing the effective cost and time.

  • Safety and Environmental Profile: The use of concentrated strong acids requires careful handling in a well-ventilated fume hood. The reaction is exothermic and needs temperature control. The process generates a considerable amount of acidic wastewater that requires neutralization before disposal.

Route 2: Oxidation of 1,4-Dimethyl-2,5-dichloro-3-nitrobenzene

  • Cost: A significant challenge for this route is the commercial availability of the starting material, 1,4-dimethyl-2,5-dichloro-3-nitrobenzene. Its synthesis would add to the overall cost and complexity. The high-temperature and high-pressure reaction conditions also necessitate specialized and costly equipment, and the energy costs are substantial.

  • Benefits: The key advantage is the regioselective synthesis, which avoids the formation of the difficult-to-separate 6-nitro isomer, leading to a purer product.[2]

  • Drawbacks: The yields are moderate (35-44%), and the harsh reaction conditions pose significant safety risks.[2]

  • Safety and Environmental Profile: Working with nitric acid at high temperatures and pressures increases the risk of runaway reactions and the release of toxic nitrogen oxides (NOx). The equipment must be able to withstand corrosive conditions at elevated temperatures and pressures.

Route 3: Chlorination and Saponification of 5-Chloro-3-nitro-salicylic Acid

  • Benefits: This route provides good to high yields (79-85%) in a one-pot procedure, which can be advantageous for process efficiency.[3]

  • Drawbacks: The lack of a readily available starting material is a significant disadvantage.

  • Safety and Environmental Profile: Thionyl chloride and phosphorus oxychloride are highly corrosive, toxic, and react violently with water. These reactions must be conducted with extreme caution in a moisture-free environment and a highly efficient fume hood. The process generates acidic and chlorinated waste streams that require careful handling and disposal.

Conclusion and Recommendation

For laboratory-scale synthesis where purification challenges can be managed, Route 1 offers the most accessible and economically viable option due to the ready availability and low cost of its starting material. However, for larger-scale production where product purity and process efficiency are critical, the drawbacks of isomer separation in Route 1 become more pronounced.

Routes 2 and 3 offer the advantage of producing a cleaner product but are hampered by the lack of commercially available starting materials. If a reliable and cost-effective source for 1,4-dimethyl-2,5-dichloro-3-nitrobenzene or 5-chloro-3-nitro-salicylic acid can be established, these routes, particularly Route 3 with its high yield and one-pot nature, could become highly attractive.

Ultimately, the choice of synthetic route will depend on the specific needs of the researcher or organization, balancing factors of cost, scale, available equipment, and the desired purity of the final product. For industrial applications, further process development to either improve the isomeric separation in Route 1 or to develop a cost-effective synthesis of the starting materials for Routes 2 or 3 would be necessary.

References

Safety Operating Guide

Proper Disposal of 2,5-Dichloro-3-nitrobenzoic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and laboratory personnel must handle the disposal of 2,5-dichloro-3-nitrobenzoic acid with utmost care due to its hazardous properties. This guide provides a comprehensive, step-by-step procedure for its safe and compliant disposal.

Hazard Profile and Personal Protective Equipment (PPE)

Proper handling and disposal of this compound are dictated by its hazard profile. It is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1] Adherence to appropriate personal protective equipment (PPE) protocols is mandatory to ensure personnel safety.

Hazard ClassificationRecommended Personal Protective Equipment (PPE)
Skin Irritation (Category 2)[1]Chemical-resistant gloves (inspect before use)[1]
Serious Eye Irritation (Category 2A)[1]Safety glasses with side-shields or goggles[2]
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)[1]Use in a well-ventilated area or with a fume hood. If dust is generated, use a NIOSH-approved respirator.[1][2]
General Handling Lab coat, proper footwear

Step-by-Step Disposal Protocol

This protocol outlines the procedures for the disposal of waste this compound and its contaminated containers.

1. Waste Collection and Storage:

  • Segregation: Do not mix this compound waste with other waste streams.

  • Container: Place the waste in a clearly labeled, sealed, and suitable container.[1] The original container is often the best option.

  • Labeling: The label should clearly state "Hazardous Waste" and identify the contents as "this compound".

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

2. Spill Management:

In the event of a spill, follow these steps:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure adequate ventilation.

  • Containment:

    • Wear appropriate PPE as detailed in the table above.

    • Avoid creating dust.[1]

    • Carefully sweep or shovel the spilled material into a suitable, closed container for disposal.[1]

  • Decontamination: Clean the spill area thoroughly.

3. Final Disposal:

  • Professional Disposal Service: Contact a licensed professional waste disposal service to handle the final disposal of the material.[1]

  • Incineration: A recommended method of disposal is to burn the substance in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Regulatory Compliance: All disposal activities must be in strict accordance with local, state, and federal environmental regulations. Do not let the product enter drains.[1]

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound for disposal is_spill Is it a spill? start->is_spill spill_procedure Follow Spill Management Protocol: 1. Evacuate & Ventilate 2. Wear appropriate PPE 3. Contain without creating dust 4. Collect in a labeled container is_spill->spill_procedure Yes waste_collection Waste Collection & Storage: 1. Segregate waste 2. Use labeled, sealed container 3. Store in a designated area is_spill->waste_collection No contact_disposal Contact Licensed Waste Disposal Service spill_procedure->contact_disposal waste_collection->contact_disposal provide_sds Provide Safety Data Sheet (SDS) to disposal service contact_disposal->provide_sds transport_disposal Arrange for transport to an approved waste disposal plant provide_sds->transport_disposal end End: Compliant Disposal transport_disposal->end

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dichloro-3-nitrobenzoic acid
Reactant of Route 2
Reactant of Route 2
2,5-Dichloro-3-nitrobenzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.